Niflumic Acid
Description
Niflumic acid is an analgesic and anti-inflammatory agent used in the treatment of rheumatoid arthritis.
NIFLUMIC ACID is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
An analgesic and anti-inflammatory agent used in the treatment of rheumatoid arthritis.
See also: Mefenamic Acid (related); Clonixin (related).
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFPYUNJRRFVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023368 | |
| Record name | Niflumic acid | |
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Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Niflumic Acid | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
8.83e-02 g/L | |
| Record name | Niflumic acid | |
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CAS No. |
4394-00-7 | |
| Record name | Niflumic acid | |
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| Record name | Niflumic acid [INN:BAN:DCF] | |
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| Record name | Niflumic acid | |
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| Record name | Niflumic acid | |
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| Record name | Niflumic acid | |
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| Record name | NIFLUMIC ACID | |
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| Record name | Niflumic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203 °C | |
| Record name | Niflumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Niflumic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Niflumic Acid's Complex Interplay with Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Niflumic acid (NFA), a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is widely recognized for its primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes, which curtails prostaglandin (B15479496) synthesis.[1][2] However, a significant and growing body of research has illuminated its multifaceted interactions with a diverse array of ion channels. These "off-target" effects are not merely secondary but represent a crucial aspect of NFA's pharmacological profile, offering both therapeutic potential and cautionary insights for drug development. This technical guide provides an in-depth exploration of the mechanisms through which niflumic acid modulates the function of various ion channels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.
Modulation of Chloride Channels
Niflumic acid is perhaps most renowned in the field of ion channel research as a blocker of several types of chloride channels.[3] Its inhibitory actions span across different families of chloride channels, often with distinct mechanisms and potencies.
Calcium-Activated Chloride Channels (CaCCs)
NFA is a potent inhibitor of CaCCs.[2] This inhibition is a key factor in its effects on smooth muscle tone and epithelial fluid secretion.[2] Studies on rabbit portal vein smooth muscle cells have demonstrated a concentration-dependent inhibition of spontaneous transient inward currents (STICs), which are mediated by CaCCs.[4] The inhibitory effect is also voltage-dependent.[4]
Quantitative Data on NFA's Effect on CaCCs:
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 | 3.6 µM | Rabbit portal vein smooth muscle cells (at -77 mV) | [4] |
| IC50 | 2.3 µM | Rabbit portal vein smooth muscle cells (at -50 mV) | [4] |
| IC50 | 1.1 µM | Rabbit portal vein smooth muscle cells (at +50 mV) | [4] |
| IC50 | 6.6 µM | Noradrenaline- and caffeine-evoked ICl(Ca) | [4] |
Experimental Protocol: Perforated Patch-Clamp Recording of CaCCs
A common method to study the effects of NFA on CaCCs in native cells is the nystatin (B1677061) perforated patch-clamp technique. This method preserves the intracellular signaling cascades that regulate CaCC activity.
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Cell Preparation: Single smooth muscle cells are enzymatically isolated from tissues like the rabbit portal vein.
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Recording Configuration: The perforated patch configuration is established using a pipette solution containing nystatin. This allows for electrical access to the cell while maintaining the integrity of the intracellular environment.
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Solutions:
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Pipette Solution: A potassium-containing solution is used to set the holding potential at the potassium equilibrium potential (around -77 mV) to isolate chloride currents.
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Bath Solution: Standard physiological saline.
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Voltage Protocol: Cells are held at a specific holding potential (e.g., -77 mV), and current-voltage relationships can be determined by applying voltage steps.
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Drug Application: Niflumic acid is applied extracellularly at varying concentrations to determine its effect on the amplitude and kinetics of the CaCC-mediated currents.[4]
Signaling Pathway: NFA Inhibition of CaCCs
References
- 1. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 3. Chloride channel blocker - Wikipedia [en.wikipedia.org]
- 4. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
Niflumic Acid's In Vitro Profile as a Selective COX-2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is primarily recognized for its role in alleviating pain and inflammation.[1][2] Its therapeutic effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins (B1171923).[1][2] This technical guide delves into the in vitro characteristics of niflumic acid as a selective inhibitor of COX-2. It provides a comprehensive overview of its inhibitory potency, the experimental methodologies used for its evaluation, and its position within the broader context of COX-2 signaling.
Quantitative Analysis of COX-1 and COX-2 Inhibition
The in vitro inhibitory activity of niflumic acid against COX-1 and COX-2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of inhibition. A lower IC50 value indicates greater potency. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
A study utilizing a human whole blood assay determined the IC50 values of niflumic acid for COX-1 and COX-2.[3] In this system, the IC50 for COX-1 was found to be 25 µM, while the IC50 for COX-2 was 77 µM.[3] This results in a selectivity index of approximately 0.32, suggesting that in this specific assay, niflumic acid does not show a strong preference for COX-2 over COX-1.
Another source reports a potent IC50 value of 100 nM for niflumic acid against COX-2.[4] However, this report does not provide a corresponding IC50 value for COX-1, making it difficult to ascertain its selectivity from this data point alone. The discrepancy in these reported values highlights the importance of the specific in vitro assay conditions in determining the inhibitory potency and selectivity of a compound.
For a clear comparison, the available quantitative data is summarized in the table below:
| In Vitro Assay System | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Human Whole Blood Assay | 25 | 77 | 0.32 | [3] |
| Not Specified | - | 0.1 | - | [4] |
Experimental Protocols for In Vitro COX Inhibition Assays
The determination of COX-1 and COX-2 inhibition and selectivity in vitro involves a variety of established methodologies.[5][6][7] These assays are crucial for the initial screening and characterization of potential NSAIDs.[5][6] A generalized workflow for such an assay is outlined below.
General Principle
In vitro COX inhibition assays typically measure the activity of purified COX-1 and COX-2 enzymes or the activity of these enzymes in a cellular context (e.g., whole blood assays). The assay quantifies the production of prostaglandins (such as Prostaglandin (B15479496) E2, PGE2) or other downstream products in the presence and absence of the test compound (niflumic acid). The reduction in product formation is used to calculate the percentage of inhibition and subsequently the IC50 value.
Common Methodologies
Several methods are employed to evaluate COX activity:
-
Colorimetric Assays: These assays often utilize the peroxidase activity of the COX enzyme. The appearance of an oxidized chromogen is monitored spectrophotometrically.[8]
-
Fluorometric Assays: These assays use a probe that becomes fluorescent upon reaction with a product of the COX enzymatic reaction. The fluorescence intensity is measured over time.[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are used to quantify the specific prostaglandins produced by the COX enzymes.[5]
-
Radioimmunoassays: This technique also quantifies prostaglandin production but uses radiolabeled antibodies.
-
Oxygen Consumption Measurement: The initial step of the COX reaction involves the consumption of molecular oxygen. This can be monitored using an oxygen electrode.[7]
Example Protocol: Human Whole Blood Assay
The human whole blood assay is a physiologically relevant ex vivo model that measures the activity of native COX-1 in platelets and inducible COX-2 in monocytes.[3][10]
-
COX-1 Activity Measurement:
-
Fresh human venous blood is collected into tubes containing an anticoagulant.
-
Aliquots of the blood are incubated with various concentrations of niflumic acid or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
The blood is allowed to clot to induce platelet aggregation and subsequent thromboxane (B8750289) B2 (TXB2) production via the COX-1 pathway.
-
The reaction is stopped, and the serum is separated by centrifugation.
-
TXB2 levels are quantified using a specific immunoassay.
-
-
COX-2 Activity Measurement:
-
Aliquots of the anticoagulated whole blood are incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce COX-2 expression in monocytes. This incubation is typically carried out for a longer period (e.g., 24 hours).
-
Following the induction period, the blood is treated with various concentrations of niflumic acid or vehicle control.
-
The production of PGE2, a primary product of COX-2 in this system, is then measured, typically after the addition of a stimulus like calcium ionophore A23187.[3]
-
PGE2 levels are quantified using a specific immunoassay.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of niflumic acid is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The selectivity index is then calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.[11]
-
Visualizing Key Processes
To better understand the experimental and biological context of niflumic acid's action, the following diagrams illustrate the experimental workflow for determining COX selectivity and the COX-2 signaling pathway.
Caption: Workflow for determining COX inhibitor selectivity.
Caption: The COX-2 signaling pathway.
Conclusion
The in vitro data on niflumic acid's inhibitory activity against COX-1 and COX-2 indicate that its selectivity for COX-2 is highly dependent on the assay system used. While some data suggests potent COX-2 inhibition, other comprehensive assays show a more balanced inhibition of both isoforms. This underscores the importance for researchers and drug development professionals to consider the specific experimental context when evaluating the selectivity profile of niflumic acid and other NSAIDs. The methodologies and pathways described in this guide provide a framework for the continued investigation and characterization of COX inhibitors.
References
- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 2. What is Niflumic Acid used for? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
A Technical Guide to Niflumic Acid's Impact on Intracellular Calcium Signaling Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Niflumic acid (NFA), a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), is primarily known for its inhibitory action on cyclooxygenase (COX) enzymes.[1][2] However, its pharmacological profile extends significantly beyond prostaglandin (B15479496) synthesis inhibition. NFA is a potent and widely utilized modulator of various ion channels, making it a critical tool for studying cellular excitability and signaling. Its most prominent effects are on chloride conductances, but it also directly and indirectly influences multiple components of the intracellular calcium ([Ca²⁺]i) signaling machinery. This guide provides an in-depth analysis of NFA's mechanisms of action on key calcium signaling pathways, presents quantitative data on its potency, details relevant experimental protocols, and visualizes the complex interactions involved.
Primary Target: Calcium-Activated Chloride Channels (CaCCs)
The most well-characterized effect of niflumic acid on ion channels is its potent blockade of Calcium-Activated Chloride Channels (CaCCs).[2][3] The discovery that the transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), constitutes the molecular identity of many CaCCs has allowed for more precise characterization of this interaction.[4][5][6]
Mechanism of Action
Niflumic acid acts as a direct, reversible blocker of CaCCs.[7] Studies suggest it interacts with the channel pore, thereby inhibiting chloride ion flux.[7] This blockade reduces the cell's ability to depolarize in response to an increase in intracellular calcium, a critical feedback mechanism in many cell types, including smooth muscle and epithelial cells. The voltage dependency of the block can vary by tissue and channel composition. For instance, in rabbit portal vein smooth muscle, the inhibition is more potent at positive potentials, whereas in HEK293 cells expressing TMEM16A, the block is largely voltage-independent.[5][8]
Quantitative Data: NFA Potency on CaCCs
The inhibitory potency of niflumic acid on CaCCs has been quantified across various experimental systems.
| Target/System | Cell Type | Potency (IC₅₀ / Kᵢ) | Voltage-Dependent? |
| TMEM16A/ANO1 | HEK293 | 12 µM[4] | Less efficacious at negative potentials |
| TMEM16A/ANO1 | HEK293 | 18-20 µM[5] | No (-40 to +40 mV)[5] |
| Endogenous CaCC | Rabbit Portal Vein Smooth Muscle | 1.1 µM (+50 mV), 2.3 µM (-50 mV)[8] | Yes[8] |
| Endogenous CaCC | Xenopus Oocytes | 17 µM (apparent Kᵢ)[7] | No effect on I-V curve shape[7] |
Signaling Pathway Visualization
Modulation of Intracellular Calcium Stores
Niflumic acid's influence on [Ca²⁺]i extends beyond the plasma membrane. It directly modulates key channels on intracellular organelles, including the sarcoplasmic/endoplasmic reticulum (SR/ER) and mitochondria, leading to the release of stored calcium.
Mechanism of Action
-
Ryanodine Receptors (RyRs): In skeletal muscle, NFA exhibits a complex, concentration-dependent effect on RyRs. At low micromolar concentrations (~10 µM), it can increase the channel's mean open probability, thereby promoting Ca²⁺ release.[9][10] Conversely, at higher concentrations (~100 µM), it becomes inhibitory.[9][10] This dual action suggests multiple binding or modulatory sites on the RyR complex.
-
Sarcoplasmic Reticulum (SR) and Mitochondria: In various cell types, such as pulmonary artery smooth muscle and skeletal muscle fibers, NFA has been shown to induce Ca²⁺ release from intracellular stores independent of its other actions.[11][12] This effect has been attributed to Ca²⁺ efflux from both the SR and mitochondria, indicating a broader disruption of intracellular calcium homeostasis.[1][11][13] In some cases, this Ca²⁺ release can subsequently activate Ca²⁺-dependent protein kinase C (PKC), which can indirectly modulate other channels.[1][13]
Quantitative Data: NFA Effects on Ca²⁺ Stores
| Target/Effect | Cell Type | Effective Concentration |
| Ryanodine Receptor (RyR) Activation | Frog Skeletal Muscle | ~10 µM[9][10] |
| Ryanodine Receptor (RyR) Inhibition | Frog Skeletal Muscle | ~100 µM[9][10] |
| [Ca²⁺]i Increase (Mitochondrial Efflux) | Rat Skeletal Muscle | EC₅₀ ≈ 100 µM[1] |
| Ca²⁺ Release from SR Store | Rat Pulmonary Artery Smooth Muscle | Significant increase at 50 µM[11] |
Signaling Pathway Visualization
Effects on Other Channels in Calcium Homeostasis
NFA's activity profile includes several other ion channels that are either directly permeable to calcium or regulate the driving force for calcium entry.
Summary of Effects
-
T-type Voltage-Gated Ca²⁺ Channels (VGCCs): NFA blocks T-type calcium channels, which are crucial for regulating excitability and calcium entry in various cells, including neurons and spermatogenic cells.[14][15] The blockade is more potent for Caᵥ3.1 and Caᵥ3.3 isoforms compared to Caᵥ3.2.[14]
-
Store-Operated Calcium Entry (SOCE): In some cancer cell lines, NFA has been found to inhibit SOCE, the process by which the depletion of ER calcium stores triggers Ca²⁺ influx across the plasma membrane.[16]
-
Ca²⁺-Activated K⁺ Channels (KCa): Paradoxically, while blocking Ca²⁺-activated chloride channels, NFA can activate certain Ca²⁺-activated potassium channels (e.g., BKCa channels).[17] This is not a direct effect but is secondary to the NFA-induced rise in localized [Ca²⁺]i near the plasma membrane, which then activates these potassium channels, leading to hyperpolarization.[17]
Quantitative Data: Miscellaneous Targets
| Target/System | Cell Type | Potency (IC₅₀) |
| T-type Ca²⁺ Channels | Mouse Spermatogenic Cells | 73.5 µM[14][15] |
| Store-Operated Ca²⁺ Channels | Human K562 Cells | Inhibition observed at 100-300 µM[16] |
| CLC-1 Chloride Channel | Rat Skeletal Muscle | 42 µM[1][13] |
Integrated Signaling Pathway Visualization
References
- 1. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]
- 6. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niflumic and flufenamic acids are potent reversible blockers of Ca2(+)-activated Cl- channels in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Modulation of frog skeletal muscle Ca2+ release channel gating by anion channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Cl− channel blocker niflumic acid releases Ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cl(-) channel blocker niflumic acid releases Ca(2+) from an intracellular store in rat pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Niflumic acid blocks native and recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NIFLUMIC ACID BLOCKS NATIVE AND RECOMBINANT T-TYPE CHANNELS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Niflumic acid affects store-operated Ca(2+)-permeable (SOC) and Ca (2+)-dependent K (+) and Cl (-) ion channels and induces apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Niflumic acid hyperpolarizes smooth muscle cells via calcium-activated potassium channel in spiral modiolar artery of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Niflumic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. It is primarily utilized for its analgesic and anti-inflammatory properties in the management of musculoskeletal and joint disorders such as osteoarthritis and rheumatoid arthritis.[1] Beyond its established role as a cyclooxygenase (COX) inhibitor, niflumic acid exhibits a complex pharmacological profile characterized by its modulation of various ion channels and intracellular signaling pathways. This multifaceted mechanism of action has prompted further investigation into its potential therapeutic applications in other disease areas. This technical guide provides an in-depth overview of the pharmacological properties of niflumic acid, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and drug development efforts.
Mechanism of Action
Niflumic acid's therapeutic effects are primarily attributed to its inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[2][3] Additionally, niflumic acid is a known modulator of several ion channels, contributing to its analgesic and other pharmacological activities.
Cyclooxygenase Inhibition
Niflumic acid non-selectively inhibits both COX-1 and COX-2, thereby reducing the production of prostaglandins from arachidonic acid.[2] This inhibition of prostaglandin (B15479496) synthesis is the cornerstone of its anti-inflammatory and analgesic effects.
Ion Channel Modulation
A significant aspect of niflumic acid's pharmacological profile is its activity as an ion channel modulator. It has been shown to block various chloride channels, including calcium-activated chloride channels (CaCCs) and the voltage-gated chloride channel CLC-1.[2][4] Furthermore, it has been reported to interact with voltage-gated potassium channels, transient receptor potential (TRP) channels, GABA-A receptors, NMDA receptors, and T-type calcium channels.[2] This broad ion channel activity likely contributes to its analgesic effects and may open avenues for its use in other therapeutic areas, such as neuropathic pain.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of niflumic acid.
Table 1: In Vitro Potency of Niflumic Acid
| Target | Assay System | Parameter | Value | Reference |
| COX-1 | Human Whole Blood Assay | IC50 | 25 µM | [5] |
| COX-2 | Human Whole Blood Assay | IC50 | 77 µM | [5] |
| COX-2 | Not Specified | IC50 | 100 nM | [6][7] |
| Ca2+-activated Cl- channels | Not Specified | Ki | 17 mM | [8] |
| Ca2+-activated non-selective cation channels | Inside-out patches (rat exocrine pancreatic cells) | IC50 | 50 µM | [8] |
| Spontaneous Transient Inward Current (STIC) | Not Specified | IC50 at -50 mV | 2.3 µM | [8] |
| Spontaneous Transient Inward Current (STIC) | Not Specified | IC50 at +50 mV | 1.1 µM | [8] |
| Noradrenaline- and caffeine-evoked IO(Ca) | Not Specified | ICM50 | 6.6 µM | [8] |
Table 2: Pharmacokinetic Parameters of Niflumic Acid in Humans
| Parameter | Value | Reference |
| Total Plasma Clearance | 45 ml/min | [9] |
| Elimination Half-life | ~2 hours | [9] |
| Volume of Distribution | 0.12 l/kg | [9] |
| Systemic Availability (oral) | Close to 100% | [9] |
Key Signaling Pathways
Niflumic acid influences several critical signaling pathways, primarily the prostaglandin synthesis pathway via COX inhibition and various pathways modulated by its ion channel activity. Emerging evidence also suggests its interaction with the NF-κB and MAPK/ERK signaling cascades.
Prostaglandin Synthesis Pathway
The primary mechanism of action of niflumic acid involves the inhibition of the cyclooxygenase (COX) enzymes, which are central to the conversion of arachidonic acid into prostaglandins. This pathway is a key driver of inflammation and pain.
NF-κB Signaling Pathway
The transcription factor NF-κB is a critical regulator of inflammatory responses. While the direct interaction is still under investigation, NSAIDs are known to modulate this pathway, often downstream of prostaglandin signaling.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another key regulator of cellular processes, including inflammation. Niflumic acid has been shown to affect the expression of ERK1/2, suggesting an interaction with this pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Whole-Cell Patch-Clamp Electrophysiology Workflow
This workflow outlines the general procedure for investigating the effect of niflumic acid on ion channel currents using the whole-cell patch-clamp technique.
Detailed Methodology:
-
Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips to sub-confluent densities.
-
Solution Preparation: Prepare appropriate intracellular and extracellular recording solutions. The intracellular solution typically contains a high concentration of the primary permeant ion (e.g., CsCl for chloride channels) and a calcium buffer (e.g., EGTA). The extracellular solution mimics physiological saline.
-
Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope.
-
Lower the recording pipette and approach a single cell under positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the membrane potential at a desired holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit ion channel currents and record baseline activity.
-
Perfuse the recording chamber with an extracellular solution containing the desired concentration of niflumic acid and record the resulting changes in current.
-
Wash out the niflumic acid with the control extracellular solution to assess the reversibility of the effect.
-
-
Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics (activation, deactivation, inactivation), and voltage-dependence in the presence and absence of niflumic acid.
Intracellular Calcium Imaging with Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to niflumic acid using the ratiometric fluorescent indicator Fura-2 AM.
Detailed Methodology:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM stock solution in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye loading.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells with the physiological buffer to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes.
-
-
Calcium Imaging:
-
Mount the dish or coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380).
-
Apply niflumic acid to the cells and continuously record the changes in the fluorescence ratio.
-
At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular calcium, and the minimum fluorescence ratio (Rmin) in a calcium-free solution containing a calcium chelator (e.g., EGTA).
-
-
Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca2+.
Conclusion
Niflumic acid possesses a diverse pharmacological profile that extends beyond its classical role as a non-selective COX inhibitor. Its ability to modulate a wide array of ion channels and influence key inflammatory signaling pathways such as NF-κB and MAPK/ERK highlights its potential for therapeutic applications in a broader range of conditions than currently approved. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further elucidate the molecular mechanisms of niflumic acid and explore its full therapeutic potential. Further research is warranted to fully characterize its selectivity for COX-1 versus COX-2 under various conditions and to delineate the precise molecular interactions within the NF-κB and MAPK/ERK signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 3. What is Niflumic Acid used for? [synapse.patsnap.com]
- 4. Two non-steroidal anti-inflammatory drugs, niflumic acid and diclofenac, inhibit the human glutamate transporter EAAT1 through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The pharmacokinetics and availability of niflumic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Niflumic Acid's Role in Modulating Chloride Channel Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niflumic acid (NFA), a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is a widely recognized modulator of various ion channels. This technical guide provides an in-depth analysis of its multifaceted role in the modulation of chloride channel activity. We will explore its mechanism of action on several key chloride channel families, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), Chloride Channel (ClC) family, and Calcium-Activated Chloride Channels (CaCCs). This document will present quantitative data on its inhibitory and, in some cases, potentiating effects, detail experimental protocols for studying these interactions, and visualize the complex signaling pathways influenced by niflumic acid's activity on chloride channels.
Introduction to Niflumic Acid and Chloride Channels
Niflumic acid is a pharmacological agent primarily used for its anti-inflammatory and analgesic properties, which are attributed to its inhibition of cyclooxygenase (COX) enzymes.[1] Beyond this primary mechanism, NFA exhibits significant effects on various ion channels, making it a valuable tool for physiological research and a compound of interest for potential therapeutic applications in channelopathies.[1][2]
Chloride channels are a diverse group of ion channels that play crucial roles in a multitude of physiological processes, including transepithelial transport, cell volume regulation, and maintenance of membrane potential.[3] Their dysfunction is implicated in several diseases, such as cystic fibrosis and myotonia congenita.[1][4] Niflumic acid's ability to modulate these channels provides a chemical probe to investigate their function and a potential scaffold for the development of novel therapeutics.
Modulation of Major Chloride Channel Families by Niflumic Acid
Niflumic acid exhibits a broad spectrum of activity, affecting multiple families of chloride channels with varying mechanisms and potencies.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
NFA acts as a direct open-channel blocker of the CFTR chloride channel.[5] Its chemical structure resembles that of diphenylamine-2-carboxylate (DPC), another known CFTR inhibitor.[5] The blocking action of NFA is characterized by a rapid, flickery block that reduces the current amplitude without significantly altering the channel's open probability.[5] This suggests that NFA enters the channel pore when it is in the open state and physically occludes the passage of chloride ions.[5] The interaction is voltage-dependent and occurs from the intracellular side of the membrane.[5]
Chloride Channel (ClC) Family
Niflumic acid demonstrates complex interactions with members of the ClC family.
-
ClC-1: In skeletal muscle, NFA inhibits the ClC-1 channel, which is crucial for stabilizing the resting membrane potential.[6][7] This inhibition occurs through two distinct mechanisms: a direct block of the channel by interacting with an intracellular binding site, and an indirect pathway involving an increase in intracellular calcium concentration ([Ca2+]i) and subsequent activation of Protein Kinase C (PKC).[6][8] The NFA-induced rise in intracellular calcium is believed to originate from mitochondrial calcium efflux.[6][8]
-
ClC-K: NFA's effect on kidney-specific ClC-K channels is particularly intriguing, exhibiting a biphasic dose-response. At lower concentrations (below ~1 mM), NFA potentiates or activates ClC-Ka channels, while at higher concentrations, it acts as an inhibitor.[9][10] This suggests the presence of distinct binding sites for activation and inhibition.[10] This dual activity makes NFA a valuable tool for studying the gating mechanisms of ClC-K channels.
Calcium-Activated Chloride Channels (CaCCs) / TMEM16A
Niflumic acid is a well-established inhibitor of Calcium-Activated Chloride Channels (CaCCs), now known to be encoded by the TMEM16A gene.[11][12] The inhibition of TMEM16A currents by NFA can be voltage-dependent, with reduced efficacy at negative membrane potentials.[11] Some studies have also reported that NFA can prolong the deactivation of TMEM16A tail currents at negative potentials.[5] The potency of NFA as a TMEM16A inhibitor can be influenced by the intracellular anion concentration, suggesting a component of pore block.[13]
Quantitative Data on Niflumic Acid's Effects
The inhibitory potency of niflumic acid varies significantly across different chloride channels and experimental conditions. The following tables summarize the key quantitative data.
| Channel | Preparation | Technique | IC50 / Ki | Voltage Dependence | Reference(s) |
| CFTR | Recombinant human CFTR in excised inside-out membrane patches | Electrophysiology | K_i = 253 µM (at -50 mV) | Yes | [5] |
| ClC-1 | Native rat skeletal muscle | Current-clamp | IC50 = 42 µM | - | [6][8] |
| Wild-type human ClC-1 in HEK293 cells | Whole-cell patch-clamp | IC50 = ~97 µM (at -90 mV) | Yes | [1][14] | |
| TMEM16A | Human TMEM16A in HEK293 cells | Whole-cell patch-clamp | IC50 = 12 µM | Less efficacious at negative potentials | [11][15] |
| ANO1 (TMEM16A) | Inside-out patch-clamp | K_1/2 = 18-20 µM | Not voltage-dependent between -40 mV and +40 mV | [13] | |
| CaCC | Rabbit coronary artery myocytes | Electrophysiology | IC50 = 159 µM | Yes | [16] |
Table 1: Inhibitory concentrations of niflumic acid on various chloride channels.
| Channel | Effect | Concentration Range | Experimental System | Reference(s) |
| ClC-Ka | Potentiation/Activation | < ~1 mM | Xenopus oocytes expressing ClC-Ka | [9][12] |
| Inhibition | > ~1 mM | Xenopus oocytes expressing ClC-Ka | [9] |
Table 2: Biphasic effect of niflumic acid on ClC-Ka channels.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of niflumic acid on chloride channel activity.
Whole-Cell Patch-Clamp Recording
This technique is used to record the macroscopic currents flowing through all channels on the cell membrane.
Objective: To measure the effect of niflumic acid on the total chloride current in a cell expressing the channel of interest (e.g., ClC-1 or TMEM16A).
Materials:
-
Cell Culture: HEK293 cells stably or transiently expressing the chloride channel of interest.
-
External Solution (ACSF): (in mM) 126 NaCl, 2.5 KCl, 2 CaCl2, 1 MgSO4, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 - 5% CO2.
-
Internal (Pipette) Solution: (in mM) 130 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, 4 ATP-Mg, adjusted to pH 7.2 with CsOH.
-
Niflumic Acid Stock Solution: 100 mM NFA in DMSO, stored at -20°C. Diluted to final concentrations in the external solution on the day of the experiment.
-
Patch-clamp rig: Microscope, amplifier, micromanipulator, perfusion system.
Procedure:
-
Culture cells on glass coverslips to sub-confluent densities.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill a micropipette with the internal solution and mount it on the micromanipulator.
-
Approach a target cell with the micropipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Apply a voltage-step protocol to elicit chloride currents. For ClC-1, this may involve steps from -150 mV to +150 mV.[1][14] For TMEM16A, which is calcium-activated, the internal solution should contain a defined free calcium concentration.
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing the desired concentration of niflumic acid and record the currents again.
-
Wash out the niflumic acid with the external solution to check for reversibility of the effect.
-
Analyze the current amplitudes and kinetics before, during, and after NFA application.
Inside-Out Patch-Clamp Recording
This configuration allows for the study of single-channel currents and the application of substances to the intracellular face of the membrane patch.
Objective: To investigate the mechanism of niflumic acid block on single CFTR channels.
Materials:
-
Cell Culture: Cells expressing the CFTR channel.
-
Pipette (Extracellular) Solution: (in mM) 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 10 TES, pH 7.4.
-
Bath (Intracellular) Solution: (in mM) 140 NMDG-Cl, 2 MgCl2, 10 TES, 1 EGTA, 1 ATP, and catalytic subunit of PKA, pH 7.4.
-
Niflumic Acid: Added directly to the bath solution at various concentrations.
Procedure:
-
Follow steps 1-6 of the whole-cell patch-clamp protocol to achieve a GΩ seal.
-
Instead of rupturing the membrane, gently pull the pipette away from the cell to excise a patch of membrane with its intracellular side facing the bath solution.
-
Activate CFTR channels by including PKA and ATP in the bath solution.
-
Record single-channel currents at a fixed holding potential (e.g., -50 mV).
-
Perfuse the bath with solutions containing different concentrations of niflumic acid.
-
Observe the changes in single-channel current amplitude and open/closed kinetics.
-
Analyze the data to determine the blocking mechanism (e.g., open-channel block).
Signaling Pathways and Visualizations
Niflumic acid's modulation of chloride channels can trigger downstream signaling events, most notably the indirect regulation of ClC-1 via a calcium-PKC pathway.
NFA-Induced Calcium Release and PKC Activation
In skeletal muscle, niflumic acid has been shown to induce an increase in intracellular calcium by promoting its release from mitochondria.[6][8] This elevated calcium can then activate calcium-dependent protein kinase C (PKC). Activated PKC can phosphorylate the ClC-1 channel, leading to its inhibition.[6][8] This represents an indirect mechanism of chloride channel modulation by NFA, in addition to its direct blocking effects.
Experimental Workflow for Whole-Cell Patch-Clamp
The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment to test the effect of niflumic acid.
Conclusion
Niflumic acid is a versatile pharmacological tool for the study of chloride channels. Its diverse mechanisms of action, including direct channel block, indirect modulation via signaling pathways, and biphasic effects, provide valuable insights into the structure, function, and regulation of these important ion transporters. For drug development professionals, the promiscuity of niflumic acid highlights the challenges in developing selective chloride channel modulators. However, its structure and modes of action can serve as a foundation for the design of more specific and potent compounds targeting chloride channels implicated in various diseases. This guide provides a comprehensive overview of the current understanding of niflumic acid's interaction with chloride channels, offering a valuable resource for researchers in the field.
References
- 1. Frontiers | Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita [frontiersin.org]
- 2. Frontiers | ClC-1 chloride channels: state-of-the-art research and future challenges [frontiersin.org]
- 3. cn.aminer.org [cn.aminer.org]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Pharmacological characterization of TMEM16A currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of interaction of niflumic acid with heterologously expressed kidney CLC-K chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of sites responsible for the potentiating effect of niflumic acid on ClC-Ka kidney chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]
- 14. Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dynamics of Ca2+-dependent Cl- channel modulation by niflumic acid in rabbit coronary arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary studies on Niflumic Acid in neurological models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary studies on Niflumic Acid (NFA) in various neurological models. Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is primarily known for its inhibition of cyclooxygenase (COX) enzymes.[1] However, emerging research has highlighted its pleiotropic effects on various ion channels within the central and peripheral nervous systems, suggesting its potential as a modulator of neuronal function and a candidate for further investigation in neurological disorders.[2][3]
This document summarizes key quantitative data from preclinical studies, details experimental protocols for relevant neurological models, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of Niflumic Acid's actions in a neurological context.
Core Mechanisms of Action
Niflumic Acid's effects in neurological models are attributed to two primary mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: As an NSAID, NFA blocks COX-1 and COX-2, thereby reducing the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2] Prostaglandins are key mediators of inflammation and pain, and their inhibition is a cornerstone of NFA's anti-inflammatory and analgesic properties.[2]
-
Modulation of Ion Channels: NFA has been shown to interact with several types of ion channels, influencing neuronal excitability and signaling. This includes the blockade of calcium-activated chloride channels (CaCCs), modulation of GABA-A receptors, and effects on Transient Receptor Potential (TRP) channels and glycine (B1666218) receptors.[1][4][5]
These dual actions make Niflumic Acid a compound of interest for neurological conditions where both inflammation and aberrant neuronal signaling play a role.
Quantitative Data Summary
The following tables summarize the quantitative findings from key preliminary studies on Niflumic Acid in neurological models.
Table 1: Effects of Niflumic Acid on GABA-A Receptor-Mediated Currents in Dorsal Root Ganglion (DRG) Neurons
| Parameter | Concentration of NFA | Effect | Reference |
| GABA-induced Inward Current Inhibition | 1 µmol/l | 5.32 ± 3.51% inhibition | [6] |
| 10 µmol/l | 33.8 ± 5.20% inhibition | [6] | |
| 100 µmol/l | 52.2 ± 6.32% inhibition | [6][7] | |
| GABA EC50 | Not specified | No significant alteration | [7] |
| Inverse Potential of GABA-activated current | Not specified | No significant alteration | [7] |
| Desensitization of GABA-induced currents (τ value) | 100 µmol/l | Fast desensitization: decreased from 14.68 ± 5.11 sec to 4.64 ± 2.21 sec | [6] |
| Slow desensitization: decreased from 175.8 ± 42.67 sec to 43.70 ± 14.34 sec | [6] |
Table 2: Effects of Niflumic Acid in a Neuropathic Pain Model (Chronic Constriction Injury)
| Parameter | NFA Concentration / Dose | Effect | Reference |
| Thermal Withdrawal Latency (TWL) | 10 µmol/l | Significantly longer than CCI group | [6] |
| 50 µmol/l | Significantly longer than 10 µmol/l group | [6] | |
| 300 µmol/l | No significant difference from 50 µmol/l group | [6] |
Table 3: Effects of Niflumic Acid in a Stavudine-Induced Neuropathic Pain Model
| Parameter | NFA Dose | Effect | Reference |
| Behavioral, Electrophysiological, and Biochemical Alterations | 10, 15, and 20 mg/kg (intraperitoneally) | Restoration of core and associated symptoms of peripheral neuropathy | [5] |
| Pharmacological Efficacy | 20 mg/kg | Equivalent to pregabalin (B1679071) (30 mg/kg) | [5] |
Table 4: Antiseizure Properties of Niflumic Acid in a Human Stem-Cell Derived Neuroglial Circuit Model
| Parameter | NFA Concentration | Effect | Reference |
| 4-Aminopyridine (4-AP) evoked epileptiform activity | 10-100 µM | Dose-dependent attenuation | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of Niflumic Acid.
Whole-Cell Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from methodologies used to study the effects of NFA on ion channels in sensory neurons.[3][4][9]
Objective: To record ion currents from individual DRG neurons to assess the modulatory effects of Niflumic Acid.
Materials:
-
Animals: Sprague-Dawley rats.
-
Reagents: Collagenase, trypsin, DMEM/F12 medium, Poly-L-lysine, standard external and internal solutions for patch-clamp recording.
-
Equipment: Dissection microscope, patch-clamp amplifier and digitizer, micromanipulators, perfusion system, recording chamber, glass pipettes.
Procedure:
-
DRG Neuron Isolation and Culture:
-
Euthanize the rat according to approved animal care protocols.
-
Dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Treat the ganglia with an enzyme solution (e.g., 1 mg/mL collagenase and 0.2 mg/mL trypsin in DMEM/F12) to dissociate the neurons.[3]
-
Plate the dissociated neurons on Poly-L-lysine coated coverslips.[3]
-
Incubate the cultured neurons for use within 24-48 hours.
-
-
Patch-Clamp Recording:
-
Place a coverslip with adherent DRG neurons into a recording chamber on the microscope stage and perfuse with standard external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with the appropriate internal solution. The resistance of the pipettes should be 3-7 MΩ.
-
Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential (e.g., -70 mV) in voltage-clamp mode.
-
Record baseline currents and then apply agonists (e.g., GABA) with and without Niflumic Acid at various concentrations using a perfusion system.
-
Analyze the changes in current amplitude, kinetics, and voltage-dependence.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol is a widely used model to induce neuropathic pain in rodents and has been employed in studies assessing the analgesic effects of NFA.[10][11][12]
Objective: To create a model of peripheral nerve injury that results in measurable signs of neuropathic pain (e.g., thermal hyperalgesia, mechanical allodynia).
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats (typically 200-250 g).[10][12]
-
Surgical Instruments: Scalpel, scissors, forceps, retractors, needle holder.
-
Suture Material: 4-0 chromic gut suture.[11]
-
Anesthesia: As per approved institutional protocols (e.g., isoflurane, ketamine/xylazine).
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and shave the area over the mid-thigh of one hind limb.
-
Place the animal on a surgical board and sterilize the surgical site.
-
-
Sciatic Nerve Exposure:
-
Make a skin incision on the lateral surface of the thigh.
-
Separate the biceps femoris muscle to expose the common sciatic nerve.[11]
-
-
Nerve Ligation:
-
Carefully free the sciatic nerve from the surrounding connective tissue.
-
Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve at approximately 1 mm intervals.[11]
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.[11]
-
-
Wound Closure and Post-operative Care:
-
Close the muscle layer and skin with appropriate sutures or staples.[11]
-
Administer post-operative analgesics as per institutional guidelines (note: some study protocols may withhold analgesia to avoid confounding results).[10][12]
-
House the animals individually or in small groups with easy access to food and water.
-
Monitor the animals for signs of distress and infection.
-
-
Behavioral Testing:
-
Assess for the development of neuropathic pain behaviors (e.g., thermal hyperalgesia using a plantar test, mechanical allodynia using von Frey filaments) at various time points post-surgery (e.g., daily or every few days).[11]
-
Administer Niflumic Acid or vehicle and re-assess behavioral responses to determine its analgesic efficacy.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by Niflumic Acid and the workflows of the experimental models described.
Caption: Dual mechanisms of Niflumic Acid action.
Caption: Workflow for whole-cell patch-clamp experiments.
Caption: Workflow for the Chronic Constriction Injury model.
Conclusion and Future Directions
The preliminary studies on Niflumic Acid in neurological models reveal a compound with a multifaceted mechanism of action, impacting both inflammatory pathways and neuronal excitability. The quantitative data, though from a limited number of studies, consistently demonstrate its modulatory effects on key ion channels involved in nociception and neuronal inhibition. The efficacy of NFA in preclinical models of neuropathic pain and its antiseizure properties in a human cell-based model suggest that its therapeutic potential may extend beyond its traditional use as an anti-inflammatory agent.
Future research should focus on:
-
Elucidating the precise molecular interactions between Niflumic Acid and its various ion channel targets.
-
Expanding the investigation of NFA to other neurological disease models where neuroinflammation and ion channel dysfunction are implicated, such as traumatic brain injury and neurodegenerative diseases.
-
Conducting more extensive dose-response studies to establish optimal therapeutic windows and to better understand the concentration-dependent effects of NFA on different neuronal populations.
-
Investigating the downstream signaling cascades affected by NFA's modulation of ion channels to gain a more complete picture of its neuropharmacological profile.
This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of Niflumic Acid and other fenamates as novel therapeutic agents for neurological disorders. The detailed protocols and summarized data are intended to facilitate the design of future studies aimed at further characterizing the role of this intriguing compound in the nervous system.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 3. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niflumic acid, a TRPV1 channel modulator, ameliorates stavudine-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of niflumic acid on γ-aminobutyric acid-induced currents in isolated dorsal root ganglion neurons of neuropathic pain rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The effect of niflumic acid on gamma aminobutyric acid activated current in DRG neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-Cell Patch Clamp Recordings on Intact Rat Dorsal Root Ganglia [jove.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 12. criver.com [criver.com]
Niflumic Acid's Impact on Prostaglandin Synthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, exerts its therapeutic effects primarily through the modulation of the prostaglandin (B15479496) synthesis pathway. This technical guide provides an in-depth analysis of the core mechanisms of niflumic acid's action, with a focus on its inhibitory effects on cyclooxygenase (COX) enzymes. This document summarizes key quantitative data, details relevant experimental protocols for assessing its activity, and provides visual representations of the pertinent signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
Niflumic acid is a well-established anti-inflammatory, analgesic, and antipyretic agent.[1] Its clinical efficacy is intrinsically linked to its ability to interfere with the arachidonic acid cascade, a critical biological pathway responsible for the production of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2] Understanding the nuanced interactions of niflumic acid with the enzymes of this pathway is crucial for optimizing its therapeutic use and for the development of novel anti-inflammatory agents with improved specificity and reduced side effects.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action of niflumic acid is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[3][4]
-
Phospholipase A2 (PLA2) Interaction: The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2). While the primary target of niflumic acid is COX, some studies suggest a potential for interaction with PLA2, which would represent an upstream point of intervention in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: Niflumic acid acts as a non-selective inhibitor of both COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[1] The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs, while the concurrent inhibition of COX-1 is associated with some of their common side effects, particularly gastrointestinal issues.[4]
Quantitative Data: Inhibitory Potency of Niflumic Acid
The inhibitory potency of niflumic acid against COX-1 and COX-2 is a critical parameter for understanding its pharmacological profile. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes reported IC50 values for niflumic acid. It is important to note that these values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay methodology employed.[5]
| Enzyme | Assay Type | IC50 (µM) | Reference |
| COX-1 | Human Whole Blood Assay | Varies | [6],[7] |
| COX-2 | Human Whole Blood Assay | Varies | [6],[7] |
| COX-2 | Not Specified | ~0.1 | [8] (as a general COX-2 inhibitor) |
Note: The available literature presents a range of IC50 values for niflumic acid, often within the context of broader NSAID comparison studies. The selectivity index (COX-1 IC50 / COX-2 IC50) is a key determinant of the gastrointestinal safety profile of an NSAID.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of niflumic acid on prostaglandin synthesis.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of niflumic acid on COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Niflumic acid (test compound)
-
Indomethacin (positive control)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Enzyme immunoassay (EIA) kit for PGE2 quantification
-
Microplate reader
Procedure:
-
Prepare serial dilutions of niflumic acid and the positive control (indomethacin) in the assay buffer.
-
In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and the different concentrations of niflumic acid or control.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of niflumic acid.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay provides a more physiologically relevant assessment of NSAID activity by utilizing whole blood.[9][10]
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Niflumic acid (test compound)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Saline (vehicle control)
-
EIA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) quantification
-
Incubator, centrifuge, and microplate reader
Procedure for COX-1 Activity (TXB2 production):
-
Aliquot 1 mL of whole blood into tubes containing various concentrations of niflumic acid or vehicle.
-
Allow the blood to clot by incubating at 37°C for 1 hour. During this time, endogenous thrombin stimulates platelet TXB2 production via COX-1.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and measure the concentration of TXB2 using an EIA kit.
-
Calculate the percentage inhibition of TXB2 synthesis for each niflumic acid concentration to determine the IC50 for COX-1.
Procedure for COX-2 Activity (PGE2 production):
-
Aliquot 1 mL of heparinized whole blood into tubes containing various concentrations of niflumic acid or vehicle.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.[9]
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and measure the concentration of PGE2 using an EIA kit.
-
Calculate the percentage inhibition of PGE2 synthesis for each niflumic acid concentration to determine the IC50 for COX-2.
Measurement of Prostaglandin E2 Production in Cell Culture
This protocol describes how to measure the effect of niflumic acid on PGE2 production in a cell-based model.[11][12]
Materials:
-
A suitable cell line (e.g., murine fibroblasts, human monocytes)
-
Cell culture medium and supplements
-
Niflumic acid
-
A stimulant to induce PGE2 production (e.g., arachidonic acid, calcium ionophore A23187, or LPS)[12]
-
Cell lysis buffer (for intracellular PGE2 measurement)
-
PGE2 EIA kit
-
Microplate reader
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of niflumic acid for a predetermined time.
-
Stimulate the cells with an appropriate agent to induce PGE2 synthesis.
-
For secreted PGE2: Collect the cell culture supernatant.
-
For intracellular PGE2: Aspirate the supernatant, wash the cells, and then lyse the cells with a suitable lysis buffer.[12]
-
Centrifuge the collected supernatant or cell lysate to remove any debris.
-
Quantify the PGE2 concentration in the samples using a competitive EIA kit.
-
Analyze the data to determine the dose-dependent effect of niflumic acid on PGE2 production.
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental processes are provided below using the DOT language for Graphviz.
Caption: Prostaglandin Synthesis Pathway and Niflumic Acid's Mechanism of Action.
Caption: Experimental Workflow for In Vitro COX Inhibition Assay.
Conclusion
Niflumic acid effectively mitigates inflammation and pain by inhibiting the synthesis of prostaglandins through its action on COX-1 and COX-2 enzymes. A thorough understanding of its inhibitory profile, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for its appropriate clinical application and for the advancement of next-generation anti-inflammatory therapies. The provided diagrams offer a clear visual framework for the complex biochemical pathways and experimental procedures involved in the study of niflumic acid and other NSAIDs. Further research focusing on the differential effects of niflumic acid on various cell types and its potential interactions with other signaling pathways will continue to refine our understanding of its complete pharmacological profile.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. benchchem.com [benchchem.com]
- 6. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Niflumic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Niflumic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), has long been a subject of interest for its potent analgesic and anti-inflammatory properties.[1] Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] However, its pharmacological profile is multifaceted, extending to the modulation of various ion channels, which contributes to its overall activity and presents opportunities for the development of novel therapeutic agents.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of niflumic acid, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core structural features governing its biological activity, present quantitative data in a structured format, detail key experimental protocols, and visualize the intricate signaling pathways and experimental workflows.
Core Structure and Mechanism of Action
Niflumic acid's chemical structure, 2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid, consists of a nicotinic acid scaffold linked to a 3-(trifluoromethyl)aniline (B124266) moiety via an amino bridge. This unique arrangement is crucial for its interaction with its biological targets.
Cyclooxygenase (COX) Inhibition
The primary mechanism of action for niflumic acid's anti-inflammatory and analgesic effects is the inhibition of COX-1 and COX-2 enzymes.[1] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[1] By blocking the active site of COX enzymes, niflumic acid reduces the production of these pro-inflammatory prostaglandins.[1]
Ion Channel Modulation
Beyond COX inhibition, niflumic acid is a known modulator of several ion channels, most notably calcium-activated chloride channels (CaCCs).[1] It can also interact with voltage-gated potassium channels and transient receptor potential (TRP) channels.[1] This modulation of ion channels contributes to its analgesic effects and is an active area of research for potential therapeutic applications in other conditions.[1]
Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data on the structure-activity relationship of niflumic acid and its derivatives, focusing on their anti-inflammatory, analgesic, and COX inhibitory activities.
Table 1: Anti-inflammatory Activity of Niflumic Acid Derivatives (Carrageenan-Induced Rat Paw Edema)
| Compound | Modification | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Niflumic Acid | Parent Drug | 90 | 78.7 | [3] |
| Prodrug 5a | Morpholinoethyl ester | 150 | 46.6 | [3] |
| Prodrug 5b | Morpholinopropyl ester | 150 | 53.2 | [3] |
| NFM Prodrug | Methyl ferulate conjugate | Not Specified | 70.07 (at 6 hours) | [4] |
Table 2: Analgesic Activity of Niflumic Acid Analogs (Acetic Acid-Induced Writhing Test)
| Compound | Modification | ED50 (mg/kg) | Reference |
| Niflumic Acid | Parent Drug | Not explicitly stated, used as reference | [5] |
| Various NSAIDs | Comparative data | Varies | [5] |
Table 3: In Vitro COX Inhibition of Niflumic Acid
| Enzyme | IC50 | Reference |
| COX-2 | 100 nM | [6] |
| COX-1 | 15 µM | [7] |
Table 4: Ion Channel Modulation by Niflumic Acid
| Channel | Activity | IC50 / EC50 | Reference |
| Ca2+-activated Cl- channels (CaCCs) | Inhibition | 159 µM (in rabbit coronary arterial myocytes) | [8] |
| CLC-1 Chloride Channel | Inhibition | 42 µM (native rat skeletal muscle) | [2] |
| Ca2+-activated non-selective cation channels | Inhibition | 50 µM | [9] |
| Spontaneous transient inward current (STIC) | Inhibition | 2.3 µM (-50 mV), 1.1 µM (+50 mV) | [9] |
| Noradrenaline- and caffeine-evoked IO(Ca) | Inhibition | 6.6 µM | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the SAR studies are provided below.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[11][12][13]
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Plethysmometer
-
Test compound (Niflumic acid or its derivatives) and vehicle
-
Standard drug (e.g., Indomethacin)
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups: control (vehicle), standard, and test compound groups.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[11][14]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[11]
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This is a common in vivo model for screening peripheral analgesic activity.[15][16]
Materials:
-
Male Swiss albino mice (20-25 g)
-
0.6% (v/v) acetic acid solution in distilled water
-
Test compound (Niflumic acid or its derivatives) and vehicle
-
Standard drug (e.g., Aspirin or Morphine)
-
Observation chambers
Procedure:
-
Fast the mice for a few hours before the experiment, with free access to water.
-
Divide the animals into control, standard, and test compound groups.
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL/10g of body weight of 0.6% acetic acid solution intraperitoneally to each mouse.[16][17]
-
Immediately place each mouse in an individual observation chamber.
-
After a latency period of about 5 minutes, count the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a defined period (e.g., 10-20 minutes).[15][18]
-
Calculate the percentage of analgesic activity or inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.[19][20]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (Niflumic acid or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Detection system (e.g., ELISA kit for PGE2, or a fluorometric/colorimetric probe)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions or vehicle (for control) to the respective wells and pre-incubate for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[19][20]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 2-10 minutes) at 37°C.[19][20]
-
Stop the reaction using a stop solution (e.g., HCl).[19]
-
Measure the amount of prostaglandin (B15479496) E2 (PGE2) produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by niflumic acid and a typical experimental workflow for its evaluation.
Caption: Niflumic Acid's Inhibition of the Cyclooxygenase Pathway.
Caption: Niflumic Acid's Modulation of Calcium-Activated Chloride Channels.
Caption: Experimental Workflow for SAR Studies of Niflumic Acid Analogs.
Conclusion
The structure-activity relationship of niflumic acid is a rich field of study, with the core fenamate structure providing a versatile scaffold for modification. While COX inhibition remains its primary therapeutic mechanism, the modulation of ion channels presents exciting avenues for the development of new drugs with potentially improved efficacy and safety profiles. This guide has provided a comprehensive overview of the current understanding of niflumic acid's SAR, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological processes. It is intended to serve as a valuable resource for researchers dedicated to advancing the field of anti-inflammatory and analgesic drug discovery.
References
- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 2. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, stability studies, anti-inflammatory activity and ulcerogenicity of morpholinoalkyl ester prodrugs of niflumic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Dynamics of Ca2+-dependent Cl- channel modulation by niflumic acid in rabbit coronary arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. benchchem.com [benchchem.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Understanding the Off-Target Effects of Niflumic Acid in Cellular Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is primarily recognized for its inhibitory action on cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) synthesis pathway.[1][2] This mechanism underlies its therapeutic use for its analgesic, anti-inflammatory, and antipyretic properties.[1][3] However, like many small molecule drugs, niflumic acid exhibits a range of off-target activities, interacting with various other proteins and signaling pathways within the cell. These unintended interactions can lead to unexpected physiological effects, potential side effects, and can also present opportunities for drug repurposing.[4][5] A thorough understanding of these off-target effects is therefore critical for accurate interpretation of experimental results in cellular assays and for the safe and effective development of therapeutics.
This technical guide provides a comprehensive overview of the known off-target effects of niflumic acid, presenting quantitative data, detailed experimental protocols for their characterization, and visual representations of the involved signaling pathways and experimental workflows.
Known Off-Target Interactions of Niflumic Acid
Beyond its intended inhibition of COX enzymes, niflumic acid has been demonstrated to interact with a variety of other molecular targets, most notably ion channels and neurotransmitter receptors. This promiscuity is a key consideration in its pharmacological profile.
Ion Channels
Niflumic acid is a well-documented modulator of several types of ion channels, often with inhibitory effects.
-
Chloride Channels: A primary class of off-targets for niflumic acid are chloride channels. It is a known blocker of several types of chloride channels, including:
-
Calcium-Activated Chloride Channels (CaCCs): Niflumic acid is a potent blocker of CaCCs.[1][6][7]
-
ClC-1 Voltage-Gated Chloride Channels: It directly inhibits the skeletal muscle chloride channel ClC-1.[3]
-
CLC-K Chloride Channels: Niflumic acid exhibits complex, biphasic effects on human CLC-K channels, with evidence for both activating and blocking binding sites.[8]
-
-
Calcium Channels: Niflumic acid has been shown to block T-type calcium channels.[9][10]
-
Potassium Channels: While its effects on potassium channels are less pronounced, some studies have noted modulatory actions.[1]
-
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: Niflumic acid can alter the gating of HCN2 pacemaker channels.[11]
Neurotransmitter Receptors
-
GABA-A Receptors: Niflumic acid exhibits complex, subtype-dependent modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It can act as both a positive and negative modulator at clinically relevant concentrations.[12][13][14][15]
Other Off-Target Interactions
-
Prostaglandin Synthesis: While the primary mechanism of action involves inhibition of COX enzymes, the resulting decrease in prostaglandin production affects numerous downstream signaling pathways.[1][2]
-
Mitochondrial Calcium Efflux: Niflumic acid can increase intracellular calcium concentrations by promoting efflux from mitochondria, an effect independent of its COX inhibition.[3]
Quantitative Data Summary
The following table summarizes the reported quantitative data for the interaction of niflumic acid with its primary and off-target molecules. It is important to note that these values can vary depending on the experimental system and conditions.
| Target | Interaction | IC50 / Ki | Species/Cell Type | Assay Conditions | Reference(s) |
| Primary Targets | |||||
| Cyclooxygenase-2 (COX-2) | Inhibition | 100 nM (IC50) | Not Specified | Not Specified | [6][7] |
| Cyclooxygenase-1 (COX-1) | Inhibition | Not Specified | Not Specified | Not Specified | [1][2] |
| Off-Targets | |||||
| ClC-1 Chloride Channel | Inhibition | ~42 µM (IC50) | Rat Skeletal Muscle | Current-clamp | [3] |
| WT ClC-1 Chloride Channel | Inhibition | ~97 µM (IC50) at -90 mV | Not Specified | Not Specified | [16] |
| Calcium-Activated Chloride Channels (CaCCs) | Inhibition | 17 µM (inhibition constant) | Oocytes | Not Specified | [17] |
| Spontaneous Transient Inward Currents (STICs) | Inhibition | 2.3 µM and 1.1 µM (IC50) at -50 and +50 mV respectively | Not Specified | Not Specified | [17] |
| T-type Calcium Channels | Inhibition | 73.5 µM (IC50) | Mouse Spermatogenic Cells | Patch-clamp | [9] |
| GABA-A Receptors | Modulation | Micromolar concentrations | Rat Brain Sections / Xenopus laevis oocytes | Autoradiography / Electrophysiology | [12][14] |
| Ca2+-activated non-selective cation channels | Blockade | 50 µM (IC50) | Rat exocrine pancreatic cells | Inside-out patches | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of niflumic acid's off-target effects.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization
This protocol is a generalized procedure for assessing the effect of niflumic acid on voltage-gated or ligand-gated ion channels expressed in a heterologous system (e.g., HEK293 cells) or in primary cells.
Materials:
-
Cells expressing the ion channel of interest.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Micro-manipulator.
-
Perfusion system.
-
External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH).
-
Internal (intracellular) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH).
-
Niflumic acid stock solution (e.g., 100 mM in DMSO).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
-
Data Acquisition:
-
Apply voltage protocols (e.g., voltage steps or ramps) to elicit ion channel currents.
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with the external solution containing the desired concentration of niflumic acid.
-
Record currents in the presence of niflumic acid until a steady-state effect is reached.
-
Wash out the drug with the external solution to check for reversibility.
-
-
Data Analysis:
-
Measure current amplitudes, kinetics of activation and inactivation, and other relevant parameters before, during, and after drug application.
-
Construct dose-response curves to determine the IC50 value.
-
Radioligand Binding Assay for GABA-A Receptors
This protocol describes a competitive binding assay to determine the affinity of niflumic acid for GABA-A receptors.
Materials:
-
Rat brain cortex membranes (or other tissue/cell preparation rich in GABA-A receptors).
-
Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam).
-
Niflumic acid.
-
Unlabeled GABA (for non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in binding buffer.
-
Assay Setup: In test tubes, combine:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of unlabeled GABA.
-
Competitive Binding: Radioligand, membrane preparation, and varying concentrations of niflumic acid.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of niflumic acid.
-
Determine the IC50 value and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Cyclooxygenase (COX) Enzyme Inhibition Assay
This protocol outlines a method to measure the inhibitory effect of niflumic acid on COX-1 and COX-2 activity.
Materials:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme (cofactor).
-
Niflumic acid.
-
Detection system (e.g., ELISA kit for prostaglandin E2).
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in reaction buffer.
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with varying concentrations of niflumic acid or vehicle (DMSO) for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced in each well using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of niflumic acid compared to the vehicle control.
-
Plot the percentage of inhibition against the concentration of niflumic acid to determine the IC50 value for each COX isoform.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the direct binding of a drug to its target in a cellular environment.
Materials:
-
Intact cells or cell lysate.
-
Niflumic acid.
-
Phosphate-buffered saline (PBS).
-
Protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target protein.
Procedure:
-
Compound Treatment: Treat intact cells with niflumic acid or vehicle (DMSO) and incubate under physiological conditions.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis:
-
Quantify the band intensity of the target protein at each temperature for both vehicle- and drug-treated samples.
-
Plot the percentage of soluble protein against temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of niflumic acid indicates target engagement and stabilization.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by niflumic acid and a general workflow for investigating its off-target effects.
Primary Mechanism of Action: COX Inhibition
Caption: Niflumic acid's primary mechanism of action.
Off-Target Effect: Modulation of Chloride Channels and Intracellular Calcium
Caption: Off-target effects on chloride channels and calcium.
Off-Target Effect: Modulation of GABA-A Receptors
Caption: Subtype-dependent modulation of GABA-A receptors.
Experimental Workflow for Off-Target Identification
Caption: Workflow for off-target effect identification.
Conclusion
Niflumic acid, while an effective COX-2 inhibitor, demonstrates significant off-target activity that warrants careful consideration in both research and clinical settings. Its interactions with a variety of ion channels and neurotransmitter receptors can lead to complex cellular effects that are independent of its primary mechanism of action. For researchers using niflumic acid as a chemical probe, awareness of these off-target effects is crucial for the accurate interpretation of experimental data. For drug development professionals, a thorough characterization of such off-target interactions is essential for predicting potential side effects and for exploring new therapeutic applications. The methodologies and data presented in this guide provide a framework for a more complete understanding of the pharmacological profile of niflumic acid and serve as a paradigm for the investigation of off-target effects of other small molecule drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to improve drug selectivity? [synapse.patsnap.com]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development [pubmed.ncbi.nlm.nih.gov]
- 10. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new analytical tool to optimize the potency and selectivity of drugs | EurekAlert! [eurekalert.org]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
Methodological & Application
Niflumic Acid: Application and Protocol for Patch-Clamp Electrophysiology in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niflumic acid (NFA) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] Beyond its anti-inflammatory properties, which are primarily mediated by the inhibition of cyclooxygenase (COX) enzymes, NFA is a widely utilized pharmacological tool in neuroscience research due to its broad-spectrum ion channel modulating activity.[1][2] It is particularly recognized as a potent blocker of calcium-activated chloride channels (CaCCs).[1] This document provides a detailed protocol for the application of niflumic acid in patch-clamp experiments on neurons, along with a summary of its known effects on various neuronal ion channels.
Mechanism of Action and Neuronal Targets
Niflumic acid's primary mechanism of action in the context of neurophysiology is the modulation of various ion channels. Its effects are not limited to a single channel type, making it a versatile but complex tool. The main neuronal targets of niflumic acid include:
-
Calcium-Activated Chloride Channels (CaCCs): NFA is a well-established inhibitor of CaCCs.[1] These channels are involved in various physiological processes in neurons, including the regulation of excitability and synaptic transmission.
-
GABA-A Receptors: Niflumic acid has been shown to modulate GABA-A receptor function, acting as an antagonist.[3][4] It can inhibit GABA-induced currents in dorsal root ganglion (DRG) neurons.[3][4][5]
-
Voltage-Gated Potassium (Kv) Channels: Fenamates, including niflumic acid, can inhibit certain types of voltage-gated potassium channels.[6]
-
T-type Calcium Channels: NFA has been demonstrated to block T-type calcium channels in various cell types, which could have implications for neuronal firing patterns.[7]
-
TRP Channels: There is evidence to suggest that niflumic acid can modulate the activity of Transient Receptor Potential (TRP) channels, such as TRPV1.[8]
Quantitative Data: Niflumic Acid Effects on Neuronal Ion Channels
The following tables summarize the quantitative data on the effects of niflumic acid on various ion channels, as reported in patch-clamp studies.
| Target Channel/Receptor | Neuron Type | Niflumic Acid Concentration | Effect | Reference |
| GABA-A Receptor | Dorsal Root Ganglion (DRG) | 1, 10, 100 µmol/L | Inhibition of GABA-induced inward current by 5.32%, 33.8%, and 52.2%, respectively. | [3][5] |
| GABA-A Receptor | Dorsal Root Ganglion (DRG) | 10 µmol/L | 31.60% suppression of GABA-activated currents. | [9] |
| T-type Calcium Channels | Mouse Spermatogenic Cells | IC50 of 73.5 µM | Blockade of T-type currents. | [7] |
| TMEM16A (a CaCC) | HEK293 cells expressing human TMEM16A | IC50 of 12 µM | Inhibition of TMEM16A currents. | [10] |
| CLC-1 Chloride Channel | Xenopus oocytes expressing human CLC-1 | KD of 22±2 μM (internally applied) | Direct block of the channel. | [6] |
Experimental Protocols
This section provides a detailed methodology for utilizing niflumic acid in whole-cell patch-clamp experiments on cultured neurons or acute brain slices.
Stock Solution Preparation
-
Niflumic Acid Stock Solution (e.g., 100 mM):
-
Weigh the appropriate amount of niflumic acid powder.
-
Dissolve in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C. The final concentration of DMSO in the recording solution should be kept low (typically <0.1%) to avoid solvent effects.
-
Whole-Cell Patch-Clamp Protocol
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) for slicing and recording (can be modified based on experimental needs):
-
In mM: 126 NaCl, 3 KCl, 2.5 CaCl2, 1.3 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, 20 glucose.[11]
-
Osmolarity should be adjusted to ~310 mOsm/L.[11]
-
The solution should be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2).[11]
-
-
Internal (Pipette) Solution (K-Gluconate based for current-clamp):
2. Brain Slice Preparation (for acute slice experiments):
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated slicing solution (a modified aCSF, often with sucrose (B13894) or NMDG replacing NaCl).
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut slices of the desired thickness (e.g., 250-300 µm) in the ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature.
3. Patch-Clamp Recording:
-
Transfer a brain slice or coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated aCSF at a constant flow rate.
-
Pull glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[11]
-
Approach a neuron under visual guidance (e.g., DIC microscopy).
-
Apply positive pressure to the pipette to keep the tip clean.
-
Once in proximity to the neuron, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
4. Application of Niflumic Acid:
-
Dilute the niflumic acid stock solution to the desired final concentration in the aCSF immediately before application.
-
Apply the niflumic acid-containing solution to the recorded neuron via a perfusion system. A rapid drug delivery system with a small dead volume is recommended for precise application and washout.[3]
-
Pre-application of niflumic acid for a defined period (e.g., 20 seconds) may be necessary to observe its effects on ligand-gated channels like GABA-A receptors.[3]
-
For studying voltage-gated channels, niflumic acid can be applied during the recording of baseline currents to observe the onset of its effect.
5. Data Acquisition:
-
Voltage-Clamp: To study the effect of niflumic acid on specific ion channels, hold the neuron at a specific membrane potential and apply voltage steps to elicit channel activation. Record the resulting currents before, during, and after niflumic acid application.
-
Current-Clamp: To investigate the effect of niflumic acid on neuronal excitability, inject current steps to evoke action potentials. Monitor changes in resting membrane potential, input resistance, and action potential firing properties in the presence of the drug.
Signaling Pathways and Experimental Workflows
Caption: Niflumic Acid's multifaceted mechanism of action on various neuronal ion channels.
Caption: A streamlined workflow for a patch-clamp experiment investigating the effects of niflumic acid.
References
- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 2. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of niflumic acid on γ-aminobutyric acid-induced currents in isolated dorsal root ganglion neurons of neuropathic pain rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The effect of niflumic acid on gamma aminobutyric acid activated current in DRG neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niflumic acid blocks native and recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Niflumic acid, a TRPV1 channel modulator, ameliorates stavudine-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The effect of niflumic acid and blocker of calcium channel on the desensitization of gamma aminobutyric acid-activated current] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Optimal Concentration of Niflumic Acid for In Vitro Chloride Channel Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Niflumic Acid (NFA) as an inhibitor of various chloride channels in in vitro experimental settings. Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID), is widely used as a blocker of several types of chloride channels, including calcium-activated chloride channels (CaCCs) like TMEM16A, voltage-gated chloride channels (ClCs), and volume-regulated anion channels (VRACs).[1][2] Understanding the optimal concentration is critical for achieving specific and effective channel inhibition while minimizing off-target effects.
Quantitative Data Summary
The inhibitory potency of Niflumic Acid, often expressed as the half-maximal inhibitory concentration (IC50), varies significantly depending on the specific chloride channel subtype, the cell type or expression system used, and the experimental conditions such as membrane potential. The following table summarizes key quantitative data from various in vitro studies.
| Chloride Channel Target | Cell Type / Expression System | Experimental Technique | IC50 / Effective Concentration | Reference |
| CLC-1 | Rat Skeletal Muscle Fibers | Two-Microelectrode Current-Clamp | ~42 µM | [3][4] |
| CLC-1 (WT) | HEK293 Cells | Whole-Cell Patch-Clamp | ~97 µM (at -90 mV) | [5][6] |
| TMEM16A (CaCC) | HEK293 Cells (stably expressing human TMEM16A) | Whole-Cell Patch-Clamp | 12 µM | [7][8] |
| CaCC (spontaneous transient inward currents) | Rabbit Portal Vein Smooth Muscle Cells | Perforated Patch-Clamp | 3.6 µM (at -77 mV), 2.3 µM (at -50 mV), 1.1 µM (at +50 mV) | [9] |
| CaCC (noradrenaline- and caffeine-evoked) | Rabbit Portal Vein Smooth Muscle Cells | Perforated Patch-Clamp | 6.6 µM | [9] |
| VRAC (ICl,swell) | - | Whole-Cell Patch-Clamp | 55.2 ± 2.2 µM | [1] |
| T-type Calcium Channels (off-target effect) | Mouse Spermatogenic Cells | Patch-Clamp | 73.5 µM | [10] |
Note: The IC50 values can be influenced by factors such as the intracellular calcium concentration and the membrane potential at which the measurements are taken. For instance, the inhibitory effect of NFA on TMEM16A can be less efficacious at negative membrane potentials.[7][8]
Signaling Pathway and Mechanism of Action
Niflumic Acid's primary mechanism of action for chloride channel inhibition is direct channel block.[3] However, its effects can be complex and may involve indirect mechanisms. For example, in skeletal muscle, NFA has been shown to increase intracellular calcium concentration by promoting calcium efflux from mitochondria.[3][4] This elevation in intracellular calcium can, in turn, activate calcium-dependent protein kinase C (PKC), which can also modulate chloride channel activity.[3][4] This dual mechanism—direct block and indirect modulation via intracellular signaling pathways—highlights the importance of careful experimental design and data interpretation.
Caption: Dual mechanism of Niflumic Acid on CLC-1 channels.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for common in vitro assays used to assess the inhibitory effects of Niflumic Acid on chloride channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the ionic currents across the entire cell membrane, allowing for the characterization of channel activity and inhibition.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp experiments.
Protocol Details:
-
Cell Preparation:
-
Solutions:
-
Recording:
-
Mount the coverslip in a recording chamber on an inverted microscope.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Apply voltage-step protocols to elicit chloride currents (e.g., steps from -150 mV to +150 mV).[5][6]
-
Record baseline currents in the control extracellular solution.
-
Perfuse the chamber with solutions containing increasing concentrations of Niflumic Acid to determine the dose-response relationship. The maximal blocking effect is typically reached after 10-15 minutes of incubation.[3]
-
Perform a washout with the control solution to check for reversibility of the block.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at each voltage step in the absence and presence of NFA.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Fura-2 Fluorescence Measurement of Intracellular Calcium
This method is used to investigate the off-target effects of Niflumic Acid on intracellular calcium levels.
Protocol Details:
-
Cell Preparation:
-
Solutions:
-
Use a standard physiological extracellular solution. For experiments investigating the source of calcium increase, a Ca²⁺-free solution containing EGTA can be used.[11]
-
-
Measurement:
-
Mount the cells in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells at 340 nm and 380 nm, and measure the emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio.
-
Perfuse the cells with a solution containing Niflumic Acid (e.g., 100 µM) and continuously record the fluorescence ratio.[3]
-
An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in intracellular calcium concentration can be quantified using the Grynkiewicz equation, following calibration of the Fura-2 fluorescence signal.
-
Construct a concentration-response curve to determine the EC50 for NFA-induced calcium release.
-
Considerations and Best Practices
-
Specificity: Niflumic Acid is not a highly specific chloride channel blocker and can affect other ion channels, such as T-type calcium channels, and cellular processes.[2][10] It is crucial to include appropriate controls to verify the specificity of the observed effects.
-
Voltage Dependence: The inhibitory effect of NFA can be voltage-dependent.[7][8] Experiments should be conducted over a range of membrane potentials to fully characterize the inhibition.
-
Solvent: Niflumic Acid is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[5][6] The final concentration of DMSO in the experimental solution should be kept low (e.g., <0.1%) and a vehicle control should be included in all experiments.
-
Reversibility: The block by Niflumic Acid is generally reversible upon washout.[3][5][6] Confirming reversibility can help to ensure that the observed effects are due to the drug and not to rundown of the channels or cell death.
By following these guidelines and protocols, researchers can effectively utilize Niflumic Acid as a pharmacological tool to investigate the physiological and pathophysiological roles of chloride channels in their in vitro models.
References
- 1. Frontiers | Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance [frontiersin.org]
- 2. Mechanism of allosteric activation of TMEM16A/ANO1 channels by a commonly used chloride channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita [frontiersin.org]
- 6. Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Niflumic acid blocks native and recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Cl− channel blocker niflumic acid releases Ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Niflumic Acid in in vivo Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Niflumic Acid in established animal models of inflammation. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of relevant biological pathways and workflows.
Introduction
Niflumic Acid is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through multiple mechanisms. Primarily, it is known to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) synthesis pathway, which plays a significant role in inflammation, pain, and fever.[1] Additionally, Niflumic Acid functions as a blocker of calcium-activated chloride channels (CaCCs), which are involved in various physiological processes that can contribute to its anti-inflammatory and analgesic effects.[2] Its dual mechanism of action makes it a valuable tool for investigating inflammatory processes in various preclinical models.
Mechanism of Action
Niflumic Acid's anti-inflammatory properties are attributed to two primary molecular actions:
-
COX-2 Inhibition: Like other NSAIDs, Niflumic Acid blocks the activity of COX enzymes, which are crucial for converting arachidonic acid into prostaglandins. Prostaglandins are potent inflammatory mediators that cause vasodilation, increase vascular permeability, and potentiate pain. By inhibiting COX-2, Niflumic Acid reduces the production of these pro-inflammatory molecules.
-
Calcium-Activated Chloride Channel (CaCC) Blockade: Niflumic Acid is also a known inhibitor of CaCCs. These channels are involved in cellular processes such as smooth muscle contraction and epithelial secretion. In the context of inflammation, their blockade may contribute to the reduction of edema and other inflammatory responses.
Signaling Pathway of Niflumic Acid in Inflammation
Caption: Niflumic Acid's dual mechanism of action in inflammation.
Quantitative Data Summary
The following table summarizes the quantitative efficacy of Niflumic Acid in various in vivo inflammation models.
| Animal Model | Species | Niflumic Acid Dose & Route | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rat | 3% topical ointment (Inflocine) | 51.5% inhibition of paw edema after 5 hours. | [3] |
| Carrageenan-Induced Paw Edema | Rat | 3% topical ointment (Inflocine) | Significant decrease in dermal lipid peroxidation (12.08% reduction in MDA levels). | [3] |
| Stavudine-Induced Neuropathic Pain | Rat | 10, 15, and 20 mg/kg, intraperitoneal (i.p.) | Dose-dependent restoration of paw withdrawal threshold. | [4][5] |
| Stavudine-Induced Neuropathic Pain | Rat | 20 mg/kg, i.p. | Suppressed levels of inflammatory cytokines TNF-α and IL-1β. | [5][6] |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | 1, 10, and 100 µmol/l (in vitro application to DRG neurons) | Suppressed GABA-induced inward currents by 5.32%, 33.8%, and 52.2%, respectively. | [7] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats (180-200 g)
-
Niflumic Acid
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle for Niflumic Acid (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Control (Vehicle)
-
Carrageenan + Vehicle
-
Carrageenan + Niflumic Acid (various doses)
-
Carrageenan + Reference Drug (e.g., Indomethacin 10 mg/kg)
-
-
Drug Administration: Administer Niflumic Acid or vehicle intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[8] The left hind paw can serve as a non-inflamed control.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[9][10]
-
Calculation of Edema and Inhibition:
-
The degree of edema is calculated as the increase in paw volume after carrageenan injection compared to the initial volume.
-
The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[3]
-
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Stavudine-Induced Neuropathic Pain in Rats
This model is used to study drug efficacy against chemotherapy-induced peripheral neuropathy, which has an inflammatory component.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Stavudine (d4T)
-
Niflumic Acid
-
Von Frey filaments
-
Hot plate or radiant heat source
-
Vehicle for Niflumic Acid
Procedure:
-
Induction of Neuropathy: Administer Stavudine (50 mg/kg) intravenously via the tail vein to induce neuropathic pain.[4][5]
-
Development of Neuropathy: Monitor the development of hyperalgesia and allodynia over 4 weeks.[5]
-
Grouping: After the development of neuropathy, divide the animals into groups:
-
Sham (no Stavudine) + Vehicle
-
Stavudine + Vehicle
-
Stavudine + Niflumic Acid (10, 15, 20 mg/kg, i.p.)
-
Stavudine + Reference Drug (e.g., Pregabalin 30 mg/kg)
-
-
Drug Administration: Administer Niflumic Acid or vehicle intraperitoneally.
-
Behavioral Testing: Perform behavioral tests to assess mechanical allodynia (Von Frey test) and thermal hyperalgesia (hot plate test) at baseline and at various time points after drug administration.[4] Testing is typically conducted on days 7, 14, 21, and 28.[5]
-
Biochemical Analysis: At the end of the study (e.g., day 28), euthanize the animals and collect sciatic nerve and spinal cord tissues for the analysis of inflammatory markers such as TNF-α and IL-1β by ELISA or Western blot.[5][6]
Experimental Workflow:
Caption: Workflow for the stavudine-induced neuropathic pain model.
Conclusion
Niflumic Acid is a versatile pharmacological tool for studying inflammation in various animal models. Its dual inhibitory action on COX-2 and CaCCs provides a multifaceted approach to reducing inflammation and pain. The protocols and data presented here offer a foundation for researchers to design and execute robust in vivo studies to further elucidate the therapeutic potential of Niflumic Acid and other anti-inflammatory agents.
References
- 1. niflumic acid [drugcentral.org]
- 2. Niflumic acid | Ca2+-activated Cl- channel blocker | TargetMol [targetmol.com]
- 3. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Niflumic acid, a TRPV1 channel modulator, ameliorates stavudine-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of niflumic acid on γ-aminobutyric acid-induced currents in isolated dorsal root ganglion neurons of neuropathic pain rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Niflumic Acid for Studying Calcium-Activated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class.[1][2] Beyond its clinical use for pain and inflammation, it has been widely adopted in research as a tool to investigate the function of ion channels, particularly calcium-activated chloride channels (CaCCs).[1] CaCCs are crucial for a variety of physiological processes, including smooth muscle contraction, epithelial secretion, and sensory transduction.[1][3] This document provides detailed application notes and protocols for utilizing niflumic acid in the study of CaCCs.
Application Notes
Mechanism of Action: Niflumic acid is a known blocker of CaCCs.[1][4] Its primary mechanism in this context is the inhibition of chloride ion flow through the channel pore.[1] The blockade of CaCCs by niflumic acid can be voltage-dependent, with its efficacy potentially varying at different membrane potentials.[3][5][6] It is important to note that niflumic acid is not entirely specific to CaCCs and can modulate other ion channels as well, including certain potassium channels and transient receptor potential (TRP) channels.[1][7]
Specificity and Off-Target Effects: While a valuable tool, the off-target effects of niflumic acid should be considered when interpreting experimental results. As an NSAID, its primary therapeutic action is the inhibition of cyclooxygenase (COX) enzymes, which reduces prostaglandin (B15479496) synthesis.[1][7] Additionally, it has been reported to affect other ion channels and cellular processes. For instance, it can inhibit voltage-gated potassium channels and non-selective cation channels.[7] In some systems, niflumic acid has been shown to increase intracellular calcium concentrations, which could indirectly affect CaCC activity.[7][8] Therefore, control experiments are crucial to dissect the direct effects on CaCCs from potential off-target effects.
Applications in Research and Drug Development:
-
Functional Characterization of CaCCs: Niflumic acid is frequently used to identify and characterize CaCC currents in various cell types and tissues using electrophysiological techniques like patch-clamp.
-
Investigating Physiological Roles: By observing the physiological effects of blocking CaCCs with niflumic acid, researchers can infer the roles of these channels in processes such as smooth muscle tone regulation, epithelial fluid secretion, and neuronal excitability.[1]
-
Drug Screening and Development: Niflumic acid can be used as a reference compound in high-throughput screening assays to identify novel and more specific modulators of CaCCs, such as TMEM16A, for therapeutic purposes.[9]
Quantitative Data
Table 1: Potency of Niflumic Acid on Calcium-Activated Chloride Channels
| Channel/Preparation | IC50 Value | Experimental Conditions | Reference |
| Spontaneous CaCCs (Rabbit Portal Vein) | 3.6 µM | Nystatin perforated patch, -77 mV holding potential | [5] |
| Evoked CaCCs (Rabbit Portal Vein) | 6.6 µM | Noradrenaline- and caffeine-evoked currents | [5] |
| Human TMEM16A (HEK293 cells) | 12 µM | Whole-cell patch clamp | [6] |
| Human TMEM16A | 11.12 µM | QPatch-automated electrophysiology | [10] |
| Native gCl (Rat Skeletal Muscle) | ~42 µM | Current-clamp | [7] |
| GABA-induced currents (Rat DRG neurons) | ~6.7 µM | Whole-cell patch clamp | [11] |
Table 2: Typical Working Concentrations of Niflumic Acid
| Application | Concentration Range | Notes |
| Patch-clamp Electrophysiology | 10 - 300 µM | Concentration should be optimized for the specific cell type and CaCC subtype. |
| Fluorescence-based Assays | 50 - 200 µM | Higher concentrations may be needed due to assay conditions. |
| Tissue/Organ Bath Experiments | 10 - 100 µM | The optimal concentration may vary depending on tissue permeability and experimental setup. |
Experimental Protocols
1. Patch-Clamp Electrophysiology Protocol for Measuring CaCC Inhibition
This protocol describes the whole-cell patch-clamp technique to record CaCC currents from cultured cells (e.g., HEK293 cells expressing TMEM16A) and assess their inhibition by niflumic acid.
Materials:
-
HEK293 cells stably expressing the CaCC of interest (e.g., human TMEM16A).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 130 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, and an appropriate amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., ~500 nM); pH 7.2 with CsOH.
-
Niflumic acid stock solution (e.g., 100 mM in DMSO).
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit CaCC currents.
-
-
Application of Niflumic Acid:
-
Prepare the desired concentrations of niflumic acid in the extracellular solution. The final DMSO concentration should be kept low (e.g., <0.1%).
-
After recording stable baseline currents, perfuse the cell with the niflumic acid-containing solution.
-
Record the currents in the presence of the drug.
-
Wash out the drug by perfusing with the control extracellular solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., +80 mV) before, during, and after drug application.
-
Calculate the percentage of inhibition for each concentration of niflumic acid.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
2. Fluorescence-Based Assay for CaCC Activity
This protocol describes a fluorescence-based assay to measure changes in intracellular chloride concentration as an indicator of CaCC activity.
Materials:
-
Cells expressing the CaCC of interest.
-
Chloride-sensitive fluorescent indicator (e.g., MQAE).
-
Fluorescence plate reader or microscope.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Reagents to induce an increase in intracellular calcium (e.g., ionomycin (B1663694) or a specific agonist for a Gq-coupled receptor).
-
Niflumic acid stock solution.
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with the chloride-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Wash the cells with the assay buffer and measure the baseline fluorescence.
-
Compound Incubation: Incubate the cells with different concentrations of niflumic acid or vehicle control for a specified period.
-
Stimulation: Add a calcium-mobilizing agent (e.g., ionomycin) to activate the CaCCs.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time. An increase in intracellular chloride will quench the fluorescence of MQAE.
-
Data Analysis:
-
Calculate the rate of fluorescence quench for each condition.
-
Determine the percentage of inhibition of the chloride influx by niflumic acid at different concentrations.
-
Generate a concentration-response curve to calculate the IC50.
-
Visualizations
Caption: Signaling pathway of CaCC activation and its inhibition by Niflumic Acid.
Caption: A typical experimental workflow for studying CaCC inhibition.
References
- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Calcium activated chloride channel (CaCC) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cl(-) channel blocker niflumic acid releases Ca(2+) from an intracellular store in rat pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium-activated chloride channel TMEM16A modulates mucin secretion and airway smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of niflumic acid on γ-aminobutyric acid-induced currents in isolated dorsal root ganglion neurons of neuropathic pain rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Niflumic Acid in Electrophysiological Recordings
Audience: Researchers, scientists, and drug development professionals.
Introduction
Niflumic acid (NFA) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate group.[1][2] Beyond its clinical use for pain and inflammation by inhibiting cyclooxygenase (COX) enzymes, NFA has become a valuable pharmacological tool in electrophysiology research.[1][3] Its broad-spectrum activity on various ion channels allows researchers to modulate cellular excitability and isolate specific ionic currents. These notes provide detailed protocols and data for the application of Niflumic Acid in electrophysiological recording techniques.
Mechanism of Action in Electrophysiology
Niflumic acid's utility in electrophysiology stems from its ability to modulate several key ion channels and receptors. Its primary and most well-characterized effect is the blockade of calcium-activated chloride channels (CaCCs).[1][4][5]
-
Calcium-Activated Chloride Channels (CaCCs): NFA is a potent and reversible blocker of CaCCs.[1][4] This includes the TMEM16A (ANO1) protein, which is a component of these channels.[6][7] The inhibition is thought to be a direct interaction with the channel pore, altering its function rather than affecting the gating mechanism by calcium.[4][7] This blockade is instrumental in studying the physiological roles of CaCCs in processes like smooth muscle contraction and epithelial fluid secretion.[1]
-
GABA-A Receptors: NFA exhibits complex, subtype-dependent modulation of GABA-A receptors.[8][9] It can act as both a positive allosteric modulator (potentiating GABA-induced currents) and a negative modulator (inhibiting currents), depending on the specific subunit composition of the receptor.[8][9][10] For example, it potentiates the common α1β2γ2 receptor subtype but acts as a potent antagonist on receptors containing α6 subunits.[9]
-
Glutamate (B1630785) Transporters and Receptors: NFA can modulate glutamate transporters, such as EAAT4, by inducing an uncoupled conductance without affecting substrate transport.[11] It also has inhibitory effects on EAAT1 and EAAT2 transporters.[12]
-
Other Ion Channels: NFA's activity extends to other channels, including T-type calcium channels (which it blocks)[13], HCN pacemaker channels (altering their gating)[14], and large-conductance calcium-activated potassium (KCa) channels (which it activates).[15][16]
Quantitative Data: Effective Concentrations of Niflumic Acid
The effective concentration of Niflumic Acid varies significantly depending on the target channel and the experimental preparation. The following table summarizes key quantitative data from published research.
| Target Channel / Receptor | IC50 / Effective Concentration | Cell Type / Preparation | Reference(s) |
| Ca²⁺-activated Cl⁻ Channels (CaCCs) | Apparent Ki: 17 µM | Xenopus oocytes | [4][15] |
| TMEM16A (ANO1) | IC50: 12 µM | HEK293 cells | [6] |
| TMEM16A (ANO1) | K₁/₂: 18-20 µM (voltage-independent) | HEK293 cells | [17] |
| Spontaneous Transient Inward Currents (STICs) | IC50: 2.3 µM at -50 mV; 1.1 µM at +50 mV | Rabbit portal vein smooth muscle cells | [18] |
| T-type Ca²⁺ Channels | IC50: 73.5 µM | Mouse spermatogenic cells | [13] |
| Ca²⁺-activated non-selective cation channels | IC50: 50 µM | Rat exocrine pancreatic cells | [15] |
| GABA-A Receptor (α1β2γ2) | Potentiation at micromolar concentrations | Xenopus oocytes | [8][9] |
| Glutamate Transporter (EAAT1) | Imax inhibition by 53% at 100 µM (Flufenamic acid) | Xenopus oocytes | [12] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording to Characterize NFA's Effect on CaCCs
This protocol provides a method for investigating the inhibitory effect of Niflumic Acid on endogenous or expressed Ca²⁺-activated chloride currents using the whole-cell voltage-clamp technique.
A. Materials
-
Cell Preparation: HEK293 cells expressing the channel of interest (e.g., TMEM16A) or a primary cell culture known to exhibit CaCCs.
-
Niflumic Acid Stock Solution: 100 mM Niflumic Acid in DMSO. Store at -20°C.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.4 with NaOH.[19]
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.4 with CsOH.[19] Note: The specific concentration of the Ca²⁺ buffer (EGTA) and free Ca²⁺ should be calculated and adjusted to achieve the desired intracellular Ca²⁺ concentration to activate the channels.
-
Patch-Clamp Setup: Microscope, amplifier, micromanipulator, perfusion system, and data acquisition software.
B. Procedure
-
Preparation:
-
Prepare fresh extracellular and intracellular solutions on the day of the experiment.
-
Thaw an aliquot of the Niflumic Acid stock solution and dilute it in the extracellular solution to the desired final working concentrations (e.g., 1 µM, 10 µM, 30 µM, 100 µM). Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.
-
-
Cell Plating: Plate cells on glass coverslips suitable for microscopy and recording 24-48 hours before the experiment.
-
Patch Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.[19]
-
Establishing Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the control extracellular solution.
-
Approach a target cell with the patch pipette and apply gentle positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.
-
Rupture the cell membrane patch with a brief pulse of strong suction to achieve the whole-cell configuration.
-
-
Recording Protocol:
-
Clamp the cell at a holding potential of 0 mV to minimize voltage-gated channel activity.[19]
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit currents and generate a current-voltage (I-V) relationship.
-
Record stable baseline currents in the control extracellular solution for several minutes.
-
-
Drug Application:
-
Switch the perfusion system to the extracellular solution containing the lowest concentration of Niflumic Acid.
-
Allow 2-3 minutes for the drug to equilibrate and reach its full effect.
-
Repeat the voltage-step protocol to record currents in the presence of NFA.
-
Repeat this step for each increasing concentration of NFA.
-
-
Washout:
-
After the highest concentration, switch the perfusion back to the control extracellular solution to wash out the drug.
-
Monitor the current recovery by applying the voltage-step protocol periodically.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV) before (control), during, and after NFA application.
-
Calculate the percentage of inhibition for each NFA concentration relative to the control current.
-
Plot the percentage of inhibition against the NFA concentration and fit the data with the Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for an electrophysiology experiment using Niflumic Acid.
Caption: Niflumic Acid directly blocks the pore of Ca²⁺-activated chloride channels.
References
- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 2. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Niflumic Acid used for? [synapse.patsnap.com]
- 4. Niflumic and flufenamic acids are potent reversible blockers of Ca2(+)-activated Cl- channels in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niflumic acid | Ca2+-activated Cl- channel blocker | TargetMol [targetmol.com]
- 6. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor subtype-dependent positive and negative modulation of GABA(A) receptor function by niflumic acid, a nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mechanisms of potentiation and inhibition of GABAA receptors by non-steroidal anti-inflammatory drugs, mefenamic and niflumic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Niflumic acid modulates uncoupled substrate-gated conductances in the human glutamate transporter EAAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of glutamate and glycine transporters by niflumic, flufenamic and mefenamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Niflumic acid blocks native and recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Niflumic Acid Alters Gating of HCN2 Pacemaker Channels by Interaction with the Outer Region of S4 Voltage Sensing Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Niflumic acid hyperpolarizes smooth muscle cells via calcium-activated potassium channel in spiral modiolar artery of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]
- 18. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita [frontiersin.org]
Application Notes: Niflumic Acid as a Pharmacological Tool for Studying Ion Transport
Introduction
Niflumic acid (NFA) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] Beyond its well-documented role as a cyclooxygenase (COX) inhibitor, NFA has emerged as a versatile pharmacological tool for investigating the function and regulation of various ion channels.[1][2] Its ability to modulate a range of ion transporters, particularly chloride channels, makes it a valuable, albeit complex, agent in cellular physiology and drug development research. These notes provide an overview of NFA's mechanisms, its effects on different ion channels, and protocols for its application in experimental settings.
Mechanism of Action in Ion Transport
Niflumic acid's primary utility in ion transport studies stems from its role as a chloride channel blocker.[3] However, its effects are not limited to simple pore occlusion and can be multifaceted, involving:
-
Direct Channel Blockade: NFA can directly interact with ion channel proteins to inhibit ion flow. For instance, it blocks the skeletal muscle chloride channel, ClC-1, by interacting with an intracellular binding site.[4][5] Its blocking action can be voltage-dependent for certain channels, such as Calcium-Activated Chloride Channels (CaCCs) and ClC-1, with varying efficacy at different membrane potentials.[6][7]
-
Modulation of Intracellular Calcium: NFA can induce changes in intracellular calcium concentration ([Ca²⁺]i). It has been shown to promote calcium efflux from mitochondria, leading to an increase in cytosolic Ca²⁺.[4][5] This elevation in [Ca²⁺]i can indirectly modulate the activity of other channels and signaling pathways. For example, the NFA-induced calcium increase can activate Ca²⁺-dependent Protein Kinase C (PKC), which in turn can downregulate ClC-1 activity, adding to the direct inhibitory effect.[4]
-
Biphasic and Complex Interactions: On some channels, NFA exhibits complex, concentration-dependent effects. For human ClC-Ka kidney channels, NFA activates currents at low concentrations and blocks them at higher concentrations (above ~1 mM), suggesting the presence of distinct activating and blocking binding sites.[8][9]
Quantitative Data Summary
The efficacy and selectivity of niflumic acid vary significantly across different ion channels and experimental conditions. The following tables summarize key quantitative data for its use as a pharmacological tool.
Table 1: Inhibitory Concentrations (IC₅₀) of Niflumic Acid on Various Ion Channels
| Ion Channel Target | IC₅₀ Value | Experimental Model | Key Observations | Citation(s) |
| ClC-1 (skeletal muscle chloride channel) | 42 µM | Native rat skeletal muscle (gCl) | Inhibition is partially mediated by an indirect PKC-dependent pathway. | [4][5] |
| ClC-1 (skeletal muscle chloride channel) | ~97 µM (at -90 mV) | HEK293 cells expressing WT ClC-1 | Rapid onset and reversible inhibition. | [10] |
| TMEM16A / CaCC (Anoctamin-1) | 12 µM | HEK293 cells expressing human TMEM16A | Inhibition is less efficacious at negative membrane potentials. | [6][11] |
| TMEM16A / CaCC (Anoctamin-1) | 18-20 µM | HEK293 cells expressing human TMEM16A | Inhibition is not voltage-dependent between -40 mV and +40 mV. | [12] |
| CaCC (Spontaneous Transient Inward Currents) | 3.6 µM (at -77 mV) | Rabbit portal vein smooth muscle cells | Voltage-dependent; IC₅₀ of 2.3 µM at -50 mV and 1.1 µM at +50 mV. | [13] |
| CaCC (Noradrenaline-evoked) | 6.6 µM | Rabbit portal vein smooth muscle cells | Less potent against evoked currents compared to spontaneous currents. | [13] |
| VRAC (Volume-Regulated Anion Channel) | 55 ± 2 µM | Wild-type HEK-293 cells | NFA also blocks VRAC, indicating a lack of specificity. | [14] |
| COX-2 (Cyclooxygenase-2) | 100 nM | Not Specified | Primary anti-inflammatory target. | [15] |
Table 2: Effects of Niflumic Acid on Channel Gating and Other Parameters
| Channel/Process | Niflumic Acid Concentration | Effect | Experimental Model | Citation(s) |
| TMEM16A / CaCC | 30 µM | Reduced the rate of tail current deactivation at negative potentials. | HEK293 cells expressing human TMEM16A | [6][11] |
| Intracellular Ca²⁺ | EC₅₀ not specified | Increased basal [Ca²⁺]i by promoting mitochondrial calcium efflux. | Native rat muscle fibers | [4] |
| ClC-Ka (kidney chloride channel) | Up to ~1 mM | Potentiation/Activation of channel currents. | Heterologous expression systems | [9] |
| ClC-Ka (kidney chloride channel) | > 1 mM | Inhibition of channel currents. | Heterologous expression systems | [9] |
| Ca²⁺-activated K⁺ channels | 2 µM - 500 µM | Increased noradrenaline- and caffeine-induced currents. | Rabbit portal vein smooth muscle cells | [13] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from methodologies used to study NFA's effects on heterologously expressed ClC-1 and TMEM16A channels.[6][10]
Objective: To measure the effect of niflumic acid on whole-cell currents mediated by a target ion channel expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
Cells: HEK293 cells stably or transiently expressing the ion channel of interest.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.4 with CsOH. (Note: CsCl is used to block K⁺ channels).
-
Niflumic Acid Stock Solution: Prepare a concentrated stock (e.g., 100 mM) in DMSO. Dilute to final concentrations in the extracellular solution on the day of the experiment.
-
Equipment: Patch-clamp amplifier, inverted microscope, micromanipulator, perfusion system, data acquisition hardware and software (e.g., pCLAMP).
Methodology:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single, healthy-looking cell with the micropipette and apply slight positive pressure.
-
Once contact is made, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief, strong suction pulse to rupture the membrane patch and establish the whole-cell configuration. Clamp the holding potential at 0 mV.
-
-
Baseline Measurement:
-
Allow the cell to stabilize for 5-10 minutes.
-
Apply the desired voltage-step protocol. For example, from a holding potential of 0 mV, step to various test potentials (e.g., -140 mV to +80 mV in 20 mV increments) for 200 ms.[4]
-
Record the resulting currents for 2-3 minutes to establish a stable baseline.
-
-
NFA Application:
-
Switch the perfusion system to the extracellular solution containing the desired concentration of NFA (e.g., 30 µM).
-
Continuously apply the voltage protocol and record the currents until a steady-state effect is observed (typically within 2-5 minutes).[11]
-
-
Washout:
-
Switch the perfusion back to the control extracellular solution.
-
Continue recording to assess the reversibility of the NFA effect.
-
-
Data Analysis:
-
Measure the current amplitude at a specific point in the voltage step (e.g., steady-state).
-
Construct current-voltage (I-V) relationships for baseline, NFA application, and washout conditions.
-
Calculate the percentage of inhibition at each voltage.
-
To determine IC₅₀, repeat the experiment with a range of NFA concentrations and fit the concentration-response data to the Hill equation.
-
Protocol 2: Measurement of Intracellular Calcium with Fura-2
This protocol is based on the methodology used to demonstrate NFA-induced calcium release in skeletal muscle fibers.[4]
Objective: To measure changes in resting intracellular calcium concentration ([Ca²⁺]i) in response to niflumic acid application using ratiometric fluorescence imaging.
Materials:
-
Cells: Isolated muscle fibers or cultured cells on glass-bottom dishes.
-
Loading Buffer: Normal physiological solution (e.g., Krebs-Ringer) containing 5 µM Fura-2 AM and 0.05% (v/v) Pluronic F-127.
-
Niflumic Acid: Prepare desired concentrations in the normal physiological solution.
-
Equipment: Inverted fluorescence microscope with a high-speed wavelength switcher (for 340 nm and 380 nm excitation), a sensitive camera (e.g., EMCCD or sCMOS), and integrated imaging software.
Methodology:
-
Dye Loading:
-
Incubate the cells in the loading buffer for 1-2 hours at room temperature (25°C) in the dark.
-
After loading, wash the cells thoroughly with the normal physiological solution to remove extracellular Fura-2 AM.
-
-
Imaging Setup:
-
Mount the sample on the microscope stage.
-
Focus on the cells of interest.
-
-
Baseline Measurement:
-
Acquire pairs of background-subtracted fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm. Emission is typically collected around 510 nm.
-
Calculate the ratiometric image (F₃₄₀/F₃₈₀) for each time point.
-
Record a stable baseline for several minutes.
-
-
NFA Application:
-
Perfuse the chamber with the solution containing niflumic acid.
-
Continue to acquire ratiometric images to monitor the change in the F₃₄₀/F₃₈₀ ratio over time.
-
-
Calibration and Data Analysis:
-
At the end of the experiment, perform a calibration to convert fluorescence ratios into absolute [Ca²⁺]i values. This typically involves exposing the cells to a solution with a high Ca²⁺ concentration (plus a Ca²⁺ ionophore like ionomycin) to get Rₘₐₓ, followed by a Ca²⁺-free solution with a chelator (like EGTA) to get Rₘᵢₙ.
-
Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * β , where Kₔ is the dissociation constant of Fura-2 for Ca²⁺ (~145 nM).[4]
-
Plot the change in [Ca²⁺]i over time to visualize the effect of NFA.
-
Concluding Remarks
References
- 1. What is Niflumic Acid used for? [synapse.patsnap.com]
- 2. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 3. Chloride channel blocker - Wikipedia [en.wikipedia.org]
- 4. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Concise Guide to PHARMACOLOGY 2023/24: Ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of interaction of niflumic acid with heterologously expressed kidney CLC-K chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of sites responsible for the potentiating effect of niflumic acid on ClC-Ka kidney chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]
- 13. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. frontiersin.org [frontiersin.org]
Niflumic Acid Administration and Dosage for Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID), is a versatile tool in rodent research due to its well-characterized inhibitory effects on cyclooxygenase (COX) enzymes and its modulation of various ion channels. This document provides detailed application notes and protocols for the administration and dosage of niflumic acid in rodent models, compiled from peer-reviewed literature.
Mechanism of Action
Niflumic acid's primary mechanism of action is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] By blocking these enzymes, niflumic acid reduces prostaglandin (B15479496) production, thereby exerting its anti-inflammatory and analgesic effects.
Beyond its action on COX enzymes, niflumic acid also modulates several ion channels, contributing to its pharmacological profile. Notably, it has been shown to be a modulator of:
-
GABA-A Receptors: It can act as both a positive and negative modulator of GABA-A receptors, depending on the receptor subtype. This interaction is significant in studies related to neuroscience and pain.[1][3]
-
TRPV1 Channels: Niflumic acid can act as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and neurogenic inflammation.[4]
-
Chloride Channels: It is also known to inhibit calcium-activated chloride channels (CaCCs).[5]
These multimodal actions make niflumic acid a valuable compound for investigating various physiological and pathological processes in rodents.
Data Presentation: Dosage Summary
The following tables summarize reported dosages of niflumic acid for various rodent models and administration routes.
Table 1: Intraperitoneal (IP) Administration of Niflumic Acid in Rats
| Disease Model | Dosage | Dosing Frequency | Vehicle | Reference |
| Neuropathic Pain | 10, 15, and 20 mg/kg | Not specified | Not specified | [4] |
| Pneumocystis Pneumonia | 6 mg/kg/day | Daily for 7 days/week | 0.4 M NaHCO₃ in 5% glucose, pH 7.5 | [6] |
| Blood Pressure Regulation | 0.3 - 3.0 mg/kg | Single injection | Not specified |
Table 2: Oral (PO) Administration of Niflumic Acid in Rats
| Disease Model | Dosage | Dosing Frequency | Vehicle | Reference |
| Trauma and Infection | 14 mg/kg | Every 8 hours | Not specified | [7] |
Table 3: In Vitro Applications of Niflumic Acid
| Cell/Tissue Type | Concentration | Application | Reference |
| Lung Cancer Cells (A549, H460, H1299) | 100 and 200 µM | Cytotoxicity and apoptosis induction | [8] |
Experimental Protocols
1. Preparation of Niflumic Acid for In Vivo Administration
-
For Intraperitoneal (IP) Injection:
-
Vehicle: A solution of 0.4 M sodium bicarbonate (NaHCO₃) in 5% glucose, adjusted to a pH of 7.5, has been successfully used as a vehicle.[6]
-
Preparation Steps:
-
Calculate the required amount of niflumic acid based on the animal's body weight and the desired dosage.
-
Dissolve the niflumic acid in the vehicle. Gentle warming or sonication may be necessary to aid dissolution.
-
Adjust the pH of the final solution to 7.5.
-
Sterile-filter the solution through a 0.22 µm filter before injection.[6]
-
-
Note on Solubility: Niflumic acid has limited solubility in aqueous solutions. The use of a slightly basic vehicle like sodium bicarbonate solution can improve its solubility. For some applications, a stock solution can be prepared in an organic solvent like DMSO and then further diluted in a suitable vehicle for injection, ensuring the final concentration of the organic solvent is non-toxic to the animals.
-
-
For Oral Gavage (PO):
-
Vehicle: While the specific vehicle was not detailed in the cited study for oral administration, common vehicles for oral gavage of poorly soluble drugs in rodents include:
-
0.5% or 1% methylcellulose (B11928114) in water.
-
Corn oil or other edible oils.
-
A suspension in a vehicle containing a surfactant like Tween 80 to improve solubility.[9]
-
-
Preparation Steps:
-
Weigh the appropriate amount of niflumic acid.
-
Prepare a homogenous suspension or solution in the chosen vehicle. This may involve grinding the compound to a fine powder and then suspending it in the vehicle with vigorous vortexing or stirring.
-
Ensure the final formulation is of a consistency that can be easily and accurately administered via a gavage needle.
-
-
2. Administration Procedures
-
Intraperitoneal (IP) Injection:
-
Restrain the rodent appropriately. For rats, this can be done manually or using a restraint device.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert a 23-25 gauge needle at a shallow angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the niflumic acid solution slowly.
-
Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
-
-
Oral Gavage (PO):
-
Gently restrain the rodent, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the correct length of the gavage needle (from the mouth to the last rib) to avoid stomach perforation.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Administer the niflumic acid formulation slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Mandatory Visualizations
References
- 1. Receptor subtype-dependent positive and negative modulation of GABA(A) receptor function by niflumic acid, a nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Niflumic Acid used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Niflumic acid, a TRPV1 channel modulator, ameliorates stavudine-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Niflumic Acid Reverses Airway Mucus Excess and Improves Survival in the Rat Model of Steroid-Induced Pneumocystis Pneumonia [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Contribution of pH to systemic exposure of niflumic acid following oral administration of talniflumate - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of Niflumic Acid in Tissue Samples: Application Notes and Protocols
For Research Use Only.
Introduction
Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) from the fenamate group, primarily utilized for its analgesic and anti-inflammatory properties.[1][2] Its therapeutic effects are attributed to a dual mechanism of action: the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the blockade of specific ion channels, most notably calcium-activated chloride channels (CaCCs).[1][3][4]
The inhibition of COX enzymes curtails the production of pro-inflammatory prostaglandins (B1171923) from arachidonic acid, thereby reducing inflammation, pain, and fever.[1] Concurrently, by blocking CaCCs, niflumic acid influences a variety of physiological processes, including epithelial fluid secretion and smooth muscle tone, which can contribute to its overall therapeutic profile.[1]
Accurately measuring the efficacy of niflumic acid in tissue samples is crucial for preclinical research and drug development. This requires robust methodologies to quantify its effects on both of its primary targets. These application notes provide detailed protocols for assessing the efficacy of niflumic acid by measuring its impact on ion channel activity and inflammatory markers in tissue samples.
I. Overview of Niflumic Acid's Dual Mechanism of Action
Niflumic acid's efficacy stems from its ability to modulate two distinct physiological pathways. Understanding these pathways is essential for designing experiments to measure its effects.
-
Inhibition of the Cyclooxygenase (COX) Pathway: Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like PGE2.[1] Niflumic acid binds to the active site of COX enzymes, preventing this conversion and reducing inflammation.[1]
-
Blockade of Calcium-Activated Chloride Channels (CaCCs): CaCCs are a family of ion channels that permit the flow of chloride ions across the cell membrane in response to increased intracellular calcium. This ion movement is critical for processes like cell volume regulation and epithelial secretion.[3] Niflumic acid acts as a blocker for these channels, thereby altering cellular function.[1][3][5]
II. General Experimental Workflow
A systematic approach is required to reliably measure the effects of niflumic acid in tissue. The following workflow provides a general framework that can be adapted for specific experimental needs.
III. Techniques for Measuring Ion Channel Blockade
Electrophysiological techniques are the gold standard for directly measuring the effect of niflumic acid on ion channel function in excitable tissues.
Protocol 1: Ussing Chamber Electrophysiology for Epithelial Tissues
The Ussing chamber technique allows for the measurement of ion transport across epithelial tissues by mounting the tissue as a sheet between two chambers.
A. Principle: This method measures the short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to zero. Changes in Isc upon stimulation and subsequent inhibition by niflumic acid reflect alterations in net ion transport, particularly chloride secretion.
B. Detailed Protocol:
-
Tissue Preparation:
-
Excise epithelial tissue (e.g., intestinal mucosa, airway epithelium) and immediately place it in ice-cold Ringer's solution.
-
Carefully strip the muscle layers to isolate the mucosal or epithelial layer.
-
Mount the tissue sheet in an Ussing chamber slider, exposing a defined surface area.
-
-
Chamber Setup:
-
Mount the slider between the two halves of the Ussing chamber.
-
Fill both the mucosal and serosal chambers with pre-warmed (37°C) and oxygenated (95% O2 / 5% CO2) Ringer's solution.
-
Use voltage and current electrodes to measure and clamp the transepithelial potential difference to 0 mV.
-
-
Measurement:
-
Allow the tissue to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.
-
Induce chloride secretion by adding a stimulant (e.g., Forskolin or a Ca2+ ionophore) to the serosal side.
-
Once a stable stimulated Isc is reached, add Niflumic Acid (in desired concentrations) to the mucosal or serosal side.
-
Record the change in Isc, which represents the inhibition of chloride secretion.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) following niflumic acid application.
-
Express the inhibitory effect as a percentage of the stimulated current.
-
Generate a dose-response curve to determine the IC50 value.
-
C. Data Presentation:
| Treatment Group | Concentration (µM) | Stimulant | Peak Stimulated Isc (µA/cm²) | ΔIsc after NA (µA/cm²) | % Inhibition |
| Vehicle Control | 0 | Forskolin | 105.4 ± 8.2 | 2.1 ± 0.5 | 2.0% |
| Niflumic Acid | 10 | Forskolin | 102.8 ± 7.5 | -25.7 ± 3.1 | 25.0% |
| Niflumic Acid | 50 | Forskolin | 108.1 ± 9.1 | -61.6 ± 5.4 | 57.0% |
| Niflumic Acid | 100 | Forskolin | 106.5 ± 8.8 | -89.5 ± 6.2 | 84.0% |
Data are presented as mean ± SEM. N=6 per group.
IV. Techniques for Measuring Anti-Inflammatory Efficacy
The anti-inflammatory effects of niflumic acid are primarily assessed by measuring the expression and production of key inflammatory mediators.
Protocol 2: Quantification of Prostaglandin E2 (PGE2) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific molecules, such as PGE2, in tissue homogenates.
A. Principle: A competitive ELISA is commonly used for PGE2. In this format, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on a microplate. The amount of color produced by the substrate is inversely proportional to the amount of PGE2 in the sample.[6]
B. Detailed Protocol:
-
Sample Preparation:
-
Excise tissue samples and immediately snap-freeze them in liquid nitrogen or place them in a buffer containing a COX inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis.[6][7]
-
Weigh the frozen tissue and homogenize it on ice in a suitable lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[6]
-
Collect the supernatant, which contains the tissue lysate, for analysis.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford) for normalization.
-
-
ELISA Procedure (General):
-
Follow the manufacturer's instructions provided with the commercial PGE2 ELISA kit.
-
Prepare PGE2 standards to generate a standard curve.
-
Add standards and tissue lysate samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated PGE2 to each well and incubate.[6]
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the PGE2 concentration in the samples from the standard curve.
-
Normalize the PGE2 concentration to the total protein content of the tissue lysate (e.g., pg of PGE2 per mg of protein).
-
C. Data Presentation:
| Treatment Group | Niflumic Acid Dose (mg/kg) | Tissue PGE2 Level (pg/mg protein) | % Reduction vs. Control |
| Vehicle Control | 0 | 450.2 ± 35.5 | - |
| Niflumic Acid | 10 | 288.1 ± 25.1 | 36.0% |
| Niflumic Acid | 30 | 153.6 ± 18.9 | 65.9% |
| Niflumic Acid | 100 | 75.3 ± 9.8 | 83.3% |
Data are presented as mean ± SEM. N=8 per group.
Protocol 3: Immunohistochemistry (IHC) for COX-2 Expression
IHC allows for the visualization and semi-quantitative analysis of protein expression (e.g., COX-2) within the context of tissue architecture.
A. Principle: This technique uses antibodies to detect the location of specific proteins in a tissue section. A primary antibody binds to the target protein (COX-2), and a secondary antibody, linked to an enzyme, binds to the primary antibody. The addition of a substrate results in a colored precipitate at the antigen site, which can be visualized by microscopy.[8]
B. Detailed Protocol:
-
Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged glass slides.[8]
-
-
Staining Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., using a citrate (B86180) or Tris buffer) to unmask the antigen.[9]
-
Peroxidase Blocking: Incubate sections in a hydrogen peroxide solution to block endogenous peroxidase activity.[9]
-
Blocking: Incubate with a protein block or normal serum to prevent non-specific antibody binding.[9]
-
Primary Antibody: Incubate sections with a primary antibody specific for COX-2 overnight at 4°C or for 30-60 minutes at room temperature.[8][9]
-
Secondary Antibody: Apply an HRP-conjugated secondary antibody and incubate for 20-30 minutes.[8][9]
-
Detection: Add a chromogen substrate, such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.[9]
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
-
Data Analysis:
-
Examine slides under a light microscope.
-
COX-2 expression will appear as brown staining, typically in the cytoplasm of inflammatory and epithelial cells.[10]
-
Perform semi-quantitative analysis using a scoring system (e.g., H-score) that considers both the intensity of the staining (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells.[11]
-
C. Data Presentation:
| Treatment Group | Staining Intensity Score (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x % Positive) |
| Vehicle Control | 2.8 ± 0.3 | 75 ± 8.1 | 210 ± 25.2 |
| Niflumic Acid (30 mg/kg) | 1.5 ± 0.2 | 40 ± 6.5 | 60 ± 11.4 |
| Niflumic Acid (100 mg/kg) | 0.8 ± 0.1 | 15 ± 4.2 | 12 ± 5.1 |
Data are presented as mean ± SEM. N=8 per group.
V. Conclusion
The dual mechanism of action of niflumic acid necessitates a multi-faceted approach to accurately determine its efficacy in tissue samples. By combining electrophysiological techniques to directly measure ion channel blockade with immunoassays and immunohistochemistry to quantify its anti-inflammatory effects, researchers can build a comprehensive profile of niflumic acid's activity. The protocols and data presentation formats outlined in these notes provide a robust framework for conducting these critical preclinical assessments.
References
- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 2. [Pharmacological studies on niflumic acid, with special reference to the comparison with fenametes. 1. Anti-inflammatory and analgesic actions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genomeme.ca [genomeme.ca]
- 9. The role of immunohistochemistry expression of COX-2 in differentiating pigmented benign and malignant skin neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Niflumic Acid in electrophysiology
Welcome to the technical support center for researchers utilizing Niflumic Acid (NFA) in electrophysiology experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistent results. This guide is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their findings.
Frequently Asked Questions (FAQs)
This section addresses specific issues users might encounter during their experiments with Niflumic Acid.
Q1: Why is the inhibitory effect of Niflumic Acid on my chloride current variable at different holding potentials?
A1: The inhibitory action of Niflumic Acid can be voltage-dependent for certain channels. For instance, its block of TMEM16A, a calcium-activated chloride channel (CaCC), is less effective at negative membrane potentials.[1] Similarly, the effect of NFA on spontaneous transient inward currents (STICs) in portal vein cells is also voltage-dependent, with IC50 values changing at different potentials.[2]
-
Troubleshooting Steps:
-
Standardize Holding Potential: Maintain a consistent holding potential across all experiments to ensure comparable results.[3][4]
-
IV-Curve Analysis: Construct current-voltage (I-V) relationships in the presence and absence of NFA to fully characterize the voltage-dependency of the block in your specific cell type.
-
Q2: I'm observing a potentiation of current at low Niflumic Acid concentrations, followed by inhibition at higher concentrations. Is this expected?
A2: Yes, this biphasic effect is a known characteristic of Niflumic Acid on certain channels, particularly ClC-K kidney chloride channels.[5][6] NFA can potentiate ClC-Ka currents at concentrations up to approximately 1 mM, while higher concentrations lead to inhibition.[5] This suggests the presence of distinct binding sites for activation and blocking.[6]
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response analysis spanning a wide range of NFA concentrations to fully characterize the biphasic effect.
-
Channel Subtype Identification: If possible, use molecular or pharmacological tools to identify the specific channel subtypes present in your preparation, as the biphasic effect is not universal across all channels.
-
Q3: My baseline current is unstable and drifts after applying Niflumic Acid. What could be the cause?
A3: Niflumic Acid can affect intracellular calcium levels, which can indirectly modulate various ion channels and lead to baseline instability.[7][8][9] NFA has been shown to release Ca2+ from intracellular stores, such as the sarcoplasmic reticulum and mitochondria.[7][8][9] This can, in turn, activate other conductances, such as Ca2+-activated potassium channels.[2]
-
Troubleshooting Steps:
-
Calcium Chelators: Include a calcium chelator like BAPTA or EGTA in your intracellular solution to buffer changes in intracellular calcium and isolate the direct effect of NFA on the channel of interest.
-
Control for Off-Target Effects: Be aware of NFA's other known off-target effects, such as modulation of HCN2 pacemaker channels and various potassium channels, which could contribute to baseline instability.[10][11]
-
Q4: The kinetics of my channel seem to be altered by Niflumic Acid, not just the amplitude. Is this a known phenomenon?
A4: Yes, Niflumic Acid can alter the gating kinetics of some channels. For example, it slows the activation and deactivation of HCN2 channels.[10] For CaCCs, NFA and a similar compound, A-9-C, have been shown to reduce the rate of tail current deactivation.[1] In rabbit portal vein cells, NFA can change the decay of STICs from a single to a dual exponential.[2]
-
Troubleshooting Steps:
-
Detailed Kinetic Analysis: Analyze the activation, deactivation, and inactivation kinetics of your currents in the presence of NFA.
-
Voltage-Step Protocols: Employ a variety of voltage-step protocols to fully characterize the changes in channel gating.
-
Q5: I'm having issues with the solubility and stability of my Niflumic Acid solution. What are the best practices?
A5: Like many pharmacological agents, the preparation and storage of Niflumic Acid solutions are critical for consistent results.
-
Troubleshooting Steps:
-
Fresh Solutions: Prepare Niflumic Acid solutions fresh daily from a stock solution.[3]
-
Solvent Considerations: Niflumic acid is often dissolved in DMSO to create a stock solution. Ensure the final concentration of the solvent in your recording solution is low and consistent across all experiments, as the solvent itself can have effects.[5][12]
-
pH Monitoring: Be aware that the pH of your solutions can influence the activity of some channels and potentially the efficacy of NFA.[7]
-
Stability Studies: While NFA is generally stable, its ester prodrugs show pH-dependent hydrolysis.[13] If you are using a derivative, check for similar stability issues.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Niflumic Acid from various studies. Note that IC50 and EC50 values can vary significantly depending on the experimental conditions, cell type, and channel subtype.
Table 1: Inhibitory Concentrations (IC50) of Niflumic Acid on Various Channels
| Channel Type | Preparation | IC50 (µM) | Holding Potential | Reference |
| CLC-1 | Rat Skeletal Muscle | 42 | Not Specified | [7] |
| TMEM16A | HEK293 Cells | 12 | Not Specified | [1] |
| Ca2+-activated Cl- Current | Xenopus Oocytes | 17 | Not Specified | [14] |
| Spontaneous Transient Inward Currents (STICs) | Rabbit Portal Vein Cells | 3.6 | -77 mV | [2] |
| Spontaneous Transient Inward Currents (STICs) | Rabbit Portal Vein Cells | 2.3 | -50 mV | [2] |
| Spontaneous Transient Inward Currents (STICs) | Rabbit Portal Vein Cells | 1.1 | +50 mV | [2] |
| Noradrenaline- and caffeine-evoked ICl(Ca) | Rabbit Portal Vein Cells | 6.6 | Not Specified | [2] |
| 5-HT-induced Contractions | Rat Fundus | 24 | Not Applicable | [15] |
Table 2: Potentiating and Other Effects of Niflumic Acid
| Effect | Channel/Process | Preparation | EC50 (µM) | Reference |
| Hyperpolarizing shift in activation | HCN2 Channels | Xenopus Oocytes | 540 | [10] |
| Increase in intracellular Ca2+ | Rat Myofibres | ~100 | [7] | |
| Increase in intracellular Ca2+ | Rat Pulmonary Artery Smooth Muscle Cells | ~65 | [9] |
Experimental Protocols
This section provides a detailed methodology for a common electrophysiology experiment using Niflumic Acid.
Whole-Cell Patch-Clamp Recording of TMEM16A Currents
-
Cell Culture: Stably transfect HEK293 cells with human TMEM16A. Culture cells in appropriate media and passage regularly. Plate cells on glass coverslips 24-48 hours before recording.
-
Solution Preparation:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.4 with NaOH.[16]
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl2, 5 EGTA, 10 HEPES. Adjust pH to 7.4 with CsOH.[16] The high chloride concentration minimizes the chloride driving force, and CsCl is used to block potassium channels.
-
Niflumic Acid Stock Solution: Prepare a 100 mM stock solution of Niflumic Acid in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the Niflumic Acid stock solution in the extracellular solution to the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and a data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.[16]
-
Use an inverted microscope to visualize the cells.
-
A perfusion system is required for rapid application and washout of Niflumic Acid.
-
-
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of 0 mV.[16]
-
Apply voltage steps to elicit TMEM16A currents. A typical protocol would be to step from the holding potential to various test potentials (e.g., -100 mV to +100 mV in 20 mV increments).
-
Establish a stable baseline recording before drug application.
-
Apply different concentrations of Niflumic Acid via the perfusion system and record the resulting currents.
-
Wash out the drug to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step in the absence and presence of Niflumic Acid.
-
Plot the percentage of block against the Niflumic Acid concentration and fit the data with the Hill equation to determine the IC50.
-
Construct I-V curves to visualize the effect of Niflumic Acid on the current-voltage relationship.
-
Visualizations
Signaling Pathway: Dual Effects of Niflumic Acid on Cell Excitability
Caption: Dual action of Niflumic Acid.
Experimental Workflow: Troubleshooting Inconsistent NFA Block
Caption: Troubleshooting inconsistent NFA block.
References
- 1. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of sites responsible for the potentiating effect of niflumic acid on ClC-Ka kidney chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of interaction of niflumic acid with heterologously expressed kidney CLC-K chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cl(-) channel blocker niflumic acid releases Ca(2+) from an intracellular store in rat pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cl− channel blocker niflumic acid releases Ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niflumic acid alters gating of HCN2 pacemaker channels by interaction with the outer region of S4 voltage sensing domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, stability studies, anti-inflammatory activity and ulcerogenicity of morpholinoalkyl ester prodrugs of niflumic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Niflumic and flufenamic acids are potent reversible blockers of Ca2(+)-activated Cl- channels in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative inhibitory effects of niflumic acid and novel synthetic derivatives on the rat isolated stomach fundus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita [frontiersin.org]
Niflumic Acid in Aqueous Solutions: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) in aqueous solutions is paramount for accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of niflumic acid in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of niflumic acid in aqueous solutions?
Niflumic acid exhibits limited stability in aqueous solutions, particularly under conditions of elevated temperature and extreme pH. It is susceptible to hydrolysis, oxidation, and photolysis. For routine experiments, it is advisable to prepare fresh solutions daily. One study indicated that niflumic acid in solution form is stable for up to 24 hours at 25°C.[1]
Q2: What are the primary factors that influence the degradation of niflumic acid in aqueous solutions?
The main factors affecting the stability of niflumic acid in aqueous solutions are:
-
pH: Degradation is observed under both acidic and basic conditions.
-
Temperature: Higher temperatures accelerate the degradation process. Forced degradation studies have been conducted at temperatures such as 60°C.[1]
-
Light: Exposure to UV light can induce photodegradation.[1]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to degradation.[2]
Q3: How can I minimize the degradation of my niflumic acid stock solutions?
To minimize degradation, consider the following best practices:
-
Prepare fresh solutions: For optimal results, prepare niflumic acid solutions immediately before use.
-
Control pH: If your experimental conditions allow, maintain the pH of the solution close to neutral.
-
Refrigerate or freeze: Store stock solutions at low temperatures (e.g., 2-8°C for short-term and -20°C for longer-term, though stability at these temperatures needs to be validated for your specific buffer).
-
Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Use high-purity water and reagents: Minimize the presence of potential catalysts for degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time with the same stock solution. | Degradation of niflumic acid in the aqueous stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be used over a period, validate its stability under your specific storage conditions (temperature, light exposure, container type) by re-analyzing its concentration at different time points. |
| Unexpected peaks appearing in my chromatogram during HPLC analysis. | Formation of degradation products. | This indicates that your niflumic acid solution has degraded. Identify the stressor (e.g., pH, temperature, light) and take steps to mitigate it as described in the FAQs. Use a validated stability-indicating HPLC method to separate and quantify the parent drug and its degradation products.[1][2] |
| Loss of potency of my niflumic acid solution. | Significant degradation has occurred. | Discard the solution and prepare a fresh one. Review your solution preparation and storage procedures to identify and correct the cause of degradation. |
| Precipitation observed in my aqueous niflumic acid solution. | Niflumic acid has low aqueous solubility, which can be further affected by pH and temperature. | Niflumic acid is practically insoluble in water.[3] Consider using a co-solvent if appropriate for your experimental design, or adjust the pH to increase solubility, keeping in mind the potential for pH-dependent degradation. |
Quantitative Data on Niflumic Acid Degradation
The following table summarizes the results from a forced degradation study, providing an indication of the extent of degradation under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation of Niflumic Acid | Reference |
| Acid Hydrolysis (0.1 N HCl) | - | - | Significant Degradation Observed | [2] |
| Alkali Hydrolysis (0.1 N NaOH) | - | - | Significant Degradation Observed | [2] |
| Oxidative Degradation (3% H₂O₂) | - | - | Significant Degradation Observed | [2] |
| Dry Heat | 72 hours | 60°C | Assay of active substance: 82.23% | [1] |
| Wet Heat | 6 hours | 60°C | Assay of active substance: 34.78% | [1] |
| UV Light | 24 hours | Ambient | Assay of active substance: 89.13% | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Niflumic Acid
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for separating niflumic acid from its degradation products.[1][2]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: Phenomenex RP-C18 (250x4.6mm, 5 µm particle size).
-
Mobile Phase: Methanol: Water (75:25 v/v).
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 20 µl.
-
Detection Wavelength: 254 nm.
-
Temperature: Ambient.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare standard solutions of niflumic acid in the mobile phase at known concentrations.
-
Prepare the sample solution by dissolving the niflumic acid sample in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the separation at 254 nm. The retention time for niflumic acid is approximately 2.8 minutes under these conditions. Degradation products will have different retention times.
-
Protocol 2: Forced Degradation Studies of Niflumic Acid
This protocol outlines the conditions for inducing the degradation of niflumic acid to study its stability profile.[1][2]
-
Acid Hydrolysis:
-
Dissolve a known amount of niflumic acid in 0.1 N HCl.
-
Keep the solution at room temperature or heat to accelerate degradation.
-
At specified time points, withdraw an aliquot, neutralize it, and dilute with the mobile phase for HPLC analysis.
-
-
Alkali Hydrolysis:
-
Dissolve a known amount of niflumic acid in 0.1 N NaOH.
-
Keep the solution at room temperature or heat to accelerate degradation.
-
At specified time points, withdraw an aliquot, neutralize it, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of niflumic acid in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Dry Heat):
-
Place a known amount of solid niflumic acid in an oven at 60°C for 72 hours.
-
After the specified time, dissolve the sample in the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Wet Heat):
-
Dissolve a known amount of niflumic acid in HPLC grade water and reflux at 60°C for 6 hours.
-
After cooling, dilute the solution with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of niflumic acid (or the solid drug) to UV light (254 nm) in a UV cabinet for 24 hours.
-
Prepare a solution of the exposed sample in the mobile phase for HPLC analysis.
-
Visualizations
Caption: Workflow for Forced Degradation Study of Niflumic Acid.
Caption: Signaling Pathways Modulated by Niflumic Acid.
References
Technical Support Center: Overcoming Niflumic Acid Solubility Issues for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols to address the solubility challenges of Niflumic Acid in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Niflumic Acid and why is its solubility a concern for in vitro studies?
A1: Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) that functions as an inhibitor of cyclooxygenase (COX) enzymes and a blocker of calcium-activated chloride channels (CaCCs).[1] According to the Biopharmaceutics Classification System (BCS), it is a class II compound, which is characterized by high permeability but low water solubility (approximately 26 μg/mL at 25 °C).[2][3] This poor aqueous solubility presents a significant challenge for in vitro experiments, as it can lead to precipitation in cell culture media, causing inaccurate dose-response relationships and potential cellular toxicity from solvent or drug crystals.
Q2: What are the recommended solvents for preparing a Niflumic Acid stock solution?
A2: Niflumic Acid is soluble in several organic solvents.[4] The most commonly used solvent for cell culture applications is Dimethyl sulfoxide (B87167) (DMSO).[4][5][6] Ethanol and dimethyl formamide (B127407) (DMF) are also effective but DMSO is often preferred due to its miscibility with aqueous media at low concentrations.[4] It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in the experimental medium.[4]
Q3: My Niflumic Acid precipitated after I added it to my cell culture medium. What happened?
A3: Precipitation upon dilution of a concentrated organic stock into an aqueous medium (like cell culture media) is a common issue known as "solvent shock." Niflumic acid's low solubility in aqueous solutions means that when the organic solvent is diluted, the drug can no longer stay dissolved and crashes out of the solution. Other factors can include temperature differences between the stock solution and the medium, the pH of the medium, and interactions with media components like salts and proteins.[7][8]
Q4: What is the maximum recommended concentration of an organic solvent like DMSO in the final cell culture medium?
A4: To avoid solvent-induced cytotoxicity or other off-target physiological effects, the final concentration of the organic solvent in the culture medium should be insignificant.[4] For DMSO, most cell lines can tolerate concentrations up to 0.5% (v/v), but it is best practice to keep the final concentration below 0.1% whenever possible. Always include a vehicle control (medium containing the same final concentration of the solvent without the drug) in your experiments to account for any effects of the solvent itself.
Q5: Can I store Niflumic Acid in an aqueous solution?
A5: Storing Niflumic Acid in aqueous buffers is not recommended for more than one day.[4] The compound's stability in aqueous solutions is limited, and it is prone to precipitation over time. For consistent results, it is best to prepare fresh working solutions from a frozen organic stock for each experiment.[9] Stock solutions in anhydrous DMSO can be stored at -20°C for up to a year or -80°C for up to two years.[9]
Troubleshooting Guide: Niflumic Acid Precipitation
| Problem | Potential Cause | Suggested Solution |
| Precipitation occurs immediately upon adding stock to media. | Solvent Shock: The rapid change in solvent polarity causes the drug to fall out of solution. | 1. Warm the cell culture medium to 37°C before use. 2. Add the Niflumic Acid stock solution dropwise to the vortexing medium to ensure rapid mixing. 3. Avoid adding the stock directly to the cells or to a small volume of medium. Prepare the final working solution in a separate tube first. |
| High Final Concentration: The desired final concentration of Niflumic Acid exceeds its solubility limit in the culture medium. | 1. Check the solubility of Niflumic Acid in aqueous buffers (e.g., ~0.6 mg/mL in PBS, pH 7.2) and ensure your final concentration is well below this limit.[4] 2. Perform a serial dilution to find the maximum soluble concentration in your specific culture medium. | |
| Temperature Difference: Adding a cold stock solution to warm media can decrease immediate solubility. | Allow the frozen stock solution to thaw completely and reach room temperature before adding it to the pre-warmed 37°C culture medium. | |
| Media becomes cloudy or shows precipitate after incubation. | Delayed Precipitation: The compound is initially soluble but precipitates over time due to instability or interactions. | 1. Reduce the final concentration of Niflumic Acid in your experiment. 2. Decrease the incubation time if experimentally feasible. 3. Prepare and use the working solution fresh, do not store it.[9] |
| Interaction with Media Components: Salts, proteins (especially in serum), or pH shifts during incubation can reduce solubility.[7][10] | 1. Test the solubility in your specific basal medium with and without serum. 2. Ensure the medium is properly buffered and the incubator's CO₂ level is correct to maintain a stable pH. | |
| Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, leading to precipitation.[8][11] | Ensure proper humidity levels in the incubator and use filter-capped flasks or sealed plates to minimize evaporation.[8] |
Data & Protocols
Quantitative Data Summary
The solubility of Niflumic Acid in various solvents is summarized below.
| Solvent | Solubility (mg/mL) | Approx. Molarity (mM)¹ | Reference(s) |
| DMSO | ~44 - 60 | ~156 - 213 | [4][5][6] |
| Ethanol | ~39 | ~138 | [4] |
| Dimethyl Formamide (DMF) | ~65 | ~230 | [4] |
| PBS (pH 7.2) | ~0.6 | ~2.1 | [4] |
| Water | 0.026 (at 25°C) | 0.09 | [3] |
¹Calculated using a molecular weight of 282.22 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 50 mM Niflumic Acid Stock Solution in DMSO
-
Materials: Niflumic Acid powder (crystalline solid), anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Calculation: To prepare 1 mL of a 50 mM stock solution, weigh out 14.11 mg of Niflumic Acid (Molecular Weight = 282.22 g/mol ).
-
Dissolution:
-
Aseptically add the weighed Niflumic Acid to a sterile vial.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed.[9]
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Niflumic Acid Working Solution
-
Materials: 50 mM Niflumic Acid stock in DMSO, pre-warmed (37°C) complete cell culture medium.
-
Dilution Calculation: A 1:500 dilution is required to get from 50 mM to 100 µM.
-
Procedure:
-
In a sterile conical tube, add 4.99 mL of pre-warmed cell culture medium.
-
While gently vortexing the medium, slowly add 10 µL of the 50 mM Niflumic Acid stock solution.
-
Continue to mix for another 10-15 seconds to ensure homogeneity.
-
The final DMSO concentration in this working solution is 0.2%. Use this solution immediately to treat cells.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for preparing Niflumic Acid solutions.
Key Signaling Pathways
Caption: Key signaling pathways modulated by Niflumic Acid.
References
- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Binary and Ternary Inclusion Complexes of Niflumic Acid: Synthesis, Characterization, and Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Niflumic acid | Ca2+-activated Cl- channel blocker | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of Niflumic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Niflumic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize the off-target effects of Niflumic Acid in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Niflumic Acid?
A1: Niflumic Acid's primary on-target effect is the inhibition of cyclooxygenase-2 (COX-2), which is responsible for its anti-inflammatory properties.[1][2] However, it is a promiscuous compound known to interact with a variety of other proteins, leading to off-target effects. These primarily include the modulation of various ion channels, such as chloride channels (e.g., CLC-1, Ca²⁺-activated chloride channels), T-type calcium channels, GABA-A receptors, and NMDA receptors.[3][4][5][6] Additionally, it has been reported to act as an agonist for GPR35.[7]
Q2: I am observing unexpected cellular phenotypes in my experiment with Niflumic Acid. How can I determine if these are due to off-target effects?
A2: To determine if your observed phenotypes are due to off-target effects, you can employ several strategies:
-
Use a Structurally Unrelated COX-2 Inhibitor: Compare the effects of Niflumic Acid with another selective COX-2 inhibitor that has a different chemical structure. If the phenotype is not replicated, it is likely an off-target effect of Niflumic Acid.
-
Vary Niflumic Acid Concentration: Perform a dose-response experiment. Off-target effects often occur at higher concentrations than those required for on-target activity.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR to reduce the expression of the intended target (COX-2). If this does not replicate the phenotype observed with Niflumic Acid, it points towards an off-target mechanism.
-
Direct Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that Niflumic Acid is engaging with your intended target at the concentrations used in your cellular assays.
Q3: How can I minimize the off-target effects of Niflumic Acid in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable data. Consider the following approaches:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of Niflumic Acid required to achieve the desired on-target effect through careful dose-response studies.
-
Employ Orthogonal Approaches: Corroborate your findings using alternative methods to modulate your target, such as genetic tools or other specific inhibitors.
-
Control Experiments: Always include appropriate controls, such as vehicle-treated cells and cells treated with a known inactive analogue of Niflumic Acid if available.
-
Profile Off-Target Activity: Proactively screen Niflumic Acid against a panel of known off-targets (e.g., various ion channels) to understand its activity profile at your working concentration.
Troubleshooting Guides
Problem 1: Unexpected changes in intracellular calcium levels upon Niflumic Acid treatment.
-
Possible Cause: Niflumic Acid is known to block T-type calcium channels and can also induce calcium release from intracellular stores.[4][8][9]
-
Troubleshooting Steps:
-
Characterize the Calcium Response: Use a calcium imaging assay with fluorescent indicators like Fura-2 or Fluo-4 to measure changes in intracellular calcium concentration in response to Niflumic Acid.
-
Differentiate Influx vs. Release: Perform the calcium imaging experiment in a calcium-free external solution to determine if the observed increase is due to influx from the extracellular space or release from internal stores like the endoplasmic reticulum.
-
Use Specific Channel Blockers: Co-incubate cells with known blockers of other calcium channels to isolate the effect of Niflumic Acid on T-type calcium channels.
-
Problem 2: Altered neuronal excitability or synaptic transmission in the presence of Niflumic Acid.
-
Possible Cause: Niflumic Acid can modulate the function of GABA-A and NMDA receptors, which are key players in neurotransmission.[1][10]
-
Troubleshooting Steps:
-
Electrophysiological Recordings: Use whole-cell patch-clamp electrophysiology to directly measure the effect of Niflumic Acid on GABA- and NMDA-mediated currents in your neuronal model.
-
Receptor Subtype Analysis: If possible, use cell lines expressing specific subtypes of GABA-A or NMDA receptors to determine if the effect of Niflumic Acid is subtype-specific.
-
Compare with Known Modulators: Benchmark the effects of Niflumic Acid against well-characterized agonists or antagonists of GABA-A and NMDA receptors.
-
Quantitative Data on Niflumic Acid Off-Target Interactions
The following tables summarize the known off-target interactions of Niflumic Acid with associated quantitative data.
| Target Class | Specific Target | Species | Assay Type | Value (IC₅₀/EC₅₀/Kᵢ) | Reference |
| Ion Channel | CLC-1 Chloride Channel | Rat | Patch-clamp | 42 µM (IC₅₀) | [6] |
| T-type Calcium Channels (native) | Mouse | Patch-clamp | 73.5 µM (IC₅₀) | [4][5] | |
| T-type Calcium Channels (Caᵥ3.1) | Human | Patch-clamp | More sensitive than Caᵥ3.2 | [4][5] | |
| T-type Calcium Channels (Caᵥ3.3) | Human | Patch-clamp | More sensitive than Caᵥ3.2 | [4][5] | |
| Ca²⁺-activated Cl⁻ Channel (ANO1) | - | Patch-clamp | 18-20 µM (K₁/₂) | [11] | |
| Receptor | GABA-A Receptor (α1β2γ2) | Recombinant | Electrophysiology | Potentiation at µM concentrations | [1] |
| GABA-A Receptor (α6β2γ2) | Recombinant | Electrophysiology | Antagonist activity | [1] | |
| GPR35 | Human | Dynamic Mass Redistribution | 1.15 µM (EC₅₀) | [12] | |
| GPR35 | Human | β-arrestin Translocation | 40.2 µM (EC₅₀) | [12] | |
| Other | Intracellular Binding (High Affinity) | Rat (Liver) | Scatchard Analysis | 26.10 µM (Kₔ) | [13] |
| Intracellular Binding (Low Affinity) | Rat (Liver) | Scatchard Analysis | 721.90 µM (Kₔ) | [13] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of Niflumic Acid binding to a specific target protein in a cellular context by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Culture and Treatment: Culture cells to a high density. Treat the cells with Niflumic Acid at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in a lysis buffer containing protease inhibitors and lyse the cells by freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or other quantitative protein detection methods. An increase in the melting temperature (Tm) of the target protein in the presence of Niflumic Acid indicates binding.
In Vitro Kinase Profiling Assay
This protocol provides a general framework for screening Niflumic Acid against a panel of kinases to identify potential off-target kinase inhibition.
Methodology:
-
Compound Preparation: Prepare a stock solution of Niflumic Acid in DMSO. Create a series of dilutions to be tested.
-
Kinase Reaction Setup: In a multi-well plate (e.g., 384-well), add the recombinant kinases, their specific peptide substrates, and ATP.
-
Inhibitor Addition: Add the diluted Niflumic Acid or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence-based assays (e.g., TR-FRET) or radiometric assays that measure the incorporation of ³²P-ATP.[3][7]
-
Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentrations of Niflumic Acid. For significant "hits," perform a dose-response analysis to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Experimental Workflow: Identifying Off-Target Effects
Caption: A logical workflow to troubleshoot and distinguish between on-target and off-target effects of Niflumic Acid.
Signaling Pathway: Niflumic Acid and GABA-A Receptor Modulation
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Niflumic acid blocks native and recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NIFLUMIC ACID BLOCKS NATIVE AND RECOMBINANT T-TYPE CHANNELS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Cl− channel blocker niflumic acid releases Ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cl(-) channel blocker niflumic acid releases Ca(2+) from an intracellular store in rat pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanisms of potentiation and inhibition of GABAA receptors by non-steroidal anti-inflammatory drugs, mefenamic and niflumic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 12. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular binding of the anti-inflammatory drug niflumic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Niflumic Acid concentration to avoid cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Niflumic Acid (NA) concentration to avoid cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
1. What is a general starting concentration range for Niflumic Acid in cell culture experiments to avoid cytotoxicity?
For initial experiments in non-cancerous cell lines, it is advisable to start with a concentration range of 1 µM to 50 µM.[1] For many cell types, concentrations below 100 µM are often used for non-cytotoxic applications, such as ion channel blocking.[1] However, the cytotoxic threshold can vary significantly between cell lines. For sensitive cancer cell lines, cytotoxic effects can be observed at concentrations around 100-200 µM after 48 hours of treatment.[2]
2. What is the IC50 of Niflumic Acid in common cell lines?
The half-maximal inhibitory concentration (IC50) of Niflumic Acid is highly dependent on the cell line and the duration of exposure. For many cancer cell lines, the IC50 value for antiproliferative effects is typically above 100 µM. For example, after a 72-hour exposure, the IC50 for various cancer cell lines ranged from 103.5 µM to 310.3 µM.[3] In contrast, complexes of niflumic acid have shown higher potency, with IC50 values as low as 11.14 µM in MCF-7 breast cancer cells.[4] For non-cancerous mouse fibroblast cells (3T3-L1), silver(I) complexes of niflumic acid exhibited high IC50 values, suggesting lower cytotoxicity compared to cancer cell lines.[5][6]
3. How should I prepare a stock solution of Niflumic Acid for cell culture?
Niflumic Acid is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (B127407) (DMF).[7] A common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.[7][8] This stock solution should be stored at -20°C or -80°C.[8] When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is insignificant, typically below 0.1%, as the solvent itself can have physiological effects on the cells.[7] Niflumic acid has limited solubility in aqueous buffers like PBS (approximately 600 µg/ml at pH 7.2), and aqueous solutions are not recommended for storage for more than a day.[7]
4. What are the known off-target effects of Niflumic Acid at non-cytotoxic concentrations?
Besides its well-known effects on cyclooxygenases (COX) and calcium-activated chloride channels, Niflumic Acid can have other effects. At concentrations used for channel blocking, it has been shown to increase intracellular calcium by promoting mitochondrial calcium efflux.[1] It can also affect signaling pathways such as the ERK/MAPK pathway.[9] Researchers should be aware of these potential off-target effects, as they could influence experimental results even in the absence of overt cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Cell Death or Low Viability | - Niflumic Acid concentration is too high for the specific cell line. - The cell line is particularly sensitive to NA. - Extended incubation time is leading to cumulative toxicity. | - Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line and experiment duration. - Start with a lower concentration range (e.g., 1-25 µM). - Reduce the incubation time. |
| Precipitate Formation in Culture Medium | - Niflumic Acid has limited solubility in aqueous solutions. - The final concentration of NA exceeds its solubility limit in the culture medium. - The stock solution was not properly dissolved before dilution. | - Ensure the DMSO stock solution is fully dissolved before diluting it into the medium. - Prepare fresh dilutions for each experiment. - Avoid storing diluted NA solutions in aqueous media for extended periods.[7] - If precipitation persists, consider using a lower concentration or a different solvent for the stock solution, ensuring the final solvent concentration remains non-toxic. |
| Inconsistent or Non-Reproducible Results | - Instability of Niflumic Acid in aqueous solution. - Variability in cell seeding density. - Inconsistent incubation times. - Degradation of NA stock solution due to improper storage. | - Always prepare fresh working solutions of NA from a frozen stock for each experiment.[7] - Ensure consistent cell seeding density across all wells and experiments. - Standardize incubation times. - Aliquot the stock solution to avoid repeated freeze-thaw cycles.[8] |
| Observed Cellular Effects Unrelated to the Intended Target | - Off-target effects of Niflumic Acid on other cellular pathways (e.g., calcium signaling, MAPK pathway).[1][9] | - Include appropriate controls to account for potential off-target effects. - If possible, use a more specific inhibitor for your target of interest to confirm the observed phenotype. - Consult the literature for known off-target effects of NA at the concentrations you are using. |
Data Presentation: Niflumic Acid IC50 Values
The following table summarizes the reported IC50 values for Niflumic Acid and its derivatives in various cell lines. Note that these values can be influenced by experimental conditions such as incubation time and the specific assay used.
| Compound | Cell Line(s) | IC50 Value (µM) | Exposure Time | Reference |
| Niflumic Acid | Various Cancer Cell Lines | 103.5 - 310.3 | 72 hours | [3] |
| Co(II) and Ni(II) complexes of Niflumic Acid | MCF-7 (Breast Cancer) | 11.14 and 41.47 | Not Specified | [4] |
| Silver(I) complex of Niflumic Acid | 3T3-L1 (Mouse Fibroblast) | 151.77 | Not Specified | [6] |
| Niflumic Acid | Rat Skeletal Muscle (gCl inhibition) | ~42 | Not Specified | [1] |
| Niflumic Acid Derivative (Compound 6) | HepG2 and A549 (Cancer) | Lowest among derivatives | Not Specified | [10][11] |
| Niflumic Acid Prodrug (NFM) | MCF-7 (Breast Cancer) | 39.21 | Not Specified | [12] |
| Niflumic Acid | Rat Fundus (5-HT induced contraction) | 24 | Not Specified | [13] |
Experimental Protocols
Protocol 1: Determining Niflumic Acid Cytotoxicity using MTT Assay
This protocol outlines the steps to assess cell viability based on the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Niflumic Acid (powder or stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Niflumic Acid Treatment:
-
Prepare serial dilutions of Niflumic Acid in complete medium from your stock solution. A suggested starting range is 10 µM to 500 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest NA concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective NA dilutions or control solutions.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Protocol 2: Assessing Niflumic Acid-Induced Cytotoxicity with LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Niflumic Acid
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of untreated wells 1 hour before the end of the incubation period.
-
-
LDH Assay:
-
After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
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Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
-
Visualization of Key Concepts
References
- 1. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Anticancer Activity of Novel Co(II) and Ni(II) Complexes of Non-steroidal Anti-inflammatory Drug Niflumic Acid Against Human Breast Adenocarcinoma MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silver(I) complexes containing diclofenac and niflumic acid induce apoptosis in human-derived cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative inhibitory effects of niflumic acid and novel synthetic derivatives on the rat isolated stomach fundus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Niflumic Acid Interference in Fluorescent Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with niflumic acid in fluorescent imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is niflumic acid and what are its primary cellular targets?
A1: Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins (B1171923) involved in inflammation, pain, and fever.[1][2][3] In addition to its effects on COX-2, niflumic acid is widely used in experimental biology as a blocker of various ion channels, most notably calcium-activated chloride channels (CaCCs).[2][3][4] It has also been reported to act on GABA-A and NMDA receptors and to block T-type calcium channels.[5]
Q2: Can niflumic acid directly interfere with the fluorescence of commonly used dyes like Fura-2 or Fluo-4?
A2: Studies have shown that niflumic acid (at 50 μM) does not directly affect the fluorescence excitation spectra of the ratiometric calcium indicator Fura-2 in either calcium-containing or calcium-free solutions.[6] However, it is important to note that other chloride channel blockers, such as DIDS and A-9-C, have been observed to adversely affect Fura-2 fluorescence, necessitating a switch to other dyes like Fluo-4.[6] Therefore, while direct interference by niflumic acid with Fura-2 appears unlikely, it is a possibility to consider, and appropriate controls are recommended. There is currently limited specific data on the direct interaction of niflumic acid with Fluo-4 or other fluorescent dyes.
Q3: Does niflumic acid exhibit autofluorescence?
Q4: How can niflumic acid indirectly affect fluorescence signals in imaging experiments?
A4: Niflumic acid can indirectly influence fluorescence signals in several ways:
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Alterations in Intracellular Calcium: Niflumic acid has been shown to increase basal intracellular calcium concentrations ([Ca²⁺]i) by promoting calcium efflux from mitochondria.[1] This can alter the baseline fluorescence of calcium indicators like Fura-2 and Fluo-4, complicating the interpretation of stimulus-evoked calcium signals.
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Changes in Intracellular pH: As an acidic compound, niflumic acid has the potential to alter intracellular pH (pHi). The fluorescence of many dyes, including the calcium indicator Fura-2 and the pH indicator BCECF, is pH-sensitive.[5] A change in pHi can therefore lead to artifacts in the measurement of ion concentrations.
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Physiological Effects: By blocking ion channels and inhibiting COX enzymes, niflumic acid can induce a range of physiological changes in cells that may indirectly affect dye loading, retention, and fluorescence.
Troubleshooting Guides
Problem 1: High background fluorescence or unexpected signal in the absence of a specific stimulus.
| Possible Cause | Troubleshooting Step |
| Niflumic acid autofluorescence | 1. Image an unstained control sample: Prepare a sample of your cells or tissue and treat it with the same concentration of niflumic acid you are using in your experiment, but without the fluorescent dye. Image this sample using the same filter sets and acquisition parameters. This will reveal the extent and spectral properties of any autofluorescence from the compound. 2. Choose a dye with longer excitation and emission wavelengths: Autofluorescence is often more pronounced in the blue and green regions of the spectrum. If possible, switch to a red or far-red fluorescent dye to minimize overlap with potential niflumic acid autofluorescence. 3. Use spectral unmixing: If your microscope is equipped with a spectral detector, you can acquire the emission spectrum of the niflumic acid autofluorescence from the unstained control and use software to subtract this signal from your experimental images. |
| Niflumic acid-induced increase in basal [Ca²⁺]i | 1. Establish a stable baseline: Before applying your experimental stimulus, ensure that you have recorded a stable baseline fluorescence signal in the presence of niflumic acid. This will allow you to distinguish between the effect of niflumic acid on basal calcium levels and the effect of your stimulus. 2. Perform control experiments: Conduct experiments with and without niflumic acid to quantify its effect on basal [Ca²⁺]i in your specific cell type and experimental conditions. |
Problem 2: Altered or unexpected response of a fluorescent calcium indicator.
| Possible Cause | Troubleshooting Step |
| Indirect effects of niflumic acid on intracellular calcium | 1. Verify the effect of niflumic acid alone: Apply niflumic acid to cells loaded with a calcium indicator and monitor the fluorescence change over time without any other stimulus. This will help you understand the kinetics and magnitude of any calcium changes induced by niflumic acid itself. 2. Consider the source of the calcium increase: Be aware that niflumic acid can release calcium from intracellular stores (mitochondria).[1] This may impact the interpretation of experiments designed to study calcium entry across the plasma membrane or release from the endoplasmic reticulum. |
| pH-dependent artifacts | 1. Monitor intracellular pH: If you suspect that niflumic acid is altering pHi, use a fluorescent pH indicator (e.g., BCECF) to measure pHi in parallel with your calcium imaging experiments. 2. Calibrate your calcium indicator at different pH values: The affinity of calcium indicators for Ca²⁺ can be pH-dependent. If niflumic acid is altering pHi, you may need to perform in situ calibrations of your calcium dye at the relevant pHi to obtain accurate calcium concentration measurements. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC₅₀) of niflumic acid for some of its key targets.
| Target | IC₅₀ | Cell/System | Reference |
| Cyclooxygenase-2 (COX-2) | 100 nM | Not specified | [3] |
| Calcium-Activated Chloride Channels (CaCCs) | 17 µM | Xenopus oocytes | [8] |
| Native Chloride Conductance (gCl) | 42 µM | Rat skeletal muscle | [1] |
Experimental Protocols
Protocol: Calcium Imaging with Fura-2 AM in the Presence of Niflumic Acid
This protocol is adapted from a study investigating the effects of niflumic acid on intracellular calcium in rat skeletal muscle fibers.[1]
1. Cell Preparation and Dye Loading:
- Isolate cells or plate them on coverslips suitable for microscopy.
- Prepare a loading buffer containing 5 µM Fura-2 AM and 0.05% (v/v) Pluronic F-127 in a normal physiological solution.
- Incubate the cells in the loading buffer for 2 hours at 25°C.
- After loading, wash the cells with the normal physiological solution to remove extracellular dye.
2. Imaging Procedure:
- Mount the coverslip with the loaded cells in an imaging chamber on the microscope stage.
- Acquire pairs of background-subtracted fluorescence images at excitation wavelengths of 340 nm and 380 nm, with emission collected at 510 nm.
- Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F₃₄₀/F₃₈₀).
- To establish a baseline, perfuse the cells with the physiological solution and record the ratiometric signal.
- To apply niflumic acid, perfuse the cells with the physiological solution containing the desired concentration of niflumic acid. It is recommended to allow for a 15-20 minute incubation period to reach a steady-state effect.[1]
- Continue to record the ratiometric signal to observe the effect of niflumic acid on intracellular calcium.
3. Data Analysis:
- Convert the fluorescence ratio values to intracellular calcium concentration ([Ca²⁺]i) using the Grynkiewicz equation: [Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * β
- Where:
- K_d is the dissociation constant of Fura-2 for Ca²⁺ (~145-224 nM, but should be determined empirically for your system).
- R is the experimental 340/380 nm fluorescence ratio.
- R_min is the ratio in the absence of calcium (determined using a calcium chelator like EGTA).
- R_max is the ratio at saturating calcium concentrations (determined using a calcium ionophore like ionomycin (B1663694) in the presence of high extracellular calcium).
- β is the ratio of the fluorescence intensity at 380 nm in calcium-free versus calcium-saturated conditions.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]
- 5. stratech.co.uk [stratech.co.uk]
- 6. The Cl− channel blocker niflumic acid releases Ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of pH to systemic exposure of niflumic acid following oral administration of talniflumate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Niflumic Acid light sensitivity and storage best practices
This technical support center provides guidance on the light sensitivity and proper storage of niflumic acid for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is niflumic acid sensitive to light?
A1: Yes, niflumic acid is known to be light-sensitive.[1][2] Exposure to light can lead to degradation of the compound, potentially affecting experimental outcomes. It is crucial to protect niflumic acid from light during storage and handling.
Q2: What are the ideal storage conditions for niflumic acid?
A2: To ensure the stability of niflumic acid, it should be stored in a cool, dry, and well-ventilated area.[3][4] Key storage recommendations are summarized in the table below. Several sources also indicate that niflumic acid is hygroscopic, meaning it can absorb moisture from the air, further emphasizing the need for a dry storage environment.[1][2]
Q3: How should I handle niflumic acid during an experiment to minimize light-induced degradation?
A3: When working with niflumic acid, it is best practice to use amber-colored vials or labware wrapped in aluminum foil to minimize light exposure. Prepare solutions fresh and avoid leaving them exposed to ambient light for extended periods. If possible, conduct experimental steps involving niflumic acid under subdued lighting conditions.
Q4: What are the potential consequences of using light-degraded niflumic acid in my experiments?
A4: Using degraded niflumic acid can lead to inaccurate and unreliable experimental results. The degradation products may have different chemical and biological properties, which could interfere with your assays, leading to misinterpretation of data. For example, in pharmacological studies, the presence of impurities could result in altered efficacy or toxicity profiles.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC/LC-MS analysis of a niflumic acid sample.
-
Possible Cause: Photodegradation of niflumic acid due to improper handling or storage.
-
Troubleshooting Steps:
-
Review Storage and Handling Procedures: Confirm that the solid niflumic acid and any prepared solutions have been consistently protected from light and stored at the recommended conditions.
-
Prepare a Fresh Sample: Prepare a new solution from a stock of niflumic acid that has been properly stored and immediately analyze it, minimizing light exposure during preparation.
-
Compare Chromatograms: Compare the chromatogram of the fresh sample with the one showing unexpected peaks. If the extra peaks are absent or significantly reduced in the fresh sample, photodegradation is the likely cause.
-
Reference Degradation Data: A forced degradation study using UV light (254 nm) has shown the appearance of degradation products at specific retention times. While the exact structures of these degradants are not fully elucidated in publicly available literature, you can compare the retention times of your unknown peaks to those reported in such studies to see if they correspond to known photolytic degradants.
-
Issue: My experimental results with niflumic acid are inconsistent or not reproducible.
-
Possible Cause: Inconsistent degradation of niflumic acid across different experimental runs due to varying levels of light exposure.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Implement a strict protocol for handling niflumic acid that includes consistent use of light-protecting labware and minimizing the duration of light exposure for all samples and replicates.
-
Perform a Stability Check: Analyze a freshly prepared niflumic acid solution and a solution that has been handled under your typical experimental light conditions for the duration of an experiment. A comparison of the two by a suitable analytical method like HPLC can reveal if significant degradation is occurring during your experimental workflow.
-
Use a Fresh Stock: If you suspect your stock of niflumic acid may have been compromised, use a fresh, unopened container for subsequent experiments.
-
Data Presentation
Table 1: Recommended Storage Conditions for Niflumic Acid
| Parameter | Recommendation | Source(s) |
| Temperature | 10°C - 25°C (Room Temperature) | [3] |
| Light | Protect from light | [1][2][3] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen) | [3] |
| Moisture | Keep dry (Hygroscopic) | [1][2][3] |
| Container | Tightly sealed container | [4][5] |
Experimental Protocols
Protocol: Photostability Testing of Niflumic Acid (Forced Degradation)
This protocol is based on literature reports of forced degradation studies and is aligned with the principles outlined in ICH Q1B guidelines for photostability testing.
Objective: To assess the stability of niflumic acid when exposed to UV light and to identify potential degradation products.
Materials:
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Niflumic acid (Active Pharmaceutical Ingredient - API)
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Methanol (B129727) (HPLC grade)
-
HPLC system with a UV-Vis detector
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
UV cabinet or a controlled photochemical reactor equipped with a 254 nm UV light source
-
Volumetric flasks and pipettes
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Amber vials
Methodology:
-
Sample Preparation:
-
Accurately weigh a suitable amount of niflumic acid and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
From the stock solution, prepare a working solution of a known concentration (e.g., 100 ppm) in methanol.
-
-
Light Exposure:
-
Transfer a portion of the working solution into a transparent container suitable for UV exposure (e.g., a quartz cuvette or a thin-layer glass dish).
-
Place the sample in a UV cabinet and expose it to UV light at a wavelength of 254 nm.
-
The duration of exposure can be varied, but a 24-hour period has been used in reported studies.[3]
-
Simultaneously, prepare a control sample from the same working solution and keep it in the dark at the same temperature to serve as a baseline.
-
-
HPLC Analysis:
-
After the exposure period, analyze both the light-exposed sample and the dark control sample by RP-HPLC.
-
HPLC Conditions (example based on a published method):
-
Mobile Phase: Methanol: Water (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column: C18, 250 x 4.6 mm, 5 µm
-
-
Record the chromatograms for both samples.
-
-
Data Analysis:
-
Compare the chromatogram of the light-exposed sample to that of the dark control.
-
Look for a decrease in the peak area of the parent niflumic acid peak and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation by comparing the peak area of niflumic acid in the exposed sample to the control sample.
-
Record the retention times of any new peaks observed.
-
Mandatory Visualization
Caption: Workflow for proper storage and handling of niflumic acid to minimize photodegradation.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Niflumic acid(4394-00-7) 1H NMR spectrum [chemicalbook.com]
- 5. Liquid chromatography-mass spectrometric method for the sensitive determination of niflumic acid in human plasma and its application to pharmacokinetic study of talniflumate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Niflumic Acid potency between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Niflumic Acid potency between batches and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency (e.g., IC50 values) of Niflumic Acid between different batches. What are the potential causes?
A1: Variability in Niflumic Acid potency can arise from several factors related to the compound itself, its handling, and the experimental setup. Here are the most common causes:
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Purity and Impurities: The presence of impurities can significantly alter the biological activity of Niflumic Acid. Even small variations in purity between batches can lead to different experimental results. Always verify the purity of each batch against the Certificate of Analysis (CoA).
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Compound Stability and Storage: Niflumic Acid is sensitive to light and moisture (hygroscopic).[1] Improper storage can lead to degradation, reducing its potency. It is recommended to store the solid compound at -20°C for up to 3 years and stock solutions at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.[3]
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Solubility Issues: Niflumic Acid has poor water solubility.[4] Incomplete dissolution or precipitation of the compound in your assay medium will result in a lower effective concentration and consequently, an inaccurate assessment of potency.
-
Polymorphism: Niflumic Acid can exist in different crystalline forms (polymorphs), which can have different solubilities and dissolution rates, thereby affecting bioavailability and potency.[5]
-
Experimental Conditions: Variations in cell line passage number, cell health, seeding density, reagent lots (e.g., serum), and incubation times can all contribute to inconsistent results.[1]
Q2: How should I properly prepare and store Niflumic Acid stock solutions to ensure consistency?
A2: Proper preparation and storage of stock solutions are critical for reproducible results.
-
Solvent Selection: Niflumic Acid is soluble in organic solvents such as DMSO (≥ 60 mg/mL), ethanol, and dimethylformamide (DMF).[6][7] For cell-based assays, DMSO is a common choice for preparing high-concentration stock solutions.
-
Stock Solution Preparation:
-
Allow the solid Niflumic Acid to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of Niflumic Acid accurately.
-
Dissolve in a minimal amount of the chosen solvent (e.g., DMSO). Sonication may be required to ensure complete dissolution.[6]
-
Once fully dissolved, add the appropriate volume of solvent to reach the desired stock concentration.
-
-
Storage:
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for more than a day.[7] When diluting in aqueous buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experimental conditions to avoid solvent-induced artifacts.
Q3: What are the primary mechanisms of action of Niflumic Acid, and how can this knowledge help in troubleshooting potency issues?
A3: Niflumic Acid has multiple mechanisms of action, which can contribute to its observed effects and potential variability.[8][9]
-
COX-1 and COX-2 Inhibition: As a non-steroidal anti-inflammatory drug (NSAID), Niflumic Acid's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis.[8][9]
-
Ion Channel Modulation: Niflumic Acid is also a known modulator of various ion channels, including:
-
Other Signaling Pathways: Research suggests that Niflumic Acid can also influence other signaling pathways, such as the MAPK/ERK and NF-κB pathways.
Understanding these multiple targets is crucial for troubleshooting. If you observe unexpected results, consider that the effect may be mediated by a target other than the one you are primarily investigating. The potency of Niflumic Acid can vary depending on the specific target and the experimental system.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to Niflumic Acid potency variability.
Problem 1: Inconsistent IC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Cellular Factors | - Cell Line Authenticity & Passage Number: Use cells from a reputable source and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.[1] - Cell Health & Confluency: Ensure cells are healthy and in the exponential growth phase. Stressed or over-confluent cells may respond differently. |
| Compound Handling | - Stock Solution Integrity: Prepare fresh aliquots of your Niflumic Acid stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. - Working Solution Preparation: Prepare fresh serial dilutions for each experiment. Ensure the compound is fully dissolved in the assay medium. |
| Assay Conditions | - Reagent Variability: Use the same lot of critical reagents (e.g., FBS, media, assay kits) for comparative experiments. - Incubation Times: Standardize all incubation times, as IC50 values can be time-dependent. |
| Data Analysis | - Curve Fitting: Ensure you are using an appropriate non-linear regression model to calculate the IC50. Review the quality of the curve fit (e.g., R-squared value). |
Problem 2: Observed Potency is Lower Than Expected
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored correctly (protected from light and moisture at the recommended temperature). - Use a New Batch/Aliquot: Test a fresh, unopened vial of Niflumic Acid or a new aliquot of your stock solution. |
| Solubility Issues | - Visual Inspection: Check for any precipitation in your stock or working solutions. - Solvent Optimization: If precipitation is observed, consider preparing the stock solution in a different solvent or adjusting the final concentration. Sonication may aid dissolution.[6] |
| Assay Sensitivity | - Assay Validation: Ensure your assay is sensitive enough to detect the expected potency. Run a positive control with a known inhibitor of your target to validate the assay performance. |
| Off-Target Effects | - Mechanism of Action: Consider that in your specific experimental system, Niflumic Acid's effect may be mediated by a different target than the one you are assaying, for which it has a different potency. |
Data Presentation
Table 1: Reported IC50 Values for Niflumic Acid
| Target | Cell Line/System | IC50 Value | Reference |
| COX-2 | Ovine | 100 nM | [3] |
| Calcium-Activated Chloride Channels (CaCCs) | Rat Pancreatic Exocrine Cells | 50 µM | [2] |
| Spontaneous Transient Inward Current (STIC) | Rabbit Portal Vein Smooth Muscle Cells | 2.3 µM (-50 mV), 1.1 µM (+50 mV) | [2] |
| Noradrenaline- and Caffeine-Evoked Inward Currents | Rabbit Portal Vein Smooth Muscle Cells | 6.6 µM | [2] |
| Native Chloride Conductance (gCl) | Rat Skeletal Muscle Fibers | ~42 µM | [10] |
| Proliferation | Nasopharyngeal Carcinoma (CNE-2Z) | Varies with time and concentration | [11] |
| Proliferation | Human Breast Cancer (MCF-7) | Varies with formulation | N/A |
Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
Niflumic Acid
-
COX-2 Enzyme (Human Recombinant)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
NaOH
-
Celecoxib (Positive Control)
-
96-well black plate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare Niflumic Acid stock solution in DMSO. Perform serial dilutions to 10X the final desired concentrations in COX Assay Buffer.
-
Prepare a 10X solution of Celecoxib as a positive control.
-
Reconstitute and dilute COX-2 enzyme, COX Cofactor, and Arachidonic Acid according to the manufacturer's instructions. Keep enzyme on ice.[12]
-
-
Assay Plate Setup:
-
Sample Wells (S): Add 10 µL of diluted Niflumic Acid.
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of diluted Celecoxib.
-
Solvent Control (SC): Add 10 µL of the same final concentration of solvent (e.g., DMSO) as in the sample wells.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and diluted COX-2 enzyme.
-
Add 80 µL of the reaction mix to each well.
-
-
Initiate Reaction:
-
Using a multichannel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells to start the reaction.[12]
-
-
Measurement:
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each Niflumic Acid concentration relative to the solvent control.
-
Plot the percent inhibition against the log of Niflumic Acid concentration and fit the data to a suitable non-linear regression model to determine the IC50 value.
-
Protocol 2: Calcium-Activated Chloride Channel (CaCC) Assay (Patch-Clamp)
This protocol provides a general workflow for a whole-cell patch-clamp experiment to assess Niflumic Acid's effect on CaCCs.
Materials:
-
HEK293 cells transiently expressing the CaCC of interest (e.g., TMEM16A)
-
Niflumic Acid
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Extracellular (bath) solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4)
-
Intracellular (pipette) solution (e.g., 130 mM CsCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES, pH 7.4, with a defined free Ca2+ concentration)
Procedure:
-
Cell Preparation:
-
Culture and transfect HEK293 cells with the CaCC-expressing plasmid.
-
Plate cells on coverslips for recording 24-48 hours post-transfection.
-
-
Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Clamp the cell at a holding potential of 0 mV.[13]
-
Apply voltage steps to elicit CaCC currents.
-
Record baseline currents in the extracellular solution.
-
-
Niflumic Acid Application:
-
Perfuse the cell with the extracellular solution containing the desired concentration of Niflumic Acid.
-
Allow sufficient time for the drug effect to reach a steady state (typically a few minutes).
-
Record currents in the presence of Niflumic Acid.
-
-
Washout:
-
Perfuse the cell with the Niflumic Acid-free extracellular solution to observe the reversibility of the block.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage step before, during, and after Niflumic Acid application.
-
Calculate the percentage of current inhibition at each Niflumic Acid concentration.
-
Construct a dose-response curve and calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
Niflumic Acid's Impact on Inflammatory Signaling
Niflumic Acid's anti-inflammatory effects extend beyond COX inhibition to the modulation of key signaling pathways like MAPK/ERK and NF-κB.
Troubleshooting Workflow for Inconsistent Potency
This logical workflow can guide researchers in diagnosing the root cause of variability in Niflumic Acid potency assays.
References
- 1. rsc.org [rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assaygenie.com [assaygenie.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Niflumic acid | Ca2+-activated Cl- channel blocker | TargetMol [targetmol.com]
- 7. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 8. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 9. What is Niflumic Acid used for? [synapse.patsnap.com]
- 10. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Frontiers | Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita [frontiersin.org]
Validation & Comparative
A Comparative Guide to Niflumic Acid and Flufenamic Acid as Chloride Channel Blockers
Introduction
Niflumic Acid (NFA) and Flufenamic Acid (FFA) are members of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Beyond their anti-inflammatory properties, which are primarily mediated by the inhibition of cyclooxygenase (COX) enzymes, both compounds have been widely adopted in biomedical research as potent, albeit often non-selective, blockers of various chloride channels.[1][2] These channels are crucial for a multitude of physiological processes, including cell volume regulation, transepithelial transport, and the control of electrical excitability.[3]
This guide provides an objective comparison of Niflumic Acid and Flufenamic Acid in their role as chloride channel inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for studying chloride channel function.
Comparative Efficacy and Potency
Both NFA and FFA are effective inhibitors of several types of chloride channels, most notably Calcium-Activated Chloride Channels (CaCCs), such as TMEM16A (also known as Anoctamin-1 or ANO1), and some ClC family channels.[4][5][6] However, experimental evidence consistently indicates that Niflumic Acid is generally the more potent of the two.
In studies on mammalian airway epithelial cells, NFA demonstrated a higher potency in inhibiting chloride secretion, with an inhibition constant (Ki) of 0.02 mM, compared to 0.06 mM for FFA.[7] Similarly, when tested on Ca2+-activated Cl- currents in Xenopus oocytes, NFA exhibited a lower apparent inhibition constant (17 µM) than FFA (28 µM), signifying stronger inhibition.[4]
It is critical to note that the potency of these compounds can vary significantly depending on the specific channel subtype, the experimental system (e.g., native tissue vs. heterologous expression), and ambient conditions.[8] Furthermore, both drugs are known for their pleiotropic effects, meaning they can modulate other ion channels, including non-selective cation channels, which necessitates careful interpretation of experimental results.[8][9]
Data Presentation: Inhibitory Concentrations
The following table summarizes the half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) for Niflumic Acid and Flufenamic Acid against various ion channels as reported in the literature.
| Compound | Target Channel | Experimental System | Reported IC50 / Ki | Citation |
| Niflumic Acid | Ca2+-activated Cl- Channels | Xenopus Oocytes | 17 µM (K_app) | [4] |
| TMEM16A (ANO1) | HEK293 Cells | 12 µM | [6] | |
| ClC-1 | Rat Skeletal Muscle | 42 µM | [5] | |
| ClC-1 | Xenopus Oocytes (inside-out) | 22 µM (K_D) | [5] | |
| Volume-Regulated Anion Channel (VRAC) | HEK293 Cells | 55 µM | [10] | |
| Ca2+-activated Non-selective Cation Channels | Rat Exocrine Pancreas | ~50 µM | [9] | |
| Transepithelial Cl- Secretion | Mammalian Airway Monolayers | 0.02 mM (Ki) | [7] | |
| Flufenamic Acid | Ca2+-activated Cl- Channels | Xenopus Oocytes | 28 µM (K_app) | [4] |
| Ca2+-activated Non-selective Cation Channels | Rat Exocrine Pancreas | ~10 µM | [9] | |
| Transepithelial Cl- Secretion | Mammalian Airway Monolayers | 0.06 mM (Ki) | [7] |
Mechanism of Action and Off-Target Effects
Niflumic Acid and Flufenamic Acid are generally considered direct, reversible blockers of the chloride channel pore.[4] For the ClC-1 channel, NFA has been shown to interact with an intracellular binding site.[5]
A significant consideration for researchers is the potential for off-target effects. Both compounds can influence intracellular calcium (Ca2+) homeostasis.[5][11] For instance, NFA can increase intracellular Ca2+ by promoting its release from mitochondria, an effect independent of its action on ClC-1.[5] This is a critical confounding factor, as an elevation in intracellular Ca2+ can itself activate CaCCs. Studies have shown that many purported TMEM16A inhibitors, including NFA, can alter intracellular Ca2+ signaling, which may contribute to their observed inhibitory effect.[11] This highlights the importance of designing experiments with appropriate controls to distinguish direct channel blockade from indirect effects.
Signaling Pathway: Agonist-Induced CaCC Activation
A common application for these blockers is to probe the function of Ca2+-activated chloride channels like TMEM16A. These channels are key components of signaling pathways initiated by various agonists that trigger an increase in intracellular calcium. The diagram below illustrates a canonical pathway where an agonist binding to a G-protein coupled receptor (GPCR) leads to the activation of TMEM16A, which can be inhibited by NFA or FFA.
References
- 1. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are chloride channel blockers and how do they work? [synapse.patsnap.com]
- 4. Niflumic and flufenamic acids are potent reversible blockers of Ca2(+)-activated Cl- channels in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niflumic and flufenamic acids are potent inhibitors of chloride secretion in mammalian airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Flufenamic acid, mefenamic acid and niflumic acid inhibit single nonselective cation channels in the rat exocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance [frontiersin.org]
- 11. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Comparative Analysis of Niflumic Acid and Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Niflumic Acid with other selective Cyclooxygenase-2 (COX-2) inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their comparative performance.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class.[1][2] Its primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] While traditionally considered a non-selective COX inhibitor, some studies suggest a degree of selectivity for COX-2. This guide explores its in vitro inhibitory profile against COX-1 and COX-2 in comparison to well-established selective COX-2 inhibitors.
Quantitative Comparison of In Vitro Inhibitory Activity
The in vitro potency and selectivity of niflumic acid and other COX-2 inhibitors are typically determined by measuring their 50% inhibitory concentrations (IC50) against purified COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, while the ratio of COX-1 IC50 to COX-2 IC50 provides a selectivity index, with higher ratios indicating greater selectivity for COX-2.
| Inhibitor | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Niflumic Acid | 25[3] | 5.4[3] | 4.6 |
| Celecoxib | 6.6[1] | 0.8[1] | 8.3[1] |
| Rofecoxib | >100[1] | 0.3[1] | >333 |
| Valdecoxib | >100[1] | 0.05[1] | >2000[1] |
| Etoricoxib | 106[4] | 1[4] | 106[4] |
| Meloxicam | 2[5] | 0.2[5] | 10 |
Signaling Pathway: Prostaglandin Biosynthesis
The following diagram illustrates the prostaglandin biosynthesis pathway and the points of inhibition by COX-1 and COX-2 inhibitors.
Caption: Prostaglandin biosynthesis pathway and inhibition sites.
Experimental Protocols
The following is a detailed protocol for a common in vitro method used to determine the inhibitory activity of compounds against COX-1 and COX-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored by the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.
Materials:
-
Purified ovine or human COX-1 enzyme
-
Purified human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Chromogenic substrate (e.g., TMPD)
-
Test compounds (Niflumic Acid and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Test compounds should be serially diluted to a range of concentrations.
-
Assay Plate Setup:
-
Blank wells: Add Assay Buffer and Heme.
-
100% Activity (Control) wells: Add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor wells: Add Assay Buffer, Heme, either COX-1 or COX-2 enzyme, and the test compound at various concentrations.
-
-
Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the chromogenic substrate to all wells, followed by the addition of arachidonic acid to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in kinetic mode for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro COX inhibition screening assay.
Caption: Experimental workflow for in vitro COX inhibition assay.
Conclusion
The in vitro data presented in this guide demonstrate that while Niflumic Acid inhibits both COX-1 and COX-2, it exhibits a lower selectivity for COX-2 compared to established selective inhibitors like Celecoxib, Rofecoxib, Valdecoxib, and Etoricoxib. The provided experimental protocol offers a standardized method for researchers to conduct their own comparative in vitro studies. This information is crucial for the rational design and development of new anti-inflammatory agents with improved efficacy and safety profiles.
References
Comparative Analysis of Niflumic Acid's Inhibitory Effects on Ion Channel Subtypes
Niflumic acid (NFA), a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is widely recognized for its primary action as a cyclooxygenase (COX) inhibitor.[1][2][3] However, its utility in research extends significantly to its role as a modulator of various ion channels.[1][3] This guide provides a comparative overview of Niflumic Acid's inhibitory action on several key ion channel subtypes, supported by quantitative data and detailed experimental protocols. It is designed for researchers, scientists, and drug development professionals investigating ion channel pharmacology.
Niflumic Acid exhibits a broad spectrum of activity, inhibiting multiple types of chloride channels, including calcium-activated and voltage-gated subtypes, as well as affecting certain cation channels.[1][3][4][5] Its potency and mechanism can vary considerably depending on the specific ion channel subtype, the experimental system, and physiological conditions such as membrane potential.
Quantitative Comparison of Niflumic Acid Inhibition
The inhibitory potency of Niflumic Acid across different ion channel subtypes is summarized below. The data highlights the variability in its effects, with IC50 values ranging from low micromolar to millimolar concentrations.
| Ion Channel Subtype | Common Name/Family | Experimental System | Key Parameter | Value (µM) | Reference |
| TMEM16A / ANO1 | Calcium-Activated Chloride Channel (CACC) | HEK293 cells expressing human TMEM16A | IC50 | 12 | [6][7] |
| Airway Epithelial Cl⁻ Channels | Chloride Channels | Cultured dog and cow tracheal monolayers | Ki | 20 | [8] |
| CLC-1 | Voltage-Gated Chloride Channel | Rat skeletal muscle fibers | IC50 | 42 | [1] |
| Ca(V)3 T-type | Voltage-Gated Calcium Channels | Mouse spermatogenic cells | IC50 | 73.5 | [9] |
| Non-selective Cation Channels | Cation Channels | Rat exocrine pancreatic cells | IC50 | ~50 | [5] |
| CLC-Ka | Kidney Chloride Channel | Xenopus oocytes expressing human CLC-Ka | Blockade | >1000 | [10] |
Note: For the CLC-Ka channel, Niflumic Acid shows a biphasic effect, acting as an activator at lower concentrations and an inhibitor only at concentrations above 1 mM.[10]
Experimental Protocols
The data presented in this guide were primarily obtained through electrophysiological techniques, most notably the patch-clamp method and the two-electrode voltage clamp system for oocyte studies.
Whole-Cell Patch-Clamp Electrophysiology (for TMEM16A)
This technique is used to record the electrical currents across the entire cell membrane, providing insight into the activity of all channels present.
-
Cell Preparation : Human Embryonic Kidney (HEK293) cells stably expressing the human TMEM16A channel are cultured and prepared on glass coverslips.[6][11]
-
Recording Setup : A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane. A gentle suction is applied to rupture the membrane patch, establishing electrical and chemical continuity between the pipette interior and the cytoplasm. The amplifier maintains a voltage clamp to control the cell's membrane potential and record the resulting ion flow.
-
Solutions :
-
Intracellular (Pipette) Solution : Typically contains (in mM): 130 CsCl, 2 MgCl₂, 5 EGTA, and 10 HEPES, with pH adjusted to 7.4 with CsOH. Cesium (Cs⁺) is used to block potassium channels.
-
Extracellular (Bath) Solution : Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, and 5 HEPES, with pH adjusted to 7.4 with NaOH.[12]
-
-
Procedure :
-
A baseline recording of TMEM16A currents is established. Currents are often evoked by applying a series of voltage steps (e.g., from a holding potential of -80 mV to test potentials from -100 mV to +120 mV).[13]
-
The extracellular solution is then perfused with a solution containing a known concentration of Niflumic Acid.
-
The effect of the compound on the current amplitude is recorded. The maximal inhibitory effect of Niflumic Acid is typically observed after 90-100 seconds of application.[7][14]
-
A dose-response curve is generated by applying a range of NFA concentrations to different cells and fitting the data with the Hill-Langmuir equation to determine the IC50 value.[14]
-
Two-Electrode Voltage Clamp (for CLC-1 and CLC-K in Xenopus Oocytes)
This method is ideal for studying channels expressed heterologously in large cells like Xenopus laevis oocytes.
-
Oocyte Preparation : Oocytes are harvested and injected with cRNA encoding the ion channel of interest (e.g., human CLC-1 or CLC-Ka).[1][10] They are incubated for several days to allow for channel protein expression on the plasma membrane.
-
Recording Setup : Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, while the other injects the current necessary to clamp the voltage at a desired level.
-
Procedure :
-
The oocyte is placed in a recording chamber and perfused with a control bath solution.
-
A voltage protocol is applied to elicit channel currents.
-
The bath solution is exchanged for one containing Niflumic Acid, and the effect is recorded.[10]
-
By testing various concentrations, a dose-response relationship can be established.
-
Visualizing Mechanisms of Action
Niflumic Acid's interaction with ion channels can be complex, sometimes involving more than a simple pore block. For the CLC-1 channel in skeletal muscle, NFA demonstrates a dual inhibitory mechanism.[1] It not only blocks the channel directly but also initiates a signaling cascade that leads to further inhibition.
References
- 1. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 4. Chloride channel blocker - Wikipedia [en.wikipedia.org]
- 5. Flufenamic acid, mefenamic acid and niflumic acid inhibit single nonselective cation channels in the rat exocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Niflumic and flufenamic acids are potent inhibitors of chloride secretion in mammalian airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Niflumic acid blocks native and recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of sites responsible for the potentiating effect of niflumic acid on ClC-Ka kidney chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita [frontiersin.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
Cross-Validation of Niflumic Acid's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Niflumic Acid's performance with alternative compounds, supported by experimental data. We delve into its multifaceted mechanism of action across various cell types, offering detailed experimental protocols and quantitative comparisons to aid in the design and interpretation of future studies.
Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is recognized for its therapeutic effects in managing pain and inflammation. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. However, a growing body of evidence reveals a more complex pharmacological profile, with Niflumic Acid modulating the activity of various ion channels and cellular pathways. This guide provides a cross-validation of its mechanisms in different cellular contexts, offering a comparative analysis with other relevant compounds.
Comparative Analysis of Niflumic Acid's Inhibitory Activity
To facilitate a clear comparison of Niflumic Acid's potency against different targets and in various cell types, the following tables summarize key quantitative data from in vitro studies.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Niflumic Acid
| Enzyme | Assay System | IC50 (μM) | Reference |
| COX-1 | Human Whole Blood Assay | 5.4 | [1] |
| COX-2 | Human Whole Blood Assay | 0.22 | [1] |
Table 2: Inhibition of Calcium-Activated Chloride Channels (CaCCs) / TMEM16A by Niflumic Acid and Alternatives
| Compound | Cell Type / System | IC50 (μM) | Reference(s) |
| Niflumic Acid | HEK293 cells (expressing human TMEM16A) | 12 | [2] |
| Niflumic Acid | Rat Exocrine Pancreatic Cells | ~50 | [3] |
| Niflumic Acid | ANO1 (excised inside-out patches) | 18-20 | [4] |
| Niclosamide | HEK293 cells (expressing TMEM16A) | 0.13 | [5] |
| T16Ainh-A01 | HEK293 cells (expressing human TMEM16A) | 1.5 | [2] |
| CACCinh-A01 | HEK293 cells (expressing human TMEM16A) | 1.7 | [2] |
Table 3: Anti-proliferative and Pro-apoptotic Effects of Niflumic Acid in Cancer Cells
| Cell Line | Assay Type | Effect | Concentration | Reference(s) |
| BxPC-3 (Pancreatic Cancer) | Apoptosis Assay | Induced apoptosis in 6.5% of cells | Not specified | [6] |
| MIA PaCa-2 (Pancreatic Cancer) | Apoptosis Assay | Induced apoptosis (dose-dependent) | Not specified | [6] |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | Moderate anticancer activity (IC50: 39.21 µM) | 39.21 µM | [7] |
| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | Cytotoxic against cancer cells | Not specified | [8] |
| A549 (Non-small cell lung cancer) | Cytotoxicity Assay | Cytotoxic against cancer cells | Not specified | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Diagram 1: Niflumic Acid's Dual Mechanism of Action
Caption: Dual inhibitory pathways of Niflumic Acid.
Diagram 2: Experimental Workflow for Assessing Niflumic Acid-Induced Apoptosis
Caption: Workflow for apoptosis detection via flow cytometry.
Diagram 3: Logical Relationship of Niflumic Acid's Targets
Caption: Relationship between Niflumic Acid's targets and effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the mechanism of action of Niflumic Acid.
Patch-Clamp Electrophysiology for CaCC/TMEM16A Inhibition
This protocol is adapted from studies investigating the effect of Niflumic Acid on TMEM16A currents in HEK293 cells.[2][4]
1. Cell Culture:
-
Culture HEK293 cells stably expressing human TMEM16A in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
For recordings, plate cells onto glass coverslips.
2. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Pipette (intracellular) solution (in mM): 146 CsCl, 2 MgCl2, 5 EGTA, 8 HEPES, and 10 D-glucose, adjusted to pH 7.2 with CsOH. The free Ca2+ concentration can be adjusted to activate TMEM16A.
-
Bath (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 D-glucose, adjusted to pH 7.4 with NaOH.
-
Obtain a gigaohm seal and establish the whole-cell configuration.
-
Hold the membrane potential at -60 mV and apply voltage steps or ramps to elicit TMEM16A currents.
3. Drug Application:
-
Prepare a stock solution of Niflumic Acid in DMSO.
-
Dilute the stock solution in the extracellular solution to the desired final concentrations.
-
Apply Niflumic Acid and control solutions to the cells using a perfusion system.
4. Data Analysis:
-
Record and analyze the current amplitudes before and after drug application.
-
Construct concentration-response curves and calculate the IC50 value by fitting the data to the Hill equation.
Calcium Imaging with Fura-2 AM
This protocol outlines a general procedure for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to Niflumic Acid.
1. Cell Preparation:
-
Plate cells (e.g., primary neurons, smooth muscle cells) on glass-bottom dishes or coverslips.
-
Allow cells to adhere and grow to the desired confluency.
2. Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).
-
Remove the culture medium and wash the cells with the salt solution.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with the salt solution to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
3. Calcium Imaging:
-
Mount the dish or coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) before applying any stimulus.
-
Apply Niflumic Acid or other compounds via a perfusion system.
-
Record the changes in the F340/F380 ratio over time.
4. Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca2+]i.
-
Calibrate the fluorescence ratio to absolute [Ca2+]i values using ionomycin (B1663694) and a Ca2+-free/high Ca2+ calibration solution if required.
-
Analyze the amplitude, duration, and frequency of calcium transients.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol is designed to quantify apoptosis in cancer cell lines treated with Niflumic Acid.[6][9]
1. Cell Treatment:
-
Seed cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Niflumic Acid (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting:
-
After treatment, collect both the floating and adherent cells.
-
For adherent cells, gently detach them using trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge to obtain a cell pellet.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
3. Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use FITC and PI signal detectors to differentiate between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
This guide provides a foundational understanding of Niflumic Acid's diverse mechanisms of action, supported by quantitative data and detailed experimental protocols. By offering a comparative perspective with alternative compounds, it aims to empower researchers to design more targeted and insightful experiments in the fields of pharmacology and drug discovery.
References
- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Niflumic Acid and Other Fenamates in Pain Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of niflumic acid and other prominent fenamates—mefenamic acid, tolfenamic acid, and meclofenamic acid—in the context of pain research. Fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are derivatives of N-phenylanthranilic acid and are widely recognized for their analgesic, anti-inflammatory, and antipyretic properties. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2] However, emerging research highlights their modulation of various ion channels, suggesting a more complex pharmacological profile.[3][4] This guide synthesizes experimental data to offer a comparative perspective on their efficacy and mechanisms.
Quantitative Comparison of In Vitro and In Vivo Activity
The following tables summarize the available quantitative data for the COX inhibitory activity and the anti-inflammatory and analgesic potency of niflumic acid and other fenamates. It is important to note that direct comparison of these values should be approached with caution, as they are often derived from different studies using varied experimental conditions.
Table 1: Comparative Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
| Niflumic Acid | Data not consistently available in comparative studies | Data not consistently available in comparative studies | N/A |
| Mefenamic Acid | 0.04 | 3 | 0.013 |
| Tolfenamic Acid | Data not consistently available in comparative studies | Data not consistently available in comparative studies | N/A |
| Meclofenamic Acid | 0.9 | 0.03 | 30 |
Note: IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. The selectivity ratio is a general indicator of the drug's preference for inhibiting COX-2 over COX-1. Data is compiled from various sources and may not be directly comparable.
Table 2: Comparative In Vivo Anti-Inflammatory and Analgesic Potency
| Compound | Anti-Inflammatory Potency (Carrageenan-Induced Paw Edema) | Analgesic Potency (Acetic Acid-Induced Writhing) |
| Niflumic Acid | Potent, similar to flufenamic acid and stronger than mefenamic acid in acute inflammation.[5] | Potent, similar to mefenamic acid and more potent than flufenamic acid.[5] |
| Mefenamic Acid | Effective in reducing inflammation.[6] | Effective in reducing writhing responses.[7] |
| Tolfenamic Acid | Potent anti-inflammatory effects.[8] | Demonstrated analgesic efficacy.[2] |
| Meclofenamic Acid | Potent anti-inflammatory agent. | Effective analgesic. |
Note: This table provides a qualitative summary based on available literature, as directly comparable ED₅₀ values were not consistently found across studies for all four compounds.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for fenamates is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.[1] This pathway is central to their anti-inflammatory and analgesic effects.
Beyond COX inhibition, fenamates, including niflumic acid, modulate various ion channels, which may contribute to their analgesic properties.[3] These include:
-
Calcium-Activated Chloride Channels (CaCCs): Niflumic acid is a known blocker of CaCCs.[4]
-
Transient Receptor Potential (TRP) Channels: These channels are involved in pain and temperature sensation, and their modulation by fenamates could offer additional analgesic benefits.[3]
-
Voltage-Gated Sodium and Potassium Channels: Modulation of these channels can influence neuronal excitability and pain signal transmission.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of fenamates are provided below.
In Vitro COX Inhibition Assay
Objective: To determine the concentration of a fenamate required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC₅₀).
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test fenamate or a vehicle control for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Detection: The production of prostaglandin (B15479496) E₂ (PGE₂) is measured using a specific method, such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption using an oxygen electrode.
-
Data Analysis: The percentage of inhibition at each fenamate concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of fenamates by quantifying their ability to reduce visceral pain in mice.
Methodology:
-
Animals: Male or female Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Drug Administration: Mice are divided into groups and administered the test fenamate (at various doses), a positive control (e.g., a standard analgesic), or a vehicle control, typically via oral or intraperitoneal routes.
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a defined period (e.g., 15-20 minutes).
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic protection is determined using the formula: [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100. The ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of fenamates by measuring their ability to inhibit acute inflammation in the rat paw.
Methodology:
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The animals are divided into groups and treated with the test fenamate (at various doses), a positive control (e.g., indomethacin), or a vehicle control, usually administered orally or intraperitoneally.
-
Induction of Edema: After a set pre-treatment time (e.g., 1 hour), a solution of carrageenan (e.g., 1% w/v in saline) is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume. The percentage of inhibition of edema for each group is calculated at each time point using the formula: [(Mean edema in control group - Mean edema in test group) / Mean edema in control group] x 100. The ED₅₀ can be determined from the dose-response data.
Conclusion
Niflumic acid and other fenamates are potent analgesic and anti-inflammatory agents, primarily acting through the inhibition of COX enzymes. While quantitative data for a direct, side-by-side comparison is not always available from a single source, existing literature suggests nuances in their potency and selectivity. Niflumic acid, in particular, demonstrates a broader pharmacological profile with its significant effects on various ion channels, a characteristic that warrants further investigation in the development of novel pain therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to conduct further comparative studies to elucidate the relative potencies and full mechanistic scope of these important NSAIDs.
References
- 1. Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 4. Effects of niflumic acid on γ-aminobutyric acid-induced currents in isolated dorsal root ganglion neurons of neuropathic pain rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The Toxicity and Therapeutic Efficacy of Mefenamic Acid and its Hydroxyethyl Ester in Mice: In Vivo Comparative Study: A promising Drug Derivative | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 7. Synthesis, analgesic and anti inflammatory activities of some new fenamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral antipyretic therapy: evaluation of the N-aryl-anthranilic acid derivatives mefenamic acid, tolfenamic acid and flufenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Niflumic Acid and Novel Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of anti-inflammatory therapeutics, a thorough comparison of established drugs with novel compounds is crucial for advancing drug discovery and development. This guide provides a detailed, data-driven comparison of Niflumic Acid, a conventional non-steroidal anti-inflammatory drug (NSAID), with a new generation of anti-inflammatory agents targeting distinct molecular pathways. We will explore their mechanisms of action, and present in vitro and in vivo experimental data to offer a comprehensive overview for researchers and drug development professionals.
Introduction to the Compounds
Niflumic Acid is a member of the fenamate class of NSAIDs. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are key to the synthesis of prostaglandins, which are lipid compounds that play a significant role in inflammation, pain, and fever.[1][2] By blocking COX enzymes, Niflumic Acid effectively reduces prostaglandin (B15479496) production, thereby alleviating inflammatory symptoms.[1][2] Beyond its effects on COX enzymes, Niflumic Acid has also been shown to modulate ion channels, including calcium-activated chloride channels (CaCCs).[1]
Novel Anti-inflammatory Compounds are emerging with more targeted mechanisms of action, aiming to improve efficacy and reduce the side effects associated with traditional NSAIDs. This guide will focus on two such classes:
-
Janus Kinase (JAK) Inhibitors (e.g., Upadacitinib): These small molecules target the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[3] By inhibiting specific JAK isoforms, these drugs can dampen the inflammatory response with greater selectivity than broad-acting NSAIDs.
-
NLRP3 Inflammasome Inhibitors (e.g., MCC950 and Dapansutrile): The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18.[4] Inhibitors of this pathway represent a promising therapeutic strategy for a variety of inflammatory diseases.
Comparative Data
In Vitro Efficacy
The following table summarizes the in vitro potency of Niflumic Acid and representative novel compounds against their respective targets.
| Compound | Target | Assay | IC₅₀ |
| Niflumic Acid | COX-2 | Enzyme Inhibition Assay | 100 nM[5][6] |
| Upadacitinib | JAK1 | Cellular Assay | 47 nM[1][7] |
| MCC950 | NLRP3 Inflammasome | LPS-induced IL-1β release in BMDMs | 7.5 nM[4] |
| Dapansutrile | NLRP3 Inflammasome | LPS-induced IL-1β release in J774 macrophages | 1 nM[4] |
BMDMs: Bone Marrow-Derived Macrophages
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory effects of novel compounds. While direct head-to-head studies are limited, the following data provides insights into the in vivo efficacy of a topical Niflumic Acid formulation.
| Compound (Administration) | Dose | Time Point | % Inhibition of Edema |
| Niflumic Acid (Topical) | 3% | 5 hours | 51.5% |
Data is representative of a typical study and may not be directly comparable to orally administered compounds.
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by Niflumic Acid and the novel anti-inflammatory compounds.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Upadacitinib Attenuates Lipopolysaccharide- and Cecal Ligation and Puncture-Induced Inflammatory Responses by Inhibiting NF-κB and Its Downstream Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niflumic acid suppresses interleukin-13-induced asthma phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage re-programming by JAK inhibitors relies on MAFB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 7. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
Niflumic Acid's Specificity for COX-2 Over COX-1: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Niflumic Acid's inhibitory activity reveals its profile in the context of cyclooxygenase (COX) enzyme selectivity. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of Niflumic Acid's potency against COX-1 and COX-2, benchmarked against other common non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is crucial for assessing its potential as a selective COX-2 inhibitor.
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of COX-2, which is inducible and responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. Conversely, the inhibition of the constitutively expressed COX-1 isoform is associated with undesirable side effects, such as gastrointestinal complications. Therefore, the selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its therapeutic index.
Quantitative Assessment of COX Inhibition
The inhibitory potency of Niflumic Acid and other NSAIDs against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) serves as a selectivity index, with a higher value indicating greater selectivity for COX-2.
The following table summarizes the IC50 values for Niflumic Acid and a selection of other NSAIDs from a human whole blood assay, providing a direct comparison of their inhibitory activities.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Niflumic Acid | 25 | 77 | 0.32 |
| Niflumic Acid (Assay 2) | 5.4 | 35 | 0.15 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | >100 | 25 | >4.0 |
| Piroxicam | 47 | 25 | 1.9 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
Data compiled from a study by Warner et al. (1999) in a human whole blood assay.
Another source reports Niflumic Acid as a COX-2 inhibitor with an IC50 of 100 nM, though a corresponding COX-1 IC50 was not provided for a direct selectivity comparison in that specific study.[1]
The Cyclooxygenase Signaling Pathway
The COX enzymes play a pivotal role in the arachidonic acid cascade. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. COX-1 and COX-2 then catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes that are involved in a wide range of physiological and pathological processes.
Caption: The Arachidonic Acid Cascade and the role of COX enzymes.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition by Niflumic Acid and other NSAIDs is performed using established in vitro assays. A common method is the colorimetric inhibitor screening assay, which measures the peroxidase activity of the COX enzymes.
Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (100 mM Tris-HCl, pH 8.0)
-
Heme
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic Acid (substrate)
-
Test compounds (e.g., Niflumic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions. Serial dilutions of the test compounds are made to determine a dose-response curve.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Background wells: Assay Buffer and Heme.
-
100% Initial Activity wells: Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor wells: Assay Buffer, Heme, either COX-1 or COX-2 enzyme, and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the colorimetric substrate to all wells, followed by the addition of arachidonic acid to initiate the reaction.
-
Incubation: Incubate the plate for a defined time (e.g., 2 minutes) at 25°C.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the background wells from the absorbance of the 100% Initial Activity and Inhibitor wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% Initial Activity wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for a typical in vitro COX inhibitor screening assay.
Conclusion
The available data indicates that Niflumic Acid exhibits inhibitory activity against both COX-1 and COX-2. Based on the human whole blood assay data, Niflumic Acid does not demonstrate a strong selectivity for COX-2 over COX-1, with a selectivity index below 1.0 in the cited studies. In comparison, drugs like Celecoxib and Meloxicam show a clear preference for COX-2 inhibition. This comparative guide underscores the importance of utilizing standardized assays for the consistent evaluation of NSAID selectivity to better predict their therapeutic and side-effect profiles. Researchers are encouraged to consider these findings in the context of their specific research and development objectives.
References
Replicating literature findings on Niflumic Acid's therapeutic potential
Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, has long been utilized for its analgesic and anti-inflammatory properties.[1][2] Beyond its established role in managing pain and inflammation, emerging research has unveiled a broader therapeutic potential for this molecule, spanning from ion channel modulation to anticancer activity. This guide provides a comparative overview of niflumic acid's performance against other alternatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways.
Quantitative Data on Therapeutic Effects
The therapeutic efficacy of niflumic acid has been quantified in various preclinical and clinical studies. Below are tables summarizing its performance in key therapeutic areas.
Table 1: Anti-inflammatory and Analgesic Efficacy in Osteoarthritis
A double-blind clinical trial comparing nimesulide (B1678887) and diclofenac (B195802) in patients with osteoarthritis of the hip and knee demonstrated that nimesulide was more effective at relieving pain with fewer side effects than diclofenac.[3] After eight weeks, 70.6% of patients in the nimesulide group reported only mild pain, compared to 50% in the diclofenac group.[3] Furthermore, a significantly smaller percentage of patients in the nimesulide group required rescue medication (paracetamol) compared to the diclofenac group (17.6% vs. 50%).[3]
| Treatment Group | Percentage of Patients with Mild Pain (8 weeks) | Percentage of Patients Requiring Rescue Medication | Reference |
| Nimesulide (100mg) | 70.6% | 17.6% | [3] |
| Diclofenac | 50% | 50% | [3] |
Table 2: In Vitro Anticancer Activity of Niflumic Acid and its Derivatives
Niflumic acid and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Niflumic Acid | A549 (Lung Carcinoma) | 300 - 350 | [4] |
| Niflumic Acid | H460 (Lung Carcinoma) | 300 - 350 | [4] |
| Niflumic Acid | H1299 (Lung Carcinoma) | 300 - 350 | [4] |
| Niflumic Acid | MG63 (Osteosarcoma) | 200 - 700 | [5] |
| Complex 3 [Co(nif)2(met)(4-pic)] | MCF-7 (Breast Adenocarcinoma) | 11.14 | [2][6] |
| Complex 6 [Ni(nif)2(met)(4-pic)] | MCF-7 (Breast Adenocarcinoma) | 41.47 | [2][6] |
| Compound 4C (Niflumic acid derivative) | HepG2 (Hepatocellular Carcinoma) | 0.05 | [7] |
| Compound 4C (Niflumic acid derivative) | A549 (Lung Carcinoma) | 0.09 | [7] |
Table 3: Inhibitory Activity on Ion Channels and Enzymes
Niflumic acid's mechanism of action involves the modulation of various ion channels and enzymes.
| Target | Effect | IC50 | Reference |
| COX-2 | Inhibition | 100 nM | [8][9] |
| ClC-1 Chloride Channel | Inhibition | 24 ± 5 µM (at -90 mV for 9-AC, a similar blocker) | [10] |
| Calcium-activated Chloride Channels | Blockade | - | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to evaluate the therapeutic potential of niflumic acid.
Patch-Clamp Electrophysiology for ClC-1 Chloride Channel Activity
This protocol is adapted from studies investigating the effect of niflumic acid on ClC-1 chloride channels expressed in HEK293 cells.[8][11]
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 5% penicillin-streptomycin, and 5% L-Glutamine at 37°C in a 5% CO2 atmosphere.
-
Transiently transfect cells with a plasmid encoding the human ClC-1 channel using a suitable method, such as the calcium-phosphate precipitation method. Co-transfect with a reporter plasmid (e.g., CD8) to identify transfected cells.
-
For studying chaperone effects, incubate transfected cells for 24 hours with the desired concentration of niflumic acid (e.g., 50 µM) or vehicle control (e.g., 0.03% DMSO).
-
-
Electrophysiological Recording:
-
Use an Axopatch 200B amplifier for standard whole-cell patch-clamp recordings at room temperature (~20°C).
-
Pull patch-clamp pipettes from borosilicate glass to a resistance of less than 3 MΩ.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, and 5 HEPES, with pH adjusted to 7.4 with NaOH.
-
Pipette Solution (in mM): 130 CsCl, 2 MgCl2, 5 EGTA, and 10 HEPES, with pH adjusted to 7.4 with CsOH.
-
Identify transfected cells using anti-CD8 antibody-coated microbeads.
-
Establish a whole-cell configuration and allow the pipette solution to equilibrate with the intracellular solution for approximately 2 minutes before recording.
-
Apply voltage step pulses, for example, from -150 mV to +150 mV in 10 mV intervals, to measure voltage-dependent channel activity.
-
Low-pass filter the currents at 2 kHz and digitize at a sampling rate of 50 kHz.
-
-
Data Analysis:
-
Analyze data using software such as pClamp and SigmaPlot.
-
Measure instantaneous and steady-state current densities at the beginning and end of each voltage step.
-
Determine the voltage dependence of channel activation by fitting the normalized peak tail currents to a Boltzmann function.
-
Western Blot Analysis of Protein Expression
This protocol provides a general framework for assessing changes in protein expression, such as ERK1/2, in response to niflumic acid treatment.[6][12]
-
Sample Preparation:
-
Culture cells to 70-80% confluency and treat with various concentrations of niflumic acid or vehicle control for the desired duration.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ERK1/2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Transwell Migration Assay
This protocol is designed to assess the effect of niflumic acid on cancer cell migration.[1][10][13][14]
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before the assay by culturing them in a serum-free medium.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Use Transwell inserts with a suitable pore size (e.g., 8.0 µm) placed in a 24-well plate.
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
In the upper chamber (the Transwell insert), add 100 µL of the cell suspension (1 x 10^5 cells) in serum-free medium containing the desired concentration of niflumic acid or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-48 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution (e.g., 4% paraformaldehyde or 70% ethanol) for 15-20 minutes.
-
Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% crystal violet) for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of stained cells in several random fields of view for each insert using a microscope. Alternatively, elute the stain (e.g., with 10% acetic acid) and measure the absorbance using a plate reader.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of niflumic acid are underpinned by its interaction with specific molecular pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
Caption: Inhibition of Prostaglandin Synthesis by Niflumic Acid.
References
- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 2. In Vitro Anticancer Activity of Novel Co(II) and Ni(II) Complexes of Non-steroidal Anti-inflammatory Drug Niflumic Acid Against Human Breast Adenocarcinoma MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double blind clinical trial comparing the safety and efficacy of nimesulide (100mg) and diclofenac in osteoarthrosis of the hip and knee joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novateinbio.com [novateinbio.com]
- 7. public.pensoft.net [public.pensoft.net]
- 8. Frontiers | Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Niflumic Acid: A Guide for Laboratory Professionals
Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) frequently utilized in research, necessitates careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive overview of the procedures for the safe disposal of niflumic acid, tailored for researchers, scientists, and drug development professionals.
Hazard Profile of Niflumic Acid
Niflumic acid is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Furthermore, niflumic acid may cause long-lasting harmful effects to aquatic life.[1][4] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[3][5] All handling should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[5]
Step-by-Step Disposal Procedure
The disposal of niflumic acid must be carried out in compliance with local, regional, and national regulations.[5][6] The following steps outline the recommended procedure for its safe disposal:
-
Waste Identification and Collection:
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[5]
-
Remove all sources of ignition and use non-sparking tools for cleanup.[5]
-
Collect the spilled material and place it in a suitable container for disposal.[5] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[5]
-
-
Selection of Disposal Method:
-
The preferred method of disposal for niflumic acid is through a licensed chemical destruction facility.[5]
-
Controlled incineration with flue gas scrubbing is a recommended disposal method.[5]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2][3]
-
-
Disposal of Contaminated Packaging:
-
Empty containers should be triple-rinsed (or equivalent).[5] The rinsate should be collected and treated as hazardous waste.
-
After rinsing, containers can be offered for recycling or reconditioning.[5]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[5]
-
Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[5]
-
Quantitative Data Summary
For the transportation of niflumic acid waste for disposal, the following information is pertinent:
| Parameter | Value |
| UN Number | 2811[3] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (Niflumic acid)[3] |
| Transport Hazard Class | 6.1[3] |
| Packing Group | III[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of niflumic acid.
Caption: Logical workflow for the safe disposal of niflumic acid.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of niflumic acid, thereby minimizing risks to both human health and the ecosystem. Always consult your institution's environmental health and safety department for specific guidance and to ensure compliance with all applicable regulations.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
